Ferroptosis inducer-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H14N2O4S |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
[(5E)-5-acetyloxyimino-3-(2-ethynyl-1,3-thiazol-4-yl)-2-methylcyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C15H14N2O4S/c1-5-14-16-13(7-22-14)11-6-12(17-21-10(4)19)15(8(11)2)20-9(3)18/h1,7,15H,6H2,2-4H3/b17-12+ |
Clé InChI |
LNLTWNBLMRAGJB-SFQUDFHCSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Dual-Pronged Mechanism of Ferroptosis Inducer-5 (FIN56): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue, particularly in oncology. Small molecule inducers of ferroptosis are therefore of significant interest. Ferroptosis Inducer-5 (FIN56) is a potent and specific inducer of this cell death pathway. This technical guide provides an in-depth exploration of the core mechanism of action of FIN56, tailored for researchers, scientists, and drug development professionals. We will dissect its dual pathways of action, present quantitative data, detail experimental protocols, and provide visual representations of the key signaling cascades.
Core Mechanism of Action: A Two-Pronged Attack
FIN56 employs a unique dual mechanism to induce ferroptosis, distinguishing it from other inducers like erastin (B1684096) or RSL3. It simultaneously targets two critical nodes in the cellular defense against lipid peroxidation: the glutathione (B108866) peroxidase 4 (GPX4) axis and the mevalonate (B85504) pathway.[1][2][3] This multifaceted approach enhances its efficacy and potential to overcome resistance mechanisms.
Degradation of Glutathione Peroxidase 4 (GPX4)
The canonical pathway of ferroptosis induction involves the inhibition of GPX4, a crucial enzyme that neutralizes lipid hydroperoxides. FIN56 promotes the degradation of the GPX4 protein, thereby crippling the cell's primary defense against lipid peroxidation.[1][2] This degradation is not a direct inhibition of the enzyme's activity but rather a reduction in its cellular abundance.
The degradation of GPX4 by FIN56 is intricately linked to autophagy .[4] Evidence suggests that FIN56-induced ferroptosis is a form of autophagy-dependent cell death. Inhibition of the autophagic process at various stages has been shown to attenuate the degradation of GPX4 and the subsequent oxidative stress.[4] The process is also thought to involve acetyl-CoA carboxylase (ACC), though the precise molecular links between FIN56, ACC, and GPX4 degradation remain an area of active investigation.[1][3]
Activation of Squalene (B77637) Synthase (SQS) and Depletion of Coenzyme Q10
The second arm of FIN56's mechanism involves the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids. FIN56 directly binds to and activates squalene synthase (SQS) , an enzyme that catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene.[1][2][3]
This activation of SQS has a critical downstream consequence: it depletes the cellular pool of FPP.[1][3] FPP is a precursor for the synthesis of several vital molecules, including Coenzyme Q10 (CoQ10) . CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that protects cellular membranes from lipid peroxidation.[1][3] By activating SQS, FIN56 effectively shunts FPP towards squalene synthesis, leading to a significant reduction in CoQ10 levels.[1][3] This depletion of a key endogenous antioxidant further sensitizes the cell to lipid peroxidation and ferroptosis.
Data Presentation: Quantitative Effects of FIN56
The following tables summarize key quantitative data regarding the activity of FIN56 from published studies.
Table 1: IC50 Values of FIN56 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| LN229 | Glioblastoma | 4.2 | CCK-8 | [5] |
| U118 | Glioblastoma | 2.6 | CCK-8 | [5] |
Table 2: Effects of FIN56 on Key Biomarkers
| Biomarker | Effect | Cell Line | FIN56 Concentration | Duration | Method | Reference |
| GPX4 Protein | Degradation | FSH-GPX4 MEFs | 5 µM | 3-24 h | Western Blot | |
| Lipid Peroxidation | Increase | LN229, U118 | 1 µM | 24 h | BODIPY 581/591 C11 | [5] |
| Reactive Oxygen Species (ROS) | Increase | LN229, U118 | 1 µM | 24 h | CellRox Green | [5] |
| 4-Hydroxynonenal (4-HNE) | Increase | LN229 xenografts | In vivo treatment | 30 days | Immunohistochemistry | [5] |
| LC3-II (Autophagy marker) | Increase | 253J, T24 | 2 µM | 2-6 h | Western Blot | |
| SQSTM1/p62 (Autophagy marker) | Decrease | 253J, T24 | 2 µM | 2-6 h | Western Blot |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of FIN56.
Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxic effect of FIN56 and calculate its IC50 value.
-
Materials:
-
Glioblastoma cell lines (e.g., LN229, U118)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
FIN56 stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of FIN56 in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium with the FIN56-containing medium and incubate for the desired time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Lipid Peroxidation Assay (BODIPY 581/591 C11)
-
Objective: To visualize and quantify lipid peroxidation in cells treated with FIN56.
-
Materials:
-
Cells of interest (e.g., LN229, U118)
-
6-well plates or chamber slides
-
FIN56
-
BODIPY 581/591 C11 dye
-
Confocal microscope
-
-
Procedure:
-
Seed cells in 6-well plates or chamber slides and allow them to adhere.
-
Treat cells with FIN56 (e.g., 1 µM) or vehicle (DMSO) for the desired duration (e.g., 24 hours).[5]
-
Add BODIPY 581/591 C11 to the culture medium to a final concentration of 5 µM and incubate for 30 minutes at 37°C.[5]
-
Wash the cells twice with PBS.
-
Image the cells using a confocal microscope. The non-oxidized form of the dye fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Western Blot for GPX4 Degradation
-
Objective: To assess the levels of GPX4 protein following FIN56 treatment.
-
Materials:
-
Cells of interest
-
FIN56
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-GPX4 (e.g., from Proteintech, 1:1000 dilution)[6]
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with FIN56 at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Normalize the GPX4 band intensity to the loading control to determine the relative protein levels.
-
Squalene Synthase (SQS) Activity Assay
-
Objective: To measure the enzymatic activity of SQS in the presence of FIN56.
-
Principle: The activity of SQS can be determined by measuring the consumption of its co-substrate, NADPH, which can be monitored by the decrease in fluorescence or absorbance at 340 nm.[7][8]
-
Materials:
-
Purified SQS enzyme or cell lysate containing SQS
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Magnesium chloride (MgCl₂)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
FIN56
-
Fluorometer or spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, NADPH, and the SQS enzyme source.
-
Add FIN56 or vehicle control to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding FPP.
-
Immediately monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm over time.
-
The rate of NADPH consumption is proportional to the SQS activity.
-
Coenzyme Q10 Measurement (HPLC)
-
Objective: To quantify the levels of CoQ10 in cells treated with FIN56.
-
Materials:
-
Cell pellets
-
Internal standard (e.g., ubiquinone-9)
-
Solvents for extraction (e.g., hexane, ethanol)
-
HPLC system with a C18 column and a UV or electrochemical detector
-
Mobile phase (e.g., methanol/ethanol or other appropriate mixture)
-
CoQ10 standard
-
-
Procedure:
-
Treat cells with FIN56 for the desired duration.
-
Harvest and wash the cells.
-
Perform a lipid extraction from the cell pellet using an organic solvent mixture (e.g., hexane:ethanol). An internal standard should be added at the beginning of the extraction.
-
Evaporate the organic solvent and reconstitute the lipid extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate CoQ10 from other lipids on the C18 column.
-
Detect and quantify CoQ10 based on its retention time and peak area relative to the standard curve and internal standard. Detection is typically performed at ~275 nm for the oxidized form (ubiquinone).
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental workflows discussed.
Caption: Dual mechanism of FIN56-induced ferroptosis.
Caption: Western blot workflow for GPX4 analysis.
Caption: Lipid peroxidation assay workflow.
Conclusion
This compound exerts its potent cell-killing effect through a sophisticated, dual mechanism of action that involves both the degradation of the key anti-ferroptotic enzyme GPX4 and the depletion of the lipophilic antioxidant Coenzyme Q10 via activation of squalene synthase. This two-pronged approach underscores the complexity of the ferroptosis pathway and offers multiple avenues for therapeutic intervention. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate FIN56 and develop novel strategies to harness the power of ferroptosis for the treatment of various diseases.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 8. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Navigating the Landscape of Ferroptosis Induction: A Technical Guide to FIN56 and FINO2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Ambiguity of "Ferroptosis Inducer-5"
Initial searches for "this compound" reveal a compound with CAS number 2991058-60-5, commercially available as "Ferroptosis-IN-5". However, the chemical structure for this specific compound is not widely published in peer-reviewed literature, making it difficult to discuss its specific mechanism of action and properties in a scientifically rigorous manner. Given this ambiguity, this guide will pivot to two specific and well-documented ferroptosis inducers, FIN56 and FINO2, to provide a robust and reliable technical overview.
FIN56: A Dual-Action Inducer of Ferroptosis
FIN56 is a potent and specific inducer of ferroptosis that operates through a unique dual mechanism, making it a valuable tool for dissecting the molecular pathways of this form of cell death.
Chemical Structure and Properties of FIN56
| Property | Value |
| IUPAC Name | N',N'-(5,6-dihydro-5-hydroxy-6-imino-1,10-phenanthroline-2,9-diyl)bis(cyclohexanesulfonamide) |
| CAS Number | 1083162-61-1 |
| Molecular Formula | C24H31N5O5S2 |
| Molecular Weight | 549.67 g/mol |
Mechanism of Action of FIN56
FIN56 induces ferroptosis through two distinct but complementary pathways: the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of Squalene (B77637) Synthase (SQS), which leads to the depletion of Coenzyme Q10 (CoQ10)[1][2][3][4].
-
GPX4 Degradation: FIN56 promotes the degradation of the selenoenzyme GPX4, a key regulator of ferroptosis that neutralizes lipid peroxides[1]. This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC)[3][5]. The loss of GPX4 protein leads to an accumulation of toxic lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Squalene Synthase (SQS) Activation and CoQ10 Depletion: In a parallel pathway, FIN56 binds to and activates squalene synthase, an enzyme in the mevalonate (B85504) pathway[1][3][5]. This activation shunts metabolic intermediates towards the synthesis of squalene, thereby depleting the pool of precursors for the synthesis of other essential molecules, including the antioxidant Coenzyme Q10[1][2][4]. The reduction in CoQ10 further compromises the cell's ability to combat lipid peroxidation.
Quantitative Data for FIN56
The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of FIN56 varies across different cell lines, reflecting cell-type-specific sensitivities to ferroptosis.
| Cell Line | Cancer Type | EC50 / IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | ~5 | [5] |
| Caco-2 | Colorectal Cancer | ~10 | [5] |
| HFF | Normal Fibroblast | > 20 | [5] |
| LN229 | Glioblastoma | 2.6 - 4.2 | [6] |
| U118 | Glioblastoma | 2.6 - 4.2 | [6] |
| J82 | Bladder Cancer | ~5 | [7] |
| 253J | Bladder Cancer | ~2 | [7] |
| T24 | Bladder Cancer | ~3 | [7] |
| RT-112 | Bladder Cancer | ~4 | [7] |
Experimental Protocols for FIN56
This protocol is adapted from studies investigating FIN56-induced protein degradation[7][8].
-
Cell Culture and Treatment: Seed cells (e.g., HT-1080 or bladder cancer cell lines) in 6-well plates and allow them to adhere overnight. Treat the cells with FIN56 at the desired concentration (e.g., 5 µM) for various time points (e.g., 3, 6, 9, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Quantification: Densitometrically quantify the GPX4 protein bands and normalize them to the loading control to determine the extent of degradation.
This assay measures the activity of SQS by monitoring the consumption of its cofactor, NADPH, which can be detected by a decrease in absorbance at 340 nm[9][10].
-
Preparation of Cell Lysates: Treat cells with FIN56 as described above. Harvest and lyse the cells in a suitable buffer that preserves enzyme activity.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, DTT, NADPH, and the substrate farnesyl pyrophosphate (FPP).
-
Initiation of Reaction: Add the cell lysate containing SQS to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Immediately measure the absorbance at 340 nm at time zero and then at regular intervals for a defined period.
-
Calculation of SQS Activity: The rate of decrease in absorbance at 340 nm is proportional to the rate of NADPH consumption and thus to the SQS activity. Calculate the enzyme activity based on the molar extinction coefficient of NADPH.
FINO2: An Endoperoxide-Containing Ferroptosis Inducer
FINO2 is a 1,2-dioxolane-containing compound that initiates ferroptosis through a mechanism distinct from that of FIN56, primarily involving iron oxidation and indirect GPX4 inhibition.
Chemical Structure and Properties of FINO2
| Property | Value |
| IUPAC Name | 2-(3,5-diphenyl-1,2-dioxolan-3-yl)ethan-1-ol |
| CAS Number | 869298-31-7 |
| Molecular Formula | C17H18O3 |
| Molecular Weight | 270.32 g/mol |
Mechanism of Action of FINO2
FINO2 induces ferroptosis through a multi-pronged approach that involves the direct oxidation of iron and the indirect inhibition of GPX4 activity, without depleting the GPX4 protein itself[1][11][12].
-
Iron Oxidation: The endoperoxide moiety of FINO2 can directly oxidize ferrous iron (Fe2+) to ferric iron (Fe3+), a process that can contribute to the generation of lipid-damaging radicals[1][12].
-
Indirect GPX4 Inhibition: Unlike direct covalent inhibitors of GPX4 (e.g., RSL3), FINO2 leads to a loss of GPX4 enzymatic function indirectly[1][11]. The exact mechanism of this indirect inhibition is still under investigation but is thought to be a consequence of the widespread oxidative stress induced by the compound.
Quantitative Data for FINO2
The potency of FINO2 has been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | EC50 / IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | ~10 | [11][12] |
| BJ-eLR | Engineered Cancer Cells | Selective vs. non-cancerous | [11] |
Experimental Protocols for FINO2
This protocol is a widely used method to detect lipid ROS accumulation, a key event in ferroptosis, and has been used to characterize the effects of FINO2[11][12][13][14][15].
-
Cell Culture and Treatment: Seed cells (e.g., HT-1080) in 6-well plates and allow them to adhere. Treat the cells with FINO2 (e.g., 10 µM) for a specified time (e.g., 6 hours). Include appropriate controls, such as a vehicle (DMSO) and a positive control for ferroptosis (e.g., erastin).
-
Probe Staining: During the last 30-60 minutes of treatment, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM.
-
Cell Harvesting: After incubation, harvest the cells by trypsinization, wash them with PBS, and resuspend them in a suitable buffer for analysis (e.g., PBS or HBSS).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The C11-BODIPY probe exhibits a fluorescence emission shift from red (~590 nm) to green (~510 nm) upon oxidation by lipid peroxides. An increase in the green fluorescence intensity indicates lipid peroxidation.
-
Data Analysis: Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity of the green channel to assess the level of lipid peroxidation.
This assay directly measures the ability of a compound to oxidize ferrous iron[13].
-
Reagent Preparation: Prepare a solution of ferrous sulfate (B86663) (FeSO4) in a suitable buffer (e.g., HEPES). Prepare a solution of the iron chelator Ferrozine, which forms a colored complex with Fe2+.
-
Reaction Setup: In a 96-well plate, add the ferrous sulfate solution.
-
Compound Addition: Add FINO2 or other test compounds to the wells containing the ferrous sulfate solution.
-
Incubation: Incubate the plate at room temperature for a defined period.
-
Colorimetric Measurement: Add the Ferrozine solution to the wells. The amount of remaining Fe2+ will react with Ferrozine to produce a colored product. Measure the absorbance at the appropriate wavelength (e.g., ~562 nm) using a spectrophotometer.
-
Data Analysis: A decrease in the absorbance in the presence of the test compound compared to the control indicates the oxidation of Fe2+ to Fe3+.
Conclusion
While the identity of "this compound" remains ambiguous, the well-characterized compounds FIN56 and FINO2 provide researchers with powerful tools to investigate the complex mechanisms of ferroptosis. Their distinct modes of action—FIN56 through GPX4 degradation and SQS activation, and FINO2 via iron oxidation and indirect GPX4 inhibition—offer complementary approaches to induce and study this regulated cell death pathway. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of these compounds in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of ferroptosis and its therapeutic potential.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 10. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 11. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. columbia.edu [columbia.edu]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Ferroptosis Inducer-56 (FIN56)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue, particularly in oncology. The discovery of small molecules that can specifically induce this pathway is of significant interest for developing novel cancer therapies. This technical guide provides an in-depth overview of Ferroptosis Inducer-56 (FIN56), a potent and specific inducer of ferroptosis. FIN56 was identified through a systematic screening for inducers of non-apoptotic cell death and was optimized from a parent compound, CIL56, to enhance its specific ferroptotic activity.[1][2] This document details the discovery, synthesis, mechanism of action, and key experimental protocols associated with FIN56, serving as a comprehensive resource for researchers in the field.
Discovery and Optimization
FIN56 was discovered through a high-throughput screening of 3,169 lethal compounds to identify inducers of non-apoptotic cell death.[1] The initial hit, caspase-independent lethal 56 (CIL56), was found to induce ferroptosis at low concentrations but exhibited a non-specific necrotic phenotype at higher concentrations.[2] To enhance specificity, a structure-activity relationship (SAR) study was conducted, leading to the development of FIN56.[1][2] This optimization resulted in a compound that robustly induces ferroptosis without the off-target necrotic effects observed with its predecessor.[2]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for FIN56 is not publicly available in peer-reviewed literature, the primary discovery publication by Shimada et al. (2016) indicates that FIN56 and its analogs were synthesized as described in patent document #WO2008140792A1.[2] Researchers seeking to synthesize FIN56 should refer to this patent for the detailed chemical synthesis route. The chemical name for FIN56 is N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide.
Mechanism of Action
FIN56 induces ferroptosis through a unique dual mechanism of action that distinguishes it from other ferroptosis inducers like erastin (B1684096) or RSL3.[1][2]
-
Degradation of Glutathione Peroxidase 4 (GPX4): FIN56 promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides and protects cells from ferroptosis.[1][2] This degradation is dependent on the enzymatic activity of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[1] However, the precise molecular link between ACC activity and FIN56-mediated GPX4 degradation is still under investigation.[1]
-
Activation of Squalene (B77637) Synthase (SQS): In a parallel pathway, FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate (B85504) pathway responsible for cholesterol biosynthesis.[1][2] The activation of SQS leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant that can independently suppress ferroptosis.[3] This depletion of CoQ10 enhances the cellular vulnerability to lipid peroxidation.
This dual-pronged attack on the cell's antioxidant defenses makes FIN56 a highly effective inducer of ferroptosis.
Caption: Dual mechanism of action of FIN56 leading to ferroptosis.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of FIN56 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HT-1080 | Fibrosarcoma | ~5 | [4] |
| LN229 | Glioblastoma | 4.2 | [5] |
| U118 | Glioblastoma | 2.6 | [5] |
| 253J | Bladder Cancer | ~2-5 | [6] |
| T24 | Bladder Cancer | ~2-5 | [6] |
| PANC-1 | Pancreatic Cancer | ~2 | [5] |
Experimental Protocols
Detailed protocols are essential for the accurate assessment of FIN56's activity. Below are outlines for key experiments.
Cell Viability Assay
This protocol is adapted for a 96-well plate format using a colorimetric assay like MTT or CCK-8.
Caption: Workflow for determining cell viability after FIN56 treatment.
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of FIN56 in culture medium. Remove the old medium from the cells and add the FIN56-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with FIN56 for the desired time period (e.g., 48 hours).
-
Reagent Addition: Add the viability reagent (e.g., CCK-8) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot for GPX4 Degradation
This protocol outlines the steps to visualize the degradation of GPX4 protein following FIN56 treatment.
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with FIN56 (e.g., 5 µM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against GPX4 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative decrease in GPX4 protein levels.
Lipid Peroxidation Assay using C11-BODIPY
This assay uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation by flow cytometry.
-
Cell Treatment: Treat cells with FIN56 for a specified duration (e.g., 6 hours). Include positive and negative controls.
-
Staining: Add C11-BODIPY (final concentration 1-2 µM) to the cell culture medium and incubate for 30 minutes at 37°C.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The oxidized form of the probe fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE-Texas Red).
-
Analysis: An increase in the green fluorescence intensity indicates lipid peroxidation. The ratio of green to red fluorescence can be used to quantify the extent of lipid peroxidation.
In Vitro Squalene Synthase (SQS) Activity Assay
This is a general protocol to measure SQS activity, which can be adapted to assess the effect of FIN56. The assay typically measures the consumption of NADPH, a cofactor in the SQS-catalyzed reaction.[7]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tricine, pH 7.4). Add purified SQS enzyme, its substrate farnesyl pyrophosphate (FPP), and NADPH to the buffer.
-
Initiation of Reaction: Initiate the reaction by adding a magnesium ion cofactor.
-
FIN56 Addition: To test the effect of FIN56, add it to the reaction mixture at various concentrations.
-
Measurement: Monitor the decrease in NADPH concentration over time by measuring the fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm.
-
Analysis: An increased rate of NADPH consumption in the presence of FIN56 indicates activation of SQS.
Conclusion
FIN56 is a valuable chemical probe for studying ferroptosis due to its specific and potent dual mechanism of action. Its ability to induce GPX4 degradation and activate SQS provides a unique tool for dissecting the molecular pathways of this form of regulated cell death. The information and protocols provided in this guide are intended to facilitate further research into FIN56 and its potential therapeutic applications, particularly in the context of cancers that are resistant to traditional apoptotic cell death pathways. Further optimization of the FIN56 scaffold may lead to the development of next-generation ferroptosis inducers with improved pharmacokinetic properties for clinical translation.
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis: a regulated cell death nexus linking metabolism, redox biology, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Squalene Synthesis (FDFT1) Analysis - Creative Biolabs [creative-biolabs.com]
- 5. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 6. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
In-Depth Technical Guide: Ferroptosis Inducer-5 (CAS 3043764-74-2)
Disclaimer: Despite extensive searches of scientific literature and chemical databases, specific experimental data, detailed protocols, and in-depth mechanistic studies for the compound designated as "Ferroptosis inducer-5" with CAS number 3043764-74-2, also referred to as "compound 20a" by some suppliers, are not publicly available. The designation "compound 20a" is a common, non-specific placeholder in chemical synthesis literature, leading to multiple compounds with the same label but different structures and functions.
This guide will, therefore, provide a comprehensive overview of the principles of ferroptosis induction, utilizing well-characterized ferroptosis inducers as examples. The experimental protocols and signaling pathways described are standard methodologies in the field of ferroptosis research and are expected to be applicable to the study of novel ferroptosis inducers like "this compound".
Introduction to Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necrosis. The core mechanism involves the overwhelming of the cell's antioxidant capacity, specifically the glutathione (B108866) peroxidase 4 (GPX4) system, leading to unchecked lipid peroxidation and eventual cell membrane rupture. Given its role in various pathological conditions, including cancer and neurodegenerative diseases, the targeted induction of ferroptosis has emerged as a promising therapeutic strategy.
Physicochemical Properties of this compound
While detailed experimental data is unavailable, basic physicochemical properties for "this compound" (CAS 3043764-74-2) are listed by chemical suppliers.
| Property | Value |
| CAS Number | 3043764-74-2 |
| Molecular Formula | C₁₅H₁₄N₂O₄S |
| Molecular Weight | 318.35 g/mol |
| Common Synonym | Compound 20a |
General Mechanisms of Ferroptosis Induction
Ferroptosis inducers are broadly classified based on their mechanism of action. Understanding these mechanisms is crucial for designing experiments to characterize novel compounds like "this compound".
Class I: System Xc⁻ Inhibitors These compounds, exemplified by erastin (B1684096) , block the cystine/glutamate antiporter (system Xc⁻). This inhibition depletes intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). Reduced GSH levels, in turn, inactivate GPX4, leading to the accumulation of lipid reactive oxygen species (ROS).
Class II: Direct GPX4 Inhibitors Compounds like RSL3 (RAS-selective lethal 3) directly and covalently bind to the active site of GPX4, inhibiting its enzymatic activity. This direct inhibition leads to a rapid accumulation of lipid peroxides.
Class III: Iron-Promoting Agents These agents increase the intracellular labile iron pool, which catalyzes the Fenton reaction to generate highly reactive hydroxyl radicals, thereby promoting lipid peroxidation.
Class IV: Other Mechanisms Some compounds can induce ferroptosis through alternative pathways, such as depleting coenzyme Q10 (CoQ10) or inhibiting other antioxidant systems.
Signaling Pathways in Ferroptosis
The induction of ferroptosis involves a complex interplay of metabolic and signaling pathways. A simplified representation of the core pathways is provided below.
Caption: Core signaling pathways in ferroptosis induction, highlighting the roles of System Xc⁻, GPX4, iron, and lipid peroxidation.
Experimental Protocols for Characterizing Ferroptosis Inducers
The following are detailed, standard protocols to assess the ferroptosis-inducing potential of a compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of the test compound on cell viability and identify its cytotoxic potential.
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., HT-1080 fibrosarcoma or PANC-1 pancreatic cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of "this compound" (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and positive controls such as erastin or RSL3. To confirm ferroptosis, co-treat a set of wells with the test compound and a ferroptosis inhibitor like ferrostatin-1 (1 µM) or liproxstatin-1 (B1674854) (1 µM).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited). A rescue of cell death by ferroptosis inhibitors is indicative of a ferroptosis-dependent mechanism.
Caption: Workflow for assessing cell viability and determining the IC50 of a potential ferroptosis inducer.
Lipid Peroxidation Assay
Objective: To directly measure the accumulation of lipid ROS, a hallmark of ferroptosis.
Methodology (C11-BODIPY 581/591 Staining):
-
Cell Seeding and Treatment: Seed cells in a suitable format for microscopy or flow cytometry (e.g., 6-well plate or chamber slides). Treat the cells with the test compound at its IC50 concentration for a predetermined time (e.g., 6-24 hours). Include positive (erastin/RSL3) and negative (vehicle) controls, as well as a co-treatment with a ferroptosis inhibitor.
-
Probe Staining: Add C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting and Washing (for Flow Cytometry): Gently trypsinize and collect the cells. Wash the cells twice with ice-cold PBS.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red (e.g., PE-Texas Red channel), while the oxidized probe fluoresces green (e.g., FITC channel). An increase in the green fluorescence signal indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells in the chamber slide with PBS and mount with a coverslip. Image the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
Caption: Workflow for the detection of lipid peroxidation using the C11-BODIPY 581/591 probe.
Intracellular Labile Iron Assay
Objective: To determine if the test compound increases the intracellular pool of redox-active iron.
Methodology (Phen Green SK Assay):
-
Cell Seeding and Treatment: Seed and treat cells as described for the lipid peroxidation assay.
-
Probe Loading: Load the cells with Phen Green SK diacetate (e.g., 5 µM) for 30 minutes at 37°C.
-
Analysis: Analyze the cells by flow cytometry. The fluorescence of Phen Green SK is quenched by iron. A decrease in fluorescence intensity indicates an increase in the intracellular labile iron pool.
Conclusion
"this compound" (CAS 3043764-74-2) is a commercially available compound purported to induce ferroptosis. However, a lack of publicly available scientific literature precludes a detailed, specific analysis of its biological activity and mechanism of action. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to independently characterize this and other novel ferroptosis-inducing compounds. The investigation of such molecules is of significant interest for the development of new therapeutic strategies targeting diseases with vulnerabilities to ferroptotic cell death. Researchers are encouraged to perform the described assays to elucidate the specific mechanism of action of "this compound" and to determine its potential as a valuable tool for research and drug development.
A Technical Deep Dive into the Ferroptosis-Inducing Mechanism of FIN56
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, notably cancer. FIN56 is a potent and specific small-molecule inducer of ferroptosis, distinguished by a unique dual mechanism of action that circumvents resistance pathways observed with other ferroptosis inducers. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning FIN56-induced ferroptosis, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.
Introduction: The Emergence of FIN56 as a Unique Ferroptosis Inducer
Ferroptosis is biochemically distinct from other forms of regulated cell death, such as apoptosis and necroptosis. It is initiated by the failure of the glutathione-dependent lipid peroxide scavenging system, primarily mediated by the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4).[1][2] While early ferroptosis inducers like erastin (B1684096) and RSL3 act by depleting glutathione or directly inhibiting GPX4 respectively, FIN56 employs a more complex, multi-pronged approach.[1][3]
Discovered through a systematic screening of caspase-independent lethal compounds, FIN56 was identified as a specific inducer of ferroptosis.[1][3][4] Its mechanism is notable for inducing the degradation of the GPX4 protein and simultaneously depleting the endogenous lipophilic antioxidant, Coenzyme Q10 (CoQ10).[3][5] This dual action makes FIN56 a valuable tool for studying ferroptosis and a promising candidate for therapeutic development.
The Core Mechanism: A Two-Pronged Assault on Cellular Redox Homeostasis
FIN56 initiates ferroptosis through two distinct but synergistic pathways that culminate in overwhelming lipid peroxidation.[3]
Pathway 1: Acetyl-CoA Carboxylase-Dependent GPX4 Degradation
Unlike direct GPX4 inhibitors, FIN56 reduces the cellular abundance of the GPX4 protein itself.[3][6] This degradation process is not a result of transcriptional repression; in fact, GPX4 mRNA levels have been observed to increase following FIN56 treatment, likely as a compensatory response.[4] Instead, the degradation is a post-translational event.
Crucially, this degradation pathway is dependent on the enzymatic activity of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[2][3] Inhibition of ACC with the small molecule TOFA (5-(tetradecyloxy)-2-furoic acid) has been shown to block FIN56-induced GPX4 degradation and rescue cells from ferroptosis.[3] While the precise molecular link between ACC activity and GPX4 stability remains an area of active investigation, recent studies suggest the involvement of autophagy in mediating this degradation.[7]
Pathway 2: Squalene (B77637) Synthase Activation and Coenzyme Q10 Depletion
In a parallel and independent mechanism, FIN56 directly binds to and activates Squalene Synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[2][3] SQS is a key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. SQS catalyzes the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[3]
By activating SQS, FIN56 diverts the metabolic flux of FPP towards squalene synthesis. This creates a metabolic shunt that depletes the cellular pool of FPP available for the synthesis of other essential molecules, most notably Coenzyme Q10 (CoQ10).[5][8] CoQ10, in its reduced form (ubiquinol), is a potent membrane-associated antioxidant that can independently suppress lipid peroxidation. The depletion of CoQ10 thus removes a critical, GPX4-independent defense mechanism against ferroptosis.[5] This mechanism is supported by the observation that inhibitors of SQS, such as zaragozic acid A, can suppress FIN56-induced cell death.[3]
The convergence of these two pathways—the removal of the primary lipid peroxide scavenger, GPX4, and the depletion of a key lipophilic antioxidant, CoQ10—leads to the rapid and uncontrollable accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death by ferroptosis.
Figure 1: Dual mechanism of FIN56-induced ferroptosis.
Quantitative Data Summary
The efficacy of FIN56 and the validation of its mechanism have been quantified across numerous studies. The following tables summarize key quantitative findings.
Table 1: Cytotoxicity of FIN56 in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| LN229 | Glioblastoma | CCK-8 | 4.2 | [6] |
| U118 | Glioblastoma | CCK-8 | 2.6 | [6] |
| 253J | Bladder Cancer | MTT | ~2-5 (at 72h) | [7] |
| T24 | Bladder Cancer | MTT | ~2-5 (at 72h) | [7] |
| RT-112 | Bladder Cancer | MTT | ~2-5 (at 72h) | [7] |
| J82 | Bladder Cancer | MTT | ~5-10 (at 72h) | [7] |
Table 2: Key Mechanistic Observations and Quantified Effects
| Experiment | Cell Line | Treatment | Observation | Quantitative Effect | Citation |
| GPX4 Degradation | BJeLR | 5 µM FIN56 (10h) | Reduction in GPX4 protein levels. | Substantial decrease observed on Western Blot. | [3] |
| 253J, T24 | 5 µM FIN56 (24h) | GPX4 degradation. | ~50-75% reduction in GPX4 levels, rescued by Bafilomycin A1. | [7] | |
| ROS Generation | BJeLR | 5 µM FIN56 | Slower but sustained increase in ROS. | Slower kinetics compared to direct GPX4 inhibitor RSL3. | [3][4] |
| LN229, U118 | 1 µM FIN56 (24h) | Increased ROS production. | Visible increase in CellRox Green fluorescence. | [6] | |
| Lipid Peroxidation | LN229, U118 | 1 µM FIN56 (24h) | Increased lipid peroxidation. | Shift from red to green fluorescence with BODIPY 581/591 C11. | [6] |
| HT-1080 | 10 µM FIN56 (5h) | Increased lipid peroxidation in ER and Plasma Membrane. | ~4-6 fold increase in oxidized:reduced C11 BODIPY ratio. | [9] | |
| Pathway Inhibition | BJeLR | 5 µM FIN56 + 10 µM TOFA | Rescue from cell death. | TOFA significantly suppresses FIN56-induced cell death. | [3] |
| BJeLR | 5 µM FIN56 + 10 µM Zaragozic Acid A | Rescue from cell death. | SQS inhibitor significantly suppresses FIN56-induced cell death. | [3] |
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments used to investigate the mechanism of FIN56. Researchers should optimize conditions for their specific cell lines and experimental systems.
Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of FIN56 in complete culture medium. Remove the old medium and add 100 µL of the FIN56-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours.
-
Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and read absorbance at 570 nm. For CCK-8, read absorbance at 450 nm.
-
Analysis: Normalize absorbance values to the vehicle control and plot cell viability against drug concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for GPX4 Degradation
-
Cell Lysis: Plate cells and treat with FIN56 (e.g., 5 µM for 10-24 hours). After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and load onto a polyacrylamide gel (e.g., 12%). Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against GPX4 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Imaging: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensity using software like ImageJ, normalizing GPX4 levels to the loading control.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
-
Cell Treatment: Seed cells on glass coverslips or in a multi-well plate suitable for microscopy or flow cytometry. Treat with FIN56 (e.g., 1-10 µM) for the desired duration (e.g., 4-24 hours).
-
Probe Loading: Remove the treatment medium and wash cells with PBS. Add medium containing 2-10 µM BODIPY™ 581/591 C11 and incubate for 30 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Add fresh medium or PBS and immediately image the cells. Capture images using two filter sets: one for the reduced form (Excitation/Emission ~581/591 nm, e.g., Texas Red filter) and one for the oxidized form (Excitation/Emission ~488/510 nm, e.g., FITC filter).
-
Flow Cytometry: Harvest cells by trypsinization, wash, and resuspend in PBS. Analyze the cells on a flow cytometer, detecting the reduced form in a channel like PE-Texas Red and the oxidized form in the FITC channel.
-
-
Data Analysis: Quantify lipid peroxidation by calculating the ratio of the green (oxidized) to red (reduced) fluorescence intensity.
Key Experimental Workflows and Signaling Pathways
Visualizing the experimental logic and signaling cascades is crucial for understanding the FIN56 mechanism.
Target Identification via Chemoproteomics
The identification of Squalene Synthase as a direct target of FIN56 was a landmark discovery, achieved through a sophisticated chemoproteomics approach.[3] This workflow is designed to isolate binding partners of a small molecule from the entire proteome.
References
- 1. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of essential sites of lipid peroxidation in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on Ferroptosis Inducers: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a significant area of interest in biomedical research, particularly in oncology and neurodegenerative diseases. The discovery of small molecules capable of inducing this process has provided powerful tools to dissect its molecular mechanisms and explore its therapeutic potential. While the term "Ferroptosis inducer-5" lacks specific characterization in early scientific literature, this guide focuses on two seminal, well-characterized early-stage ferroptosis inducers: FIN56 and (1S, 3R)-RSL3 (RSL3) . These compounds serve as archetypes for different classes of ferroptosis activators and their early studies have been foundational to the field. This document provides a comprehensive overview of their mechanisms of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the associated signaling pathways.
Introduction to Early Ferroptosis Inducers
The initial exploration of ferroptosis was greatly accelerated by the identification of small molecules that could selectively trigger this unique cell death pathway. These molecules, broadly termed ferroptosis inducers (FINs), have been instrumental in distinguishing ferroptosis from other cell death modalities like apoptosis and necroptosis. Early research focused on identifying compounds with potent and specific activity, leading to the discovery of molecules like Erastin, RSL3, and FIN56. This guide will concentrate on RSL3 and FIN56, which induce ferroptosis through distinct mechanisms targeting the central regulator of ferroptosis, Glutathione (B108866) Peroxidase 4 (GPX4).
-
(1S, 3R)-RSL3: A potent and selective inhibitor of GPX4. RSL3 directly binds to the active site of GPX4, inactivating the enzyme and leading to a rapid accumulation of lipid reactive oxygen species (ROS). It is often used as a canonical tool to induce ferroptosis downstream of glutathione (GSH) metabolism.
-
FIN56: A compound that induces ferroptosis through a dual mechanism. It promotes the degradation of the GPX4 protein and independently activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway, leading to the depletion of Coenzyme Q10 (CoQ10), a lipophilic antioxidant.
Quantitative Data from In Vitro & In Vivo Studies
The following tables summarize key quantitative data from early studies on FIN56 and RSL3, providing insights into their potency and effects across various cancer cell lines and in vivo models.
Table 1: Quantitative In Vitro Data for FIN56
| Cell Line(s) | Concentration(s) Used | Treatment Duration | Key Quantitative Findings | Reference(s) |
| Glioblastoma (LN229, U118) | 1 µM - 5 µM | 24 hours | IC50 values of 4.2 µM (LN229) and 2.6 µM (U118); Significantly increased lipid peroxidation and ROS production. | [1][2] |
| Bladder Cancer (253J, T24) | 0.1 nM - 100 µM | 6 - 72 hours | Induced cell death in a dose-dependent manner; Treatment with 2 µM or 5 µM led to increased LC3-II levels, indicating autophagy. | [3][4] |
| HT-1080 Fibrosarcoma | 5 µM | 10 hours | Caused a significant decrease in GPX4 protein abundance. | [5] |
| Various Cancer Cells | 0.1 µM - 1 µM | N/A | Preclinical trials indicate this as the effective concentration range for enhancing lipid peroxidation. |
Table 2: Quantitative In Vitro Data for RSL3
| Cell Line(s) | Concentration(s) Used | Treatment Duration | Key Quantitative Findings | Reference(s) |
| Colorectal Cancer (HCT116, LoVo, HT29) | 0.01 µM - 10 µM | 6 - 48 hours | Induced cell death in a dose- and time-dependent manner; Increased intracellular ROS levels. | [6] |
| Prostate Cancer (DU145, TRAMP-C2) | 0.0001 µM - 10 µM | 48 hours | IC50 of ~0.6 µM for DU145 and ~1.2 µM for TRAMP-C2; Co-treatment with 100 µM FAC reduced IC50 to ~0.1 µM and ~0.4 µM, respectively. | [7] |
| Glioblastoma (U87, U251) | 0.25 µM, 0.5 µM | 24 hours | Induced dose-dependent cell death; Increased lipid ROS and decreased GPX4, ATF4, and xCT expression. | [8] |
| HT-1080 Fibrosarcoma | 1 µM | 6 hours | Used to induce ferroptosis for quantitative profiling of the cysteinome. | |
| Rat Insulinoma (INS-1) | 10 µM | 24 hours | Significantly increased intracellular free iron and ROS levels. |
Table 3: Quantitative In Vivo Data
| Compound | Animal Model | Dosing Regimen | Key Quantitative Findings | Reference(s) |
| FIN56 | Nude mice with LN229 glioblastoma xenografts | Not specified | Significantly decreased tumor volume after 30 days; Decreased Ki67-positive cells and increased 4-HNE protein levels in tumors. | [2] |
| RSL3 | Nude mice with glioblastoma xenografts | Not specified | Antitumor effects were mitigated by inhibition of the NF-κB pathway. | [8] |
| RSL3 + Iron | TRAMP mice (prostate cancer model) | RSL3 (5 mg/kg) + Iron Dextran (10 mg/kg) | Combination treatment from 12 to 25 weeks of age significantly reduced the genitourinary apparatus weight, indicating reduced tumor progression. | [7] |
Signaling Pathways and Mechanisms of Action
The mechanisms through which FIN56 and RSL3 induce ferroptosis are distinct, providing different points of intervention in the GPX4-regulated pathway.
FIN56 Mechanism of Action
FIN56 employs a two-pronged attack to induce ferroptosis. Firstly, it promotes the degradation of the GPX4 protein in a process that requires the activity of acetyl-CoA carboxylase (ACC). Secondly, it binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts precursors away from the synthesis of Coenzyme Q10, a crucial endogenous lipophilic antioxidant, thereby sensitizing the cell to lipid peroxidation.[5]
RSL3 Mechanism of Action
RSL3 is a class II ferroptosis inducer that acts by directly and covalently binding to the selenocysteine (B57510) residue in the active site of GPX4, thereby irreversibly inactivating it.[6] This direct inhibition leads to the failure of the cell's primary defense against lipid peroxides, causing their rapid accumulation and subsequent ferroptotic cell death. More recent studies suggest RSL3 may have broader effects, including the inhibition of other antioxidant selenoproteins and modulation of the USP11-NRF2 signaling axis, which further contributes to cellular oxidative stress.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the study of ferroptosis inducers.
General Cell Culture and Ferroptosis Induction
-
Cell Seeding: Plate cells (e.g., HCT116, U87, DU145) in 96-well, 12-well, or 6-well plates at a density of 5,000-10,000 cells/well (96-well) or an appropriate density for larger formats. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[6][7]
-
Compound Preparation: Prepare stock solutions of RSL3 or FIN56 in high-quality anhydrous DMSO. Immediately prior to use, dilute the stock solution to the desired final concentration in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the ferroptosis inducer at the desired concentration. For inhibitor studies, pre-incubate cells with the inhibitor (e.g., Ferrostatin-1, Liproxstatin-1, Deferoxamine) for 1-2 hours before adding the inducer.[10]
-
Incubation: Incubate the cells for the specified duration (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream analysis.[6]
Cell Viability Assessment (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells.
-
Induce Ferroptosis: Follow the protocol in section 4.1 using a 96-well plate format.
-
Add CCK-8 Reagent: After the treatment period, add 10 µL of CCK-8 solution to each well. Take care to avoid introducing bubbles.[11]
-
Incubate: Incubate the plate for 1-4 hours in the incubator. The incubation time may vary depending on the cell type and density.[11][12]
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan (B1609692) dye generated is directly proportional to the number of living cells.
Lipid Peroxidation Detection (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to measure lipid peroxidation, a hallmark of ferroptosis.
-
Induce Ferroptosis: Treat cells in 6-well plates or other suitable formats as described in 4.1.
-
Probe Incubation: Following treatment, remove the medium and incubate the cells with 1-2 µM of C11-BODIPY 581/591 in fresh medium or HBSS for 30 minutes at 37°C.[13]
-
Wash: Wash the cells twice with PBS or HBSS to remove excess probe.[13]
-
Analysis by Flow Cytometry:
-
Harvest cells using trypsin, centrifuge at 300 x g for 5 minutes, and resuspend in fresh buffer (e.g., PBS).[14]
-
Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red (Excitation/Emission ~581/591 nm, e.g., PE-Texas Red channel), while the oxidized probe fluoresces green (Excitation/Emission ~488/510 nm, e.g., FITC channel).[15]
-
The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.
-
-
Analysis by Fluorescence Microscopy:
-
After washing (step 3), add fresh buffer to the cells.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for both green and red fluorescence.[15]
-
Western Blot Analysis for GPX4
This protocol is used to determine the protein levels of key ferroptosis regulators.
-
Induce Ferroptosis & Cell Lysis: Treat cells in 6-well plates as described in 4.1. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 (e.g., at a dilution of 1:1000 to 1:5000) overnight at 4°C.[9]
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10^6 LN229 cells) suspended in PBS into the flank of immunocompromised mice (e.g., nude mice).[2]
-
Tumor Growth: Allow tumors to become palpable (e.g., ~80 mm³). Monitor tumor volume regularly using calipers with the formula: Volume = 0.5 × length × (width)².
-
Treatment: Administer the ferroptosis inducer (e.g., RSL3, FIN56) and/or other agents via an appropriate route (e.g., intraperitoneal injection) according to the established dosing regimen.[7]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for proliferation markers (Ki67) or ferroptosis markers (4-HNE).[2]
Experimental and Logical Workflow Diagram
The following diagram illustrates a typical workflow for investigating a novel ferroptosis-inducing compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. toolsbiotech.com [toolsbiotech.com]
- 12. ptglab.com [ptglab.com]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 15. abpbio.com [abpbio.com]
The Dual-Edged Sword: A Technical Guide to Ferroptosis Inducer-5 (FIN56) and its Impact on GPX4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a promising avenue for therapeutic intervention, particularly in oncology. Central to the regulation of this pathway is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a critical role in detoxifying lipid hydroperoxides. Small molecules that can modulate GPX4 activity are therefore of significant interest. This technical guide provides an in-depth analysis of Ferroptosis Inducer-5 (FIN56), a novel and specific inducer of ferroptosis, focusing on its intricate mechanism of action centered on the modulation of GPX4.
FIN56 distinguishes itself from other ferroptosis inducers through a unique dual mechanism. It not only promotes the degradation of the GPX4 protein, thereby diminishing its cellular activity, but also independently activates squalene (B77637) synthase (SQS), a key enzyme in the mevalonate (B85504) pathway. This activation leads to the depletion of coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation and subsequent ferroptotic death. This multifaceted approach makes FIN56 a powerful tool for studying ferroptosis and a potential candidate for therapeutic development.
This document will detail the signaling pathways affected by FIN56, present quantitative data on its efficacy, and provide comprehensive experimental protocols for key assays used to elucidate its mechanism of action.
Data Presentation
Quantitative Effects of FIN56 on Cell Viability and GPX4
The efficacy of FIN56 in inducing cell death and its direct impact on GPX4 protein levels have been quantified across various cancer cell lines. The following tables summarize key quantitative data from published studies.
| Cell Line | Cancer Type | IC50 of FIN56 (µM) | Reference |
| LN229 | Glioblastoma | 4.2 | [1] |
| U118 | Glioblastoma | 2.6 | [1] |
| HT-1080 | Fibrosarcoma | ~5 | [2] |
| J82 | Bladder Cancer | Data not available | [3] |
| 253J | Bladder Cancer | Data not available | [3] |
| T24 | Bladder Cancer | Data not available | [3] |
| RT-112 | Bladder Cancer | Data not available | [3] |
| Cell Line | Treatment | GPX4 Protein Reduction (%) | Reference |
| FSH-GPX4 MEFs | 5 µM FIN56 (24h) | Significant reduction observed | [4] |
| 253J Bladder Cancer | 5 µM FIN56 (24h) | Significant reduction observed | [4] |
| T24 Bladder Cancer | 5 µM FIN56 (24h) | Significant reduction observed | [4] |
| PANC1 Pancreatic Cancer | 5 µM FIN56 (12h) | Significant reduction observed | [4] |
| HT1080 Fibrosarcoma | 5 µM FIN56 (12h) | Significant reduction observed | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by FIN56 and the general experimental workflows used to study its effects.
Caption: Dual mechanism of FIN56-induced ferroptosis.
Caption: General experimental workflow for studying FIN56.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of FIN56's effect on GPX4 activity.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of FIN56 on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., LN229, U118, HT-1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
FIN56 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of FIN56 in complete culture medium.
-
Remove the old medium and add 100 µL of medium containing different concentrations of FIN56 to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[3]
-
Western Blot Analysis for GPX4 Degradation
This protocol is used to quantify the reduction in GPX4 protein levels following FIN56 treatment.
-
Materials:
-
Cells treated with FIN56
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-GPX4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with FIN56 for the indicated times and concentrations, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the GPX4 signal to the β-actin signal to determine the relative reduction in GPX4 protein levels.[4][5]
-
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
-
Materials:
-
Cells treated with FIN56
-
C11-BODIPY 581/591 stock solution (in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
Treat the cells with FIN56 for the desired duration.
-
In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells twice with HBSS or phenol red-free medium.
-
For fluorescence microscopy, acquire images using two different filter sets: one for the reduced form of the probe (e.g., excitation/emission ~581/591 nm) and one for the oxidized form (e.g., excitation/emission ~488/510 nm). An increase in the green fluorescence signal relative to the red signal indicates lipid peroxidation.
-
For flow cytometry, detach the cells, resuspend them in HBSS, and analyze them immediately. The shift in fluorescence from the red to the green channel is quantified to determine the level of lipid peroxidation.
-
GPX4 Activity Assay
This coupled enzyme assay indirectly measures GPX4 activity by monitoring the consumption of NADPH.
-
Materials:
-
Cell lysates from FIN56-treated and control cells
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)
-
Glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
Cumene (B47948) hydroperoxide (substrate for GPX4)
-
96-well UV-transparent plate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare cell lysates from control and FIN56-treated cells in a non-denaturing lysis buffer and determine the protein concentration.
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.
-
Add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
Initiate the reaction by adding cumene hydroperoxide.
-
Immediately measure the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes. The rate of NADPH oxidation is directly proportional to the GPX4 activity.
-
Calculate the GPX4 activity, often expressed as units per milligram of protein, where one unit is the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Coenzyme Q10 Quantification (HPLC)
This protocol outlines the measurement of cellular CoQ10 levels, which are depleted by FIN56, using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Cell pellets from FIN56-treated and control cells
-
Coenzyme Q10 standard
-
Organic solvents (e.g., hexane, ethanol, methanol)
-
HPLC system with a C18 column and a UV or electrochemical detector
-
-
Procedure:
-
Harvest a known number of cells and wash them with PBS.
-
Extract lipids from the cell pellet using an organic solvent mixture (e.g., hexane:ethanol).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate CoQ10 using a C18 reverse-phase column with an appropriate mobile phase (e.g., a mixture of methanol, ethanol, and isopropanol).
-
Detect CoQ10 using a UV detector (at ~275 nm) or an electrochemical detector.
-
Quantify the CoQ10 levels by comparing the peak area of the sample to a standard curve generated with known concentrations of CoQ10. Normalize the results to the initial cell number or total protein content.[6]
-
Conclusion
This compound (FIN56) represents a significant tool for the study of ferroptosis and holds potential as a therapeutic agent. Its unique dual mechanism, involving both the degradation of GPX4 and the depletion of CoQ10, provides a potent and specific means of inducing this form of regulated cell death. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the multifaceted effects of FIN56 and to further explore the intricate regulation of ferroptosis. A thorough understanding of FIN56's impact on GPX4 activity and related pathways is crucial for advancing our knowledge of ferroptosis and for the development of novel anti-cancer strategies.
References
- 1. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Iron in FIN56-Mediated Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue for various diseases, including cancer. Ferroptosis Inducer-56 (FIN56), a small molecule, triggers this cell death pathway through a unique dual mechanism, making it a valuable tool for research and a potential candidate for therapeutic development. This technical guide provides an in-depth exploration of the mechanisms of FIN56-mediated cell death, with a core focus on the integral role of iron. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to support researchers in the field.
Introduction to FIN56 and Ferroptosis
Ferroptosis is biochemically and morphologically distinct from other forms of regulated cell death like apoptosis. It is characterized by the accumulation of lipid reactive oxygen species (ROS) to lethal levels, a process critically dependent on the presence of intracellular labile iron.[1][2] FIN56 is a specific inducer of ferroptosis that operates through two parallel pathways: the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of Squalene (B77637) Synthase (SQS).[3][4] Both pathways ultimately converge on the iron-catalyzed peroxidation of lipids, leading to cell demise.
The Dual-Pronged Mechanism of FIN56 Action
FIN56 initiates ferroptosis through two distinct but complementary mechanisms, both of which are intrinsically linked to cellular iron metabolism.
GPX4 Degradation Pathway
FIN56 promotes the degradation of GPX4, the master regulator of ferroptosis that detoxifies lipid peroxides.[3][5] The degradation of GPX4 can occur through autophagy-mediated processes.[6][7] This pathway is also dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise link between FIN56, ACC, and GPX4 degradation remains an area of active investigation.[4]
Squalene Synthase Activation Pathway
In a parallel mechanism, FIN56 directly binds to and activates squalene synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[3][4] This activation is thought to deplete the pool of coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, thereby rendering the cell more susceptible to lipid peroxidation.[1]
The Central Role of Iron
Iron is the linchpin of FIN56-mediated ferroptosis. The labile iron pool (LIP), a pool of chelatable and redox-active iron in the cytoplasm, is essential for the initiation and execution of this cell death program. Iron contributes to ferroptosis in the following ways:
-
Fenton Reaction: Labile iron (Fe²⁺) participates in the Fenton reaction, generating highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). These radicals can then initiate the chain reaction of lipid peroxidation.[8]
-
Lipoxygenase Activity: Iron is a crucial cofactor for lipoxygenases (LOXs), enzymes that directly catalyze the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes.
The accumulation of lipid peroxides, driven by iron-dependent processes, leads to membrane damage, loss of integrity, and ultimately, cell death.
Quantitative Data on FIN56-Mediated Cell Death
The efficacy of FIN56 varies across different cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LN229 | Glioblastoma | 4.2 | [2] |
| U118 | Glioblastoma | 2.6 | [2] |
| HT-29 | Colorectal Cancer | Not specified, but effective | [9] |
| Caco-2 | Colorectal Cancer | Not specified, but effective | [9] |
| J82 | Bladder Cancer | Effective (concentration-dependent) | [6] |
| 253J | Bladder Cancer | Effective (concentration-dependent) | [6] |
| T24 | Bladder Cancer | Effective (concentration-dependent) | [6] |
| RT-112 | Bladder Cancer | Effective (concentration-dependent) | [6] |
Table 2: Effect of FIN56 on GPX4 Protein Levels and Lipid Peroxidation
| Cell Line | FIN56 Treatment | Effect on GPX4 Protein | Effect on Lipid Peroxidation | Reference |
| Bladder Cancer Cells | 5 µM, 3-24h | Time-dependent decrease | Increased | [6] |
| Glioblastoma Cells | 1 µM, 24h | Not explicitly quantified, but degradation is a key mechanism | Increased (observed by BODIPY C11 staining) | [2] |
| HT1080 | 5 µM, 10h | Substantial decrease | Increased | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying FIN56-mediated ferroptosis.
Caption: Dual mechanisms of FIN56-induced ferroptosis.
Caption: General experimental workflow for studying FIN56.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize FIN56-induced ferroptosis.
Cell Viability Assay (CCK-8)
This protocol is for assessing the dose-dependent effect of FIN56 on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of FIN56 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the FIN56 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis.
-
Materials:
-
C11-BODIPY 581/591 dye
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
Treat cells with FIN56 for the desired time.
-
Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.[10]
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
For microscopy, image the cells using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the dye.
-
For flow cytometry, harvest the cells and analyze the fluorescence intensity in the green and red channels.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
Labile Iron Pool Assay (Calcein-AM)
This protocol measures changes in the intracellular labile iron pool.
-
Materials:
-
Calcein-AM
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with FIN56 for the desired time.
-
Wash the cells with PBS.
-
Load the cells with 0.1-0.5 µM Calcein-AM in serum-free medium for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity (Excitation: ~488 nm, Emission: ~517 nm). A decrease in calcein (B42510) fluorescence indicates an increase in the labile iron pool due to quenching.
-
Western Blot for GPX4
This protocol is for determining the protein levels of GPX4.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Treat cells with FIN56 for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
FIN56 is a potent and specific inducer of ferroptosis with a well-defined, albeit complex, dual mechanism of action. The central role of iron in catalyzing the lipid peroxidation that drives this process is undeniable. This guide provides a foundational understanding of FIN56's mode of action, supported by quantitative data and detailed experimental protocols, to empower researchers to effectively utilize this compound in their studies of ferroptosis and its therapeutic potential. Further elucidation of the intricate signaling networks, particularly the link between FIN56, ACC, and GPX4 degradation, will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
A Technical Guide to Ferroptosis Inducer-5 (FIN5) and its Role in Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides, reaching lethal levels. It presents a promising therapeutic avenue for various diseases, particularly for cancers resistant to conventional treatments. Ferroptosis Inducer-5 (FIN5), and its well-studied analog FIN56, represent a distinct class of compounds that trigger ferroptosis through a dual mechanism of action. This technical guide provides an in-depth examination of FIN5's molecular pathways, its intricate relationship with lipid peroxidation, and detailed protocols for its experimental application.
Introduction to FIN5 and Ferroptosis
Ferroptosis is biochemically and morphologically distinct from other forms of regulated cell death like apoptosis and necroptosis. The core event is the uncontrolled peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. This process is normally kept in check by the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.
Ferroptosis inducers (FINs) are small molecules that can initiate this cell death pathway. They are broadly classified based on their mechanism of action. FIN56, a key derivative of CIL56, is a Class III FIN that acts downstream of system xc⁻ inhibition and GSH depletion. It induces ferroptosis by concurrently targeting two critical nodes of the lipid antioxidant network: GPX4 protein stability and the synthesis of Coenzyme Q10 (CoQ10). This dual-node pressure makes FIN56 effective even in cell lines that exhibit resistance to other ferroptosis inducers.
The Dual Mechanism of FIN5 Action
FIN56 instigates a cascade of events leading to overwhelming lipid peroxidation through two primary, interconnected pathways.
Pathway 1: Degradation of GPX4
FIN56 promotes the degradation of the master lipid peroxide scavenger, GPX4. Unlike direct enzymatic inhibitors of GPX4 (e.g., RSL3), FIN56 reduces the total cellular protein levels of GPX4. This degradation process is complex and appears to be context-dependent:
-
Requirement of Acetyl-CoA Carboxylase (ACC): The degradation of GPX4 initiated by FIN56 is dependent on the activity of ACC, a key enzyme in fatty acid synthesis.
-
Involvement of Autophagy: Studies have shown that FIN56 can induce autophagy, and the degradation of GPX4 is attenuated by autophagy inhibitors (e.g., bafilomycin A1) or in autophagy-deficient cells (e.g., ATG3 knockout). This suggests that FIN56 may shuttle GPX4 to the lysosome for degradation via an autophagic process.
Pathway 2: Depletion of Coenzyme Q10
Simultaneously, FIN56 targets the mevalonate (B85504) pathway, a critical metabolic route for the synthesis of cholesterol and non-sterol isoprenoids, including Coenzyme Q10.
-
Activation of Squalene (B77637) Synthase (SQS): FIN56 binds to and activates squalene synthase (SQS), the enzyme that catalyzes the first committed step in cholesterol synthesis by converting farnesyl pyrophosphate (FPP) to squalene.
-
Depletion of FPP and CoQ10: By activating SQS, FIN56 shunts the precursor FPP away from other branches of the mevalonate pathway. This leads to a depletion of the cellular pool of CoQ10. The reduced form of CoQ10, ubiquinol (B23937), is a potent, lipid-soluble antioxidant that independently suppresses lipid peroxidation and ferroptosis.
The combined effect of removing GPX4 and depleting ubiquinol dismantles two key defense systems against lipid peroxidation, leading to the rapid and lethal accumulation of lipid reactive oxygen species (ROS) and cell death.
Signaling Pathway Diagrams
The signaling cascade initiated by FIN56 can be visualized as follows:
Quantitative Data Summary
The efficacy of FIN56 varies across different cell lines, reflecting the complex interplay of cellular metabolic and antioxidant states. The following tables summarize key quantitative data from published studies.
Table 1: Cytotoxicity of FIN56 in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |
| LN229 | Glioblastoma | 4.2 | 24 h | |
| U118 | Glioblastoma | 2.6 | 24 h | |
| A549 (Cisplatin-Resistant) | Lung Cancer | 12.71 | 48 h | |
| HFF (Normal) | Normal Human Fibroblast | 24.97 | 48 h | |
| HT-29 (Oxaliplatin-Resistant) | Colorectal Cancer | ~15-20 (Estimated) | 48 h | |
| Caco-2 (Oxaliplatin-Resistant) | Colorectal Cancer | ~10-15 (Estimated) | 48 h | |
| J82 | Bladder Cancer | ~5 | 72 h | |
| 253J | Bladder Cancer | ~2 | 72 h |
Note: IC50 values can vary based on experimental conditions, such as cell density and assay type.
Table 2: FIN56-Induced Changes in Biomarkers of Ferroptosis
| Cell Line | Treatment | Biomarker Change | Method | Reference |
| HT-29 | FIN56 (IC50) | Increased Lipid ROS | C11-BODIPY 581/591 Flow Cytometry | |
| Caco-2 | FIN56 (IC50) | Increased Lipid ROS | C11-BODIPY 581/591 Flow Cytometry | |
| LN229 | FIN56 (5 µM, 12h) | Decreased GPX4 Protein | Western Blot | |
| PANC1 | FIN56 (5 µM, 12h) | Decreased GPX4 Protein | Western Blot | |
| LN229 Xenograft | FIN56 | Increased 4-HNE | Immunohistochemistry |
Detailed Experimental Protocols
The following protocols provide a framework for studying FIN56-induced ferroptosis. Researchers should optimize conditions for their specific cell lines and experimental setup.
General Experimental Workflow
Protocol: Cell Viability (MTT Assay)
This protocol assesses the cytotoxic effect of FIN56.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of FIN56 in complete culture medium. Remove the old medium and add 100 µL of the FIN56-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol: Lipid Peroxidation (C11-BODIPY 581/591 Staining)
This protocol measures the accumulation of lipid ROS using a ratiometric fluorescent probe.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or appropriate culture dish. Treat with FIN56 at the desired concentration and for the appropriate time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Incubation: After treatment, remove the medium and wash the cells once with PBS. Add pre-warmed complete medium containing 2 µM C11-BODIPY 581/591 probe. Incubate for 30 minutes at 37°C, protected from light.
-
Cell Harvesting: Wash the cells twice with PBS. Detach the cells using trypsin-EDTA, then neutralize with complete medium.
-
Flow Cytometry: Centrifuge the cells and resuspend the pellet in 500 µL of PBS. Analyze the cells immediately using a flow cytometer.
-
Data Acquisition: Detect the probe in its reduced state using an excitation/emission setting appropriate for red fluorescence (e.g., 561 nm laser, 585/42 nm filter) and in its oxidized state using a setting for green fluorescence (e.g., 488 nm laser, 530/30 nm filter).
-
Analysis: Gate on the live cell population. The shift from red to green fluorescence indicates lipid peroxidation. Quantify the percentage of cells with high green fluorescence or the median fluorescence intensity in the green channel.
Protocol: Western Blot for GPX4 Degradation
This protocol quantifies the change in GPX4 protein levels.
-
Cell Lysis: After treatment with FIN56, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the GPX4 signal to the loading control to determine the relative change in protein expression.
Conclusion and Future Directions
FIN5 and its analog FIN56 are powerful chemical probes for inducing and studying ferroptosis. Their unique dual mechanism—degrading GPX4 while simultaneously depleting the antioxidant CoQ10—provides a robust method for triggering lipid peroxidation and cell death. This makes them valuable tools for investigating the therapeutic potential of ferroptosis in drug-resistant cancers and other pathological conditions. Future research should focus on elucidating the precise molecular link between FIN56, ACC, and the autophagy-mediated degradation of GPX4. Furthermore, optimizing the pharmacological properties of FIN56 could lead to the development of novel therapeutics that effectively harness the ferroptotic cell death pathway for clinical benefit.
Unraveling the Targets of Ferroptosis Inducer FIN56: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target identification studies for FIN56, a potent and specific inducer of ferroptosis. Initially misidentified in some contexts as "Ferroptosis inducer-5," FIN56 has emerged as a critical tool for dissecting the intricate mechanisms of this iron-dependent form of regulated cell death. This document outlines the core findings related to its dual mechanism of action, presents quantitative data in a structured format, details the experimental protocols employed in its characterization, and provides visual representations of the key signaling pathways and experimental workflows.
Core Findings: A Dual-Mechanism of Action
FIN56 executes its pro-ferroptotic effects through a unique two-pronged approach, making it a subject of significant interest in cancer biology and drug development.[1] The primary targets and mechanisms identified are:
-
Degradation of Glutathione Peroxidase 4 (GPX4): FIN56 promotes the degradation of GPX4, a crucial enzyme responsible for repairing lipid peroxides and protecting cells from ferroptosis.[1][2] This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise molecular link between ACC and GPX4 degradation remains an area of active investigation.[1][3]
-
Activation of Squalene (B77637) Synthase (SQS): Through chemoproteomic approaches, FIN56 has been shown to directly bind to and activate squalene synthase (SQS), a key enzyme in the mevalonate (B85504) pathway responsible for cholesterol biosynthesis.[1][2] This activation is thought to divert farnesyl pyrophosphate (FPP) towards squalene synthesis, thereby depleting the pool of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.[3] The reduction in CoQ10 levels further sensitizes cells to lipid peroxidation and ferroptosis.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of FIN56.
Table 1: In Vitro Efficacy of FIN56 in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Assay | Duration | Reference |
| LN229 | 4.2 | CCK-8 | 24 hours | [4] |
| U118 | 2.6 | CCK-8 | 24 hours | [4] |
Table 2: Cellular Effects of FIN56 Treatment
| Cell Line | Parameter Measured | Effect | Concentration | Duration | Reference |
| LN229, U118 | Cell Proliferation | Significant Decrease | 1 µM | 24 hours | [4] |
| LN229, U118 | Cell Cycle | Arrest at G0/G1 Phase | 1 µM | 24 hours | [4] |
| HT-1080 | Glutathione Levels | No significant change | 5 µM | 10 hours | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Dual mechanism of action of FIN56 leading to ferroptosis.
Caption: FIN56-induced lysosomal membrane permeabilization pathway.
Caption: Experimental workflow for chemoproteomic target identification.
Detailed Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the target identification and characterization of FIN56.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of FIN56.
-
Methodologies:
-
CCK-8 (Cell Counting Kit-8) Assay:
-
Human glioblastoma cell lines (LN229 and U118) and normal human astrocytes (NHA) are seeded in 96-well plates.
-
After overnight incubation, cells are treated with various concentrations of FIN56 for 24 hours.[4]
-
CCK-8 solution is added to each well, and the plates are incubated for a specified time.
-
The absorbance at 450 nm is measured using a microplate reader to determine cell viability.[4] The IC50 values are then calculated.
-
-
EdU (5-ethynyl-2'-deoxyuridine) Assay:
-
LN229 and U118 cells are treated with 1 µM FIN56 or DMSO (control) for 24 hours.[4]
-
EdU is added to the cell culture medium to be incorporated into newly synthesized DNA.
-
Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide-alkyne cycloaddition reaction.
-
Fluorescence microscopy is used to visualize and quantify the percentage of EdU-positive (proliferating) cells.[4]
-
-
Target Identification using Chemoproteomics
-
Objective: To identify the direct binding partners of FIN56 in the cellular proteome.
-
Methodology:
-
Probe Synthesis: Active and inactive analogs of FIN56 are synthesized with a polyethylene (B3416737) glycol (PEG) linker terminating in a reactive group (e.g., alkyne) for subsequent conjugation to a reporter molecule (e.g., biotin).[2]
-
Cell Lysate Treatment: Cell lysates are incubated with the FIN56 probe. A competition experiment is often performed where the lysate is pre-incubated with an excess of the parent FIN56 compound to identify specific binders.
-
Click Chemistry: The alkyne-tagged proteins that have bound to the FIN56 probe are conjugated to an azide-biotin tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
-
Affinity Purification: The biotinylated protein complexes are captured and enriched using streptavidin-coated beads.
-
Mass Spectrometry: The enriched proteins are eluted, digested (typically with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with the active FIN56 probe.[2]
-
Genetic Validation of Targets
-
Objective: To confirm the functional relevance of the identified targets in mediating the effects of FIN56.
-
Methodology (shRNA Screening):
-
A panel of short hairpin RNAs (shRNAs) targeting the candidate genes identified through chemoproteomics (e.g., FDFT1, the gene encoding SQS) is used.
-
Ferroptosis-susceptible cell lines (e.g., HT-1080) are transduced with lentiviral vectors expressing these shRNAs to achieve stable knockdown of the target genes.
-
The sensitivity of the knockdown cell lines to FIN56 is then assessed using cell viability assays.
-
A change in sensitivity (either enhancement or suppression) upon knockdown of a specific gene provides strong evidence for its role in the FIN56-induced ferroptosis pathway.[2]
-
Investigation of Lysosomal Membrane Permeabilization (LMP)
-
Objective: To determine if FIN56 induces LMP and its dependence on TFEB.
-
Methodologies:
-
Acridine (B1665455) Orange Staining:
-
LN229 and U118 cells are treated with 1 µM FIN56 or DMSO.
-
Cells are then stained with acridine orange, a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus.
-
A decrease in red fluorescence and an increase in diffuse green fluorescence are indicative of LMP.
-
-
Galectin-3 Puncta Formation:
-
Cells are transfected with a plasmid encoding GFP-tagged Galectin-3 (EGFP-Gal3).
-
Upon LMP, Galectin-3 is recruited to the damaged lysosomal membranes, forming distinct green fluorescent puncta.
-
The number of these puncta is quantified using fluorescence microscopy.
-
-
TFEB Knockdown:
-
Measurement of Lipid Peroxidation
-
Objective: To quantify the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Methodology (BODIPY 581/591 C11 Staining):
-
Cells are treated with FIN56 or a vehicle control.
-
The cells are then incubated with the fluorescent lipid peroxidation sensor BODIPY 581/591 C11.
-
In its reduced state, the probe emits red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green.
-
The shift in fluorescence is monitored by fluorescence microscopy or flow cytometry to quantify the extent of lipid peroxidation.[4]
-
This comprehensive guide provides a detailed overview of the target identification studies of FIN56, offering valuable insights for researchers and drug development professionals working in the field of ferroptosis and cancer therapeutics. The elucidation of its dual mechanism of action and the detailed experimental protocols serve as a foundation for further investigation and the development of novel anti-cancer strategies.
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to Ferroptosis Inducer-56 (FIN56) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides, which has emerged as a promising therapeutic strategy for cancer. Ferroptosis inducer-56 (FIN56) is a small molecule that triggers this cell death pathway through a unique dual mechanism of action, making it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of FIN56, its effects on various cancer cell lines, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Core Mechanism of Action
FIN56 induces ferroptosis through two distinct but converging pathways:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. The degradation of GPX4 leads to an accumulation of toxic lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Squalene (B77637) Synthase Activation and CoQ10 Depletion: FIN56 activates squalene synthase, an enzyme in the mevalonate (B85504) pathway. This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation and ferroptosis.
This dual mechanism makes FIN56 a potent and specific inducer of ferroptosis.
Data Presentation: Efficacy of FIN56 in Cancer Cell Lines
The cytotoxic effect of FIN56 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for FIN56 in different human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Glioblastoma | LN229 | 4.2 | [1] |
| U118 | 2.6 | [1] | |
| Colorectal Cancer | HT-29 | Not specified, but effective | [2] |
| Caco-2 | Not specified, but effective | [2] | |
| Lung Cancer | A549 | 12.71 | [3] |
| Bladder Cancer | J82 | Effective, specific IC50 not provided | [4] |
| 253J | Effective, specific IC50 not provided | [4] | |
| T24 | Effective, specific IC50 not provided | [4] | |
| RT-112 | Effective, specific IC50 not provided | [4][5] | |
| Pancreatic Cancer | Panc-1 | Effective, specific IC50 not provided | [6] |
| MIAPaCa-2 | Effective, specific IC50 not provided | [6] | |
| BxPC-3 | Effective, specific IC50 not provided | [6] |
Note: The sensitivity of cancer cells to FIN56 can vary, and the absence of a specific IC50 value in the literature does not necessarily indicate a lack of efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of FIN56.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of FIN56 on cancer cell lines and to determine the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
FIN56 stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of FIN56 in complete medium. Replace the medium in each well with 100 µL of the FIN56 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the FIN56 concentration to determine the IC50 value using a suitable software.
Western Blot for GPX4 Degradation
This protocol is used to detect the degradation of GPX4 protein in response to FIN56 treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
FIN56 stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of FIN56 for different time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-GPX4 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply the ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of GPX4 protein expression.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol measures the accumulation of lipid ROS, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cancer cell lines
-
FIN56 stock solution
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells and treat with FIN56 at the desired concentration and for the appropriate duration.
-
Probe Loading: Add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence using a flow cytometer. The oxidized form of the probe emits green fluorescence (FITC channel), while the reduced form emits red fluorescence (PE-Texas Red channel). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.
-
-
Data Interpretation: Compare the fluorescence intensity or ratio of treated cells to control cells to quantify the level of lipid peroxidation.
Squalene Synthase Activity Assay
This assay measures the activity of squalene synthase, which is activated by FIN56. The assay is based on the NADPH-dependent conversion of farnesyl pyrophosphate (FPP) to squalene.
Materials:
-
Cell lysates from FIN56-treated and control cells
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Cell Lysates: Treat cells with FIN56, then harvest and lyse the cells in a suitable buffer. Centrifuge to obtain the cytosolic fraction.
-
Reaction Setup: In a microplate or cuvette, combine the reaction buffer, cell lysate, and FPP.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Measure NADPH Consumption: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate Activity: The rate of decrease in absorbance is proportional to the squalene synthase activity. Calculate the specific activity based on the protein concentration of the lysate.
Coenzyme Q10 Measurement (HPLC)
This protocol describes the quantification of CoQ10 levels, which are depleted by FIN56, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell pellets from FIN56-treated and control cells
-
Internal standard (e.g., CoQ9)
-
Hexane and ethanol (B145695) for extraction
-
HPLC system with a C18 column and a UV or electrochemical detector
-
Mobile phase (e.g., methanol/ethanol mixture)
Procedure:
-
Sample Preparation: Harvest cells and add the internal standard. Extract lipids, including CoQ10, using a hexane/ethanol extraction method.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system. Separate CoQ10 from other lipids on the C18 column.
-
Detection and Quantification: Detect CoQ10 using a UV detector (at ~275 nm) or an electrochemical detector. Quantify the amount of CoQ10 by comparing its peak area to that of the internal standard and a standard curve.
Mandatory Visualizations
Signaling Pathway of FIN56-Induced Ferroptosis
Caption: FIN56 induces ferroptosis via GPX4 degradation and SQS activation.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability after FIN56 treatment.
Logical Relationship of FIN56's Dual Mechanism
Caption: FIN56's dual mechanisms converge to increase lipid peroxidation.
Conclusion
FIN56 is a potent and specific inducer of ferroptosis with a well-defined dual mechanism of action. Its ability to induce cancer cell death across various tumor types highlights its potential as a valuable research tool and a promising candidate for anticancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of FIN56. Further studies are warranted to expand the knowledge of its efficacy in a broader range of cancer models and to optimize its potential clinical applications.
References
- 1. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiostrepton induces ferroptosis in pancreatic cancer cells through STAT3/GPX4 signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ferroptosis Inducer-5 (FIN56) in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, is increasingly implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's. Ferroptosis inducer-5 (FIN56) is a specific and potent small molecule that triggers ferroptosis through a dual mechanism: promoting the degradation of Glutathione (B108866) Peroxidase 4 (GPX4) and depleting Coenzyme Q10 (CoQ10). This technical guide provides an in-depth overview of FIN56, its mechanism of action, and proposes its application in established in vitro models of neurodegenerative diseases. This document outlines detailed experimental protocols and data presentation strategies to facilitate research into the therapeutic potential of modulating ferroptosis in neurodegeneration.
Introduction to FIN56 and Ferroptosis in Neurodegeneration
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence suggests that ferroptosis is a key contributor to this neuronal death. FIN56 is a class III ferroptosis inducer that operates independently of glutathione depletion, making it a valuable tool for studying the specific roles of GPX4 and CoQ10 in ferroptotic cell death. Its mechanism involves the degradation of GPX4, a crucial enzyme that neutralizes lipid peroxides, and the depletion of the antioxidant CoQ10. This dual action leads to an overwhelming accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. The specificity of FIN56 offers a unique opportunity to investigate the therapeutic potential of targeting these pathways in neurodegenerative conditions.
Core Signaling Pathway of FIN56
FIN56 initiates a signaling cascade that culminates in ferroptotic cell death. The primary targets of FIN56 are GPX4 and the mevalonate (B85504) pathway, which is responsible for CoQ10 synthesis.
Application of FIN56 in Neurodegenerative Disease Models
While direct studies of FIN56 in neurodegenerative models are limited, its known mechanism of action provides a strong rationale for its use in established in vitro systems. The following sections propose experimental designs using the human neuroblastoma cell line SH-SY5Y, a widely used model in neurodegeneration research.
Alzheimer's Disease Model
An in vitro model of Alzheimer's disease can be established by treating differentiated SH-SY5Y cells with amyloid-beta (Aβ) oligomers, which are known to induce neurotoxicity.
Experimental Workflow:
Quantitative Data Presentation:
| Treatment Group | FIN56 Conc. (µM) | Cell Viability (% of Control) | Relative GPX4 Expression | Relative ACSL4 Expression | Lipid ROS (Fold Change) |
| Control | 0 | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Aβ Oligomers | 0 | 65 ± 4.8 | 0.9 ± 0.1 | 1.5 ± 0.2 | 2.5 ± 0.4 |
| Aβ + FIN56 | 1 | ||||
| Aβ + FIN56 | 2.5 | ||||
| Aβ + FIN56 | 5 | ||||
| Aβ + FIN56 | 10 |
Parkinson's Disease Model
A common in vitro model for Parkinson's disease involves the treatment of differentiated SH-SY5Y cells with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons.
Experimental Workflow:
Technical Guide: Properties of FIN56 and FINO2, Potent Inducers of Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Unlike apoptosis, it does not involve caspase activation. The induction of ferroptosis has emerged as a promising therapeutic strategy for cancers that are resistant to traditional therapies. This technical guide provides an in-depth overview of the core properties of two pivotal ferroptosis-inducing compounds: FIN56 and FINO2. The user's query for "Ferroptosis inducer-5" likely refers to one of these molecules, given their significance and nomenclature in scientific literature.
Core Properties of FIN56 and FINO2
FIN56 and FINO2 are distinct chemical entities that induce ferroptosis through unique mechanisms of action.
FIN56 is a specific inducer of ferroptosis that acts through a dual mechanism: promoting the degradation of Glutathione Peroxidase 4 (GPX4) and depleting Coenzyme Q10 (CoQ10)[1][2][3]. The degradation of GPX4, a key enzyme that neutralizes lipid peroxides, is dependent on the activity of acetyl-CoA carboxylase (ACC)[1][2][3]. The depletion of CoQ10, a vital antioxidant, occurs through the activation of squalene (B77637) synthase (SQS) in the mevalonate (B85504) pathway[1][2][3].
FINO2 (Ferroptosis Inducer with a 1,2-Dioxolane moiety) is an endoperoxide-containing compound that initiates ferroptosis by inactivating GPX4 and promoting iron oxidation[4]. Unlike FIN56, FINO2 does not cause the degradation of the GPX4 protein but rather inhibits its enzymatic function[4]. Its ability to directly oxidize iron contributes to the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis[4].
Quantitative Data
The following tables summarize the available quantitative data for FIN56 and FINO2, focusing on their cytotoxic and ferroptosis-inducing activities.
Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LN229 | Glioblastoma | 4.2 | [5] |
| U118 | Glioblastoma | 2.6 | [5] |
| HT-29 | Colorectal Cancer | Not explicitly stated, but effective | [6] |
| Caco-2 | Colorectal Cancer | Not explicitly stated, but effective | [6] |
| 253J | Bladder Cancer | ~5 | [7] |
| T24 | Bladder Cancer | ~2 | [7] |
| J82 | Bladder Cancer | >10 | [8] |
| RT-112 | Bladder Cancer | >10 | [8] |
Table 2: Experimental Data for FINO2
| Parameter | Cell Line | Concentration | Effect | Citation |
| Cell Viability | HT-1080 | 10 µM | Significant decrease in cell viability at 24h | [4] |
| Lipid Peroxidation (C11-BODIPY) | HT-1080 | 10 µM | Larger and more rapid increase in fluorescence compared to erastin (B1684096) at 6h | [9] |
| Lipid Peroxidation (TBARS) | HT-1080 | 10 µM | Greater increase in TBARS compared to erastin at 6h | [9] |
Signaling Pathways
The signaling pathways affected by FIN56 and FINO2 are distinct and are visualized below using the DOT language for Graphviz.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. columbia.edu [columbia.edu]
- 5. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Pre-Clinical Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of key ferroptosis-inducing compounds used in pre-clinical research. Given the ambiguity surrounding the term "Ferroptosis inducer-5," this document focuses on well-characterized and widely used ferroptosis inducers: Erastin, RSL3, and FINO2, along with data for a commercially available compound, "Ferroptosis Inducer 24." Understanding the physicochemical properties of these molecules is critical for ensuring the accuracy, reproducibility, and success of in vitro and in vivo studies.
Core Concepts: Solubility and Stability in Drug Discovery
The solubility and stability of a compound are fundamental parameters that influence its biological activity and therapeutic potential. Poor solubility can lead to inaccurate in vitro results and low bioavailability in vivo. Instability can result in the degradation of the active compound, leading to a loss of potency and the potential for confounding experimental outcomes. Therefore, proper handling and storage of these compounds are paramount.
Comparative Solubility of Key Ferroptosis Inducers
The following table summarizes the reported solubility of Erastin, RSL3, FINO2, and Ferroptosis Inducer 24 in common laboratory solvents. It is important to note that solubility can be influenced by factors such as the purity of the compound, the temperature, and the presence of other solutes.
| Compound | Solvent | Solubility |
| Erastin | DMSO | >27.4 mg/mL[1][2], 25 mg/mL[3], 12.5 mg/mL[4], ~1 mg/mL[5] |
| Dimethyl Formamide | ~10 mg/mL[5] | |
| Water | Insoluble[1][2] | |
| Ethanol | Insoluble[1][2] | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.25 mg/mL[5] | |
| RSL3 | DMSO | ~30 mg/mL[1], 88 mg/mL[3], 100 mg/mL[4], 40 mg/mL[2], >125.4 mg/mL[6], 240 mg/mL |
| Dimethyl Formamide | ~30 mg/mL[1] | |
| Ethanol | ~25 mg/mL[1] | |
| Water | Insoluble[2][3] | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL[1] | |
| FINO2 | DMSO | 51 mg/mL[3], 50 mg/mL[2] |
| Ferroptosis Inducer 24 | DMSO | ≥10 mg/mL |
| Ethanol | 1-10 mg/mL (sparingly soluble) |
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity and activity of ferroptosis inducers. The following table outlines the recommended storage conditions for the compounds in both solid and solution forms.
| Compound | Form | Storage Temperature | Stability | Special Notes |
| Erastin | Solid | -20°C | ≥4 years[5] | |
| Solution | -20°C | Stock solutions in DMSO can be stored for several months.[1][2] Aqueous solutions are unstable and should be prepared fresh.[3][5] | Avoid repeated freeze-thaw cycles. | |
| RSL3 | Solid | -20°C | ≥4 years[1] | |
| Solution | -80°C or -20°C | Stock solutions in DMSO are stable for up to 1 year at -80°C and 1 month at -20°C.[3] Aqueous solutions should not be stored for more than one day.[1] | Avoid repeated freeze-thaw cycles. | |
| FINO2 | Solid | -20°C | ≥4 years[1] | |
| Solution | -80°C or -20°C | Stock solutions are stable for up to 1 year at -80°C and 1 month at -20°C.[3] Should be protected from light.[2] | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Accurate and reproducible experimental results depend on the correct preparation of compound solutions. Below are detailed methodologies for preparing solutions of these ferroptosis inducers for in vitro and in vivo studies.
In Vitro Solution Preparation
General Protocol for Preparing a DMSO Stock Solution:
-
Equilibration: Allow the vial of the solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: To aid dissolution, the vial can be gently warmed to 37°C for 10-15 minutes and/or sonicated in an ultrasonic bath.[1][2] Visually inspect the solution to ensure the compound has fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.
Preparation of Aqueous Working Solutions from DMSO Stock:
For cell-based assays, the DMSO stock solution is typically diluted with the appropriate cell culture medium to the final working concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in cell culture medium to reach the desired final concentration.
-
Mixing: Mix thoroughly by gentle vortexing or inversion.
-
Immediate Use: It is highly recommended to use the final aqueous working solution immediately after preparation, as the stability of these compounds in aqueous media is limited.[3][5]
In Vivo Formulation Preparation
For animal studies, ferroptosis inducers are often formulated in a vehicle that enhances their solubility and bioavailability.
Example Formulation for Erastin (Intraperitoneal Injection): [7]
-
Prepare a vehicle solution consisting of 5% DMSO, 40% PEG400, 5% Tween-80, and 50% physiological saline.
-
Dissolve Erastin in the vehicle to the desired final concentration.
-
Administer the formulation to the animals as per the experimental protocol.
Example Formulation for RSL3 (Intraperitoneal Injection):
-
Prepare a stock solution of RSL3 in DMSO.
-
For a final formulation, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Alternatively, a formulation of 10% DMSO in corn oil can be used.
-
The DMSO stock is added to the other components of the vehicle and mixed thoroughly. These formulations should be prepared fresh before each use.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general workflow for assessing compound solubility and stability.
Caption: Signaling pathways of key ferroptosis inducers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Product Temperature Storage FAQs | Scientific Exchange [novonordiskmedical.com]
In Vitro Efficacy and Mechanisms of FIN56: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies involving FIN56, a potent and specific inducer of ferroptosis. FIN56 has emerged as a critical tool for investigating this unique form of iron-dependent, non-apoptotic cell death. This document synthesizes key findings on its mechanism of action, quantitative data from various cell-based assays, and detailed experimental protocols to facilitate further research and drug development efforts in the field of ferroptosis.
Core Mechanism of Action
FIN56 induces ferroptosis through a distinct dual mechanism of action that differentiates it from other known ferroptosis inducers. It concurrently promotes the degradation of Glutathione Peroxidase 4 (GPX4) and activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[1][2][3][4] This dual action leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[5][6]
The degradation of GPX4, a key enzyme responsible for repairing lipid peroxides, is a central event in the execution of ferroptosis.[1][2][7] Unlike direct inhibitors, FIN56 reduces the protein abundance of GPX4.[2] Simultaneously, the activation of SQS by FIN56 is thought to deplete the pool of coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation.[1][3][8]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies with FIN56 across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of FIN56 in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| LN229 | 4.2 | CCK-8 | [5] |
| U118 | 2.6 | CCK-8 | [5] |
Table 2: Experimental Concentrations of FIN56 in In Vitro Assays
| Cell Line(s) | FIN56 Concentration(s) | Assay Type | Observed Effect | Reference(s) |
| BJeLR | 5 µM | ROS Detection (H2-DCFDA) | Induction of ROS generation | [2] |
| LN229, U118 | 1 µM | EdU Assay, Cell Cycle Analysis | Inhibition of cell proliferation, cell cycle arrest | [5] |
| LN229, U118 | Various doses | Lipid Peroxidation (BODIPY C11) | Increased lipid peroxidation | [5] |
| 253J, T24 | 2 µM, 5 µM | Western Blot, Autophagy Flux Assay | Induction of autophagy, GPX4 degradation | [9][10] |
| J82, 253J, T24, RT-112 | Various concentrations | Cell Viability (MTT) | Decreased cell viability | [11] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by FIN56 and a general workflow for in vitro experimentation.
Caption: FIN56 induces ferroptosis via a dual mechanism.
Caption: A typical workflow for studying FIN56 in vitro.
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the in vitro study of FIN56.
Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxic effect of FIN56 and calculate its IC50 value.
-
Procedure:
-
Seed cells (e.g., LN229, U118) in 96-well plates at a density of 5,000-10,000 cells/well and culture overnight.
-
Prepare serial dilutions of FIN56 in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of FIN56. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the FIN56 concentration and fitting the data to a dose-response curve.[5]
-
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
-
Objective: To detect and quantify lipid peroxidation, a hallmark of ferroptosis.
-
Procedure:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat the cells with FIN56 at the desired concentration (e.g., 1 µM) for a specified duration.
-
In the final 30-60 minutes of treatment, add the BODIPY™ 581/591 C11 probe to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Analyze the cells using a fluorescence microscope or flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation.[5][11]
-
Western Blot Analysis for GPX4
-
Objective: To determine the effect of FIN56 on the protein expression level of GPX4.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with FIN56 (e.g., 2 µM or 5 µM) for various time points (e.g., 0, 2, 4, 6 hours).[9]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. Also, probe for a loading control (e.g., tubulin, GAPDH).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative change in GPX4 protein levels.[9]
-
This guide provides a foundational understanding of the in vitro characteristics of FIN56. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific experimental systems.
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
Methodological & Application
Application Notes and Protocols for Ferroptosis Inducer-5 (FIN56) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis is a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides. Ferroptosis inducer-5 (FIN56) is a potent and specific small molecule that triggers this process through a dual mechanism of action, making it a valuable tool for studying ferroptosis and for potential therapeutic development. These application notes provide detailed protocols for the use of FIN56 in cell culture, including determining cell viability, assessing lipid peroxidation, and analyzing key protein markers.
Introduction
FIN56 induces ferroptosis through two distinct mechanisms: the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[1] The degradation of GPX4, a key enzyme in the detoxification of lipid peroxides, leads to their accumulation. The activation of SQS depletes the antioxidant coenzyme Q10, further sensitizing cells to lipid peroxidation.[1] This dual action makes FIN56 an effective tool for inducing ferroptosis across various cell lines.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of FIN56 in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Assay Method |
| LN229 | Glioblastoma | 4.2 | 24 | CCK-8 |
| U118 | Glioblastoma | 2.6 | 24 | CCK-8 |
| J82 | Bladder Cancer | Not specified, but effective at µM range | 72 | MTT |
| 253J | Bladder Cancer | Not specified, but effective at µM range | 72 | MTT |
| T24 | Bladder Cancer | Not specified, but effective at µM range | 72 | MTT |
| RT-112 | Bladder Cancer | Not specified, but effective at µM range | 72 | MTT |
| HT-29 | Colorectal Cancer | Not specified, but effective | Not specified | MTT |
| Caco-2 | Colorectal Cancer | Not specified, but effective | Not specified | MTT |
Note: The effectiveness of FIN56 can be cell-line dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.[2][3][4]
Signaling Pathway of FIN56-Induced Ferroptosis
The following diagram illustrates the dual mechanism of action of FIN56 in inducing ferroptosis.
Caption: FIN56 induces ferroptosis via GPX4 degradation and SQS activation.
Experimental Workflow for Investigating FIN56 Effects
This diagram outlines a typical workflow for studying the effects of FIN56 in a cell culture model.
Caption: Experimental workflow for FIN56 cell culture studies.
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol is to determine the cytotoxic effects of FIN56.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
FIN56 (dissolved in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CCK-8 solution
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
FIN56 Treatment: Prepare serial dilutions of FIN56 in complete medium. The concentration range should be selected based on the known IC50 values for similar cell lines (e.g., 0.1 µM to 100 µM).[2][5] Replace the medium in the wells with the FIN56-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3][5]
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.[3]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Lipid Peroxidation Assay
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Cells of interest
-
FIN56
-
6-well plates or chambered cover glasses
-
BODIPY™ 581/591 C11 fluorescent probe
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or on chambered cover glasses. Once attached, treat the cells with an effective concentration of FIN56 (e.g., 1 µM for LN229 and U118 cells) for a specified duration (e.g., 24 hours).[3]
-
Staining:
-
Remove the medium and wash the cells with PBS.
-
Add fresh medium containing BODIPY™ 581/591 C11 (final concentration 1-5 µM) and incubate for 30 minutes at 37°C.[3]
-
-
Imaging/Analysis:
-
Wash the cells with PBS.
-
For microscopy, immediately image the cells. The probe will emit green fluorescence upon oxidation.
-
For flow cytometry, detach the cells, resuspend them in PBS, and analyze the fluorescence in the appropriate channel.
-
Western Blot Analysis for Ferroptosis Markers
This protocol is to detect changes in the expression of key proteins involved in ferroptosis, such as GPX4 and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
Materials:
-
Cells of interest
-
FIN56
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with FIN56 (e.g., 2-5 µM for bladder cancer cells) for the desired time (e.g., 6 hours).[1]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control.
-
Conclusion
FIN56 is a valuable chemical tool for inducing and studying ferroptosis in a variety of cell culture models. The protocols outlined above provide a framework for investigating the cellular effects of FIN56. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of Ferroptosis Inducer-5 (FIN56)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. It has emerged as a promising therapeutic target in various diseases, particularly cancer. Ferroptosis Inducer-5 (FIN56) is a specific and well-characterized small molecule that induces ferroptosis through a dual mechanism of action, making it a valuable tool for in vivo research and preclinical studies.[1] These application notes provide detailed protocols for the in vivo use of FIN56, including its mechanism of action, formulation, and application in xenograft tumor models.
Mechanism of Action
FIN56 induces ferroptosis via two distinct but synergistic pathways:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[2] The degradation of GPX4 is dependent on the activity of acetyl-CoA carboxylase (ACC).[3]
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[2] This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipid-soluble antioxidant, further sensitizing cells to lipid peroxidation.[3]
This dual mechanism enhances the accumulation of lethal lipid reactive oxygen species (ROS), leading to ferroptotic cell death.[4]
Signaling Pathway of FIN56-Induced Ferroptosis
Caption: FIN56 induces ferroptosis through GPX4 degradation and CoQ10 depletion.
In Vivo Application Data
The following table summarizes quantitative data from in vivo studies utilizing FIN56 in preclinical cancer models.
| Animal Model | Cancer Type | FIN56 Dosage & Administration | Treatment Duration | Key Outcomes & Readouts | Reference |
| Nude Mice | Glioblastoma (LN229 Xenograft) | Not specified | 30 days | Decreased tumor volume; Reduced Ki67 positive cells; Increased 4-HNE protein levels | [5][6] |
| Athymic BALB/c Nude Mice | Osteosarcoma (MNNG/HOS Xenograft) | 7 mg/kg, intravenous injection (via tail vein) every 4 days | 16 days | Significant tumor growth inhibition (especially when combined with photothermal therapy) | [4] |
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft tumor model in immunocompromised mice, a common application for testing the in vivo efficacy of FIN56.
Materials:
-
Cancer cell line of interest (e.g., LN229 glioblastoma, MNNG/HOS osteosarcoma)
-
4-6 week old immunocompromised mice (e.g., athymic nude mice, SCID mice)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
1 cc syringes with 27- or 30-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they are 70-80% confluent.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in cold, sterile PBS or serum-free medium at a concentration of 2 x 10^6 to 5 x 10^6 cells per 100-150 µL. Keep the cell suspension on ice.[4][7]
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
FIN56 Formulation and Administration
Formulation 1: For Intravenous Injection
This formulation involves a nanovehicle for improved stability and delivery, as described in an osteosarcoma study.[4] For direct use of FIN56 without a nanocarrier, a solubilizing vehicle is necessary.
Formulation 2: Solubilizing Vehicle for In Vivo Use
This formulation is a general-purpose vehicle for solubilizing FIN56 for systemic administration.
Materials:
-
FIN56 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline or PBS
Procedure:
-
Prepare Stock Solution: Dissolve FIN56 in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[9]
-
Prepare Working Solution (Example for 1 mL):
Administration:
-
The route of administration can be intravenous, intraperitoneal, or as determined by the experimental design. The osteosarcoma study cited used intravenous injection.[4]
-
The dosage and frequency will depend on the tumor model and should be optimized. A dosage of 7 mg/kg every 4 days has been reported.[4]
Assessment of In Vivo Efficacy and Ferroptosis Induction
Endpoint Analysis:
-
Tumor Volume and Body Weight: Monitor and record tumor volume and mouse body weight throughout the study to assess treatment efficacy and toxicity.[4]
-
Immunohistochemistry (IHC): At the end of the study, euthanize the mice and harvest the tumors.
-
Western Blotting: Tumor lysates can be analyzed by Western blot to confirm the degradation of GPX4.
-
Histological Analysis: Major organs (liver, kidney, spleen, etc.) should be collected for histological analysis (e.g., H&E staining) to assess any potential systemic toxicity.[4]
Experimental Workflow
Caption: Workflow for in vivo evaluation of FIN56 in a xenograft mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. FIN56 | Ferroptosis Inducer | GPX4 Degrader | TargetMol [targetmol.com]
Application Notes and Protocols for Ferroptosis Inducer-5 (FIN56)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The term "Ferroptosis inducer-5" is not a standardized nomenclature for a specific chemical entity. However, several potent and widely studied ferroptosis inducers contain the number "5" in their designation. This document focuses on FIN56 , a well-characterized ferroptosis-inducing agent. FIN56 is a specific inducer of ferroptosis that acts through a dual mechanism: it promotes the degradation of Glutathione Peroxidase 4 (GPX4) and also leads to the depletion of coenzyme Q10 (CoQ10) by activating squalene (B77637) synthase.[1][2] These actions result in an accumulation of lipid-based reactive oxygen species (ROS), ultimately leading to iron-dependent cell death known as ferroptosis.[3]
These application notes provide detailed protocols for the use of FIN56 in both in vitro and in vivo experimental settings, along with a summary of reported effective concentrations and dosages.
Data Presentation: Quantitative Data for FIN56
The following tables summarize the effective concentrations and dosages of FIN56 from various studies to guide experimental design.
Table 1: In Vitro Applications of FIN56
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Outcome | Reference |
| HT-1080 | Cell Viability | 5 µM | 10 hours | Depletion of GPX4 protein and induction of ferroptosis. | [1][2] |
| LN229 (Glioblastoma) | Cell Viability (IC50) | 2.6 - 4.2 µM | Not Specified | Inhibition of cell viability. | [4] |
| U118 (Glioblastoma) | Cell Viability (IC50) | 2.6 - 4.2 µM | Not Specified | Inhibition of cell viability. | [4] |
| Biliary Tract Cancer (BTC) cells | Cell Viability | 40 µM | Not Specified | Reduction in cell viability in a subset of cell lines. | [4] |
| Various Cancer Cell Lines | Preclinical Studies | 0.1 - 1 µM | Not Specified | Enhancement of lipid peroxidation and induction of ferroptosis. | [4] |
Table 2: In Vivo Applications of FIN56
| Animal Model | Tumor Type | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Nude Mice | Glioblastoma (LN229 xenograft) | Not Specified | Not Specified | 30 days | Decreased tumor volume and Ki67 positive cells; increased 4-HNE levels. | [4] |
| Tumor-bearing Mice | Osteosarcoma | 7 mg/kg | Intravenous (tail vein) | Day 0, 4, 8, and 12 | Part of a nanovehicle formulation for hyperthermia-boosted ferroptosis therapy. | [3] |
Experimental Protocols
Protocol 1: In Vitro Induction of Ferroptosis with FIN56
This protocol describes a general procedure for inducing ferroptosis in cultured cells using FIN56.
Materials:
-
FIN56 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., HT-1080)
-
96-well or other multi-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of FIN56 (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with FIN56:
-
Prepare a series of working solutions of FIN56 by diluting the stock solution in a complete cell culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 50 µM).[4]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest FIN56 concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared FIN56 working solutions or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 10-24 hours). The optimal incubation time may vary depending on the cell line and FIN56 concentration.[1]
-
-
Assessment of Cell Viability:
-
After incubation, assess cell viability using a preferred method. For an MTT assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: In Vivo Administration of FIN56 in a Xenograft Mouse Model
This protocol provides a general guideline for the in vivo application of FIN56. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
FIN56
-
Vehicle solution (e.g., PBS, or a formulation of DMSO, PEG300, Tween-80, and saline[2])
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Syringes and needles for administration
-
Calipers for tumor measurement
Procedure:
-
Preparation of FIN56 Formulation:
-
Prepare the FIN56 solution for injection. For intravenous administration, FIN56 may need to be formulated in a nanovehicle.[3] For intraperitoneal or oral administration, a suspension can be prepared. A sample formulation for a suspended solution involves dissolving FIN56 in DMSO, then mixing with PEG300, Tween-80, and finally saline.[2]
-
The final concentration should be calculated based on the desired dosage (e.g., 7 mg/kg) and the average weight of the mice.[3]
-
-
Animal Grouping and Treatment Initiation:
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, FIN56 treatment).[3]
-
-
Administration of FIN56:
-
Administer the prepared FIN56 formulation or vehicle control to the mice via the chosen route (e.g., intravenous, intraperitoneal).
-
The treatment schedule will depend on the experimental design (e.g., once daily, every other day, or as in the example of days 0, 4, 8, and 12).[3]
-
-
Monitoring and Data Collection:
-
Monitor the mice regularly for any signs of toxicity or adverse effects.
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Record the body weight of the mice throughout the experiment.
-
-
Endpoint and Tissue Analysis:
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors and weigh them.
-
Tumor tissues can be fixed in formalin for immunohistochemical analysis (e.g., Ki67 for proliferation, 4-HNE for lipid peroxidation) or snap-frozen for protein or RNA analysis.[4]
-
Mandatory Visualizations
Signaling Pathway of FIN56-Induced Ferroptosis
Caption: Signaling pathway of FIN56-induced ferroptosis.
Experimental Workflow for In Vitro FIN56 Treatment
Caption: Workflow for determining the optimal concentration of FIN56 in vitro.
References
Detecting Ferroptosis Induced by Ferroptosis Inducer-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[1][2] It is morphologically and biochemically distinct from other forms of cell death such as apoptosis and necroptosis.[2][3] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer.[1][4] Ferroptosis Inducer-5 is a compound that triggers this specific cell death pathway. These application notes provide a comprehensive guide to detecting and quantifying ferroptosis induced by this compound.
The core mechanism of ferroptosis induction involves the disruption of the cell's antioxidant defense systems, leading to unchecked lipid peroxidation and eventual cell death.[2][5] Two major pathways are often targeted by ferroptosis inducers: the inhibition of system Xc-, a cystine/glutamate antiporter, which leads to depletion of glutathione (B108866) (GSH), and the direct inhibition of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[2][4]
Key Characteristics of Ferroptosis
Before detailing the experimental protocols, it is crucial to understand the hallmark features of ferroptosis that these assays are designed to detect:
-
Iron-Dependence: The cell death process can be rescued by iron chelators.[6][7]
-
Lipid Peroxidation: Accumulation of lipid reactive oxygen species (ROS) is a central feature.[6][8]
-
Mitochondrial Morphology Changes: Electron microscopy reveals smaller mitochondria with increased membrane density, reduced or absent cristae, and outer membrane rupture.[9]
-
Specific Genetic and Protein Markers: Altered expression of key proteins involved in iron metabolism and antioxidant defense, such as GPX4.[10]
Experimental Protocols
Several assays are required to confirm that cell death induced by this compound is indeed ferroptosis. A combination of viability assays, biochemical assays to detect lipid peroxidation and iron, and molecular biology techniques to assess protein expression is recommended.
Protocol 1: Cell Viability Assay
This protocol determines the cytotoxic effects of this compound and confirms the ferroptotic nature of cell death through the use of specific inhibitors.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete growth medium
-
This compound
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Deferoxamine (iron chelator)
-
Z-VAD-FMK (pan-caspase inhibitor, apoptosis control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
In separate wells, prepare co-treatments of this compound with Ferrostatin-1 (e.g., 1 µM), Deferoxamine (e.g., 100 µM), and Z-VAD-FMK (e.g., 20 µM). Include vehicle-only controls.
-
Remove the overnight culture medium and add the prepared drug solutions to the respective wells.
-
Incubate the plate for 24-48 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
Data Presentation:
| Treatment Group | Concentration of Inducer-5 | Viability (%) vs. Vehicle |
| Inducer-5 alone | IC50 concentration | ~50% |
| Inducer-5 + Ferrostatin-1 | IC50 concentration | >90% |
| Inducer-5 + Deferoxamine | IC50 concentration | >90% |
| Inducer-5 + Z-VAD-FMK | IC50 concentration | ~50% |
Protocol 2: Lipid Peroxidation Assay
This protocol directly measures the accumulation of lipid ROS, a hallmark of ferroptosis, using a fluorescent probe.
Materials:
-
Cells treated as in Protocol 1
-
C11-BODIPY™ 581/591 C11 or Liperfluo
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound, with and without Ferrostatin-1, as described in Protocol 1.
-
Towards the end of the treatment period, add the C11-BODIPY™ 581/591 C11 probe (final concentration e.g., 2 µM) to the culture medium and incubate for the final 30-60 minutes.
-
Wash the cells twice with PBS.
-
Harvest the cells (if using flow cytometry) or observe them directly under a fluorescence microscope.
-
For flow cytometry, analyze the shift in fluorescence from red to green, which indicates lipid peroxidation.
Data Presentation:
| Treatment Group | Mean Green Fluorescence Intensity |
| Vehicle Control | Low |
| Inducer-5 | High |
| Inducer-5 + Ferrostatin-1 | Low |
Protocol 3: Intracellular Iron Assay
This protocol assesses the accumulation of intracellular iron, which is essential for the execution of ferroptosis.
Materials:
-
Cells treated as in Protocol 1
-
Prussian blue staining kit or a fluorescent iron probe (e.g., FerroOrange)
-
Microscope
Procedure (using Prussian Blue):
-
Grow and treat cells on glass coverslips.
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Stain for iron using the Prussian blue method according to the manufacturer's protocol. This typically involves incubation with a solution of potassium ferrocyanide and hydrochloric acid.
-
Counterstain with Nuclear Fast Red.
-
Mount the coverslips and visualize under a light microscope. Blue precipitates indicate the presence of ferric iron.
Data Presentation:
| Treatment Group | Prussian Blue Staining Intensity |
| Vehicle Control | Low/Negative |
| Inducer-5 | High/Positive |
| Inducer-5 + Deferoxamine | Low/Negative |
Protocol 4: Western Blot for GPX4 Expression
This protocol measures the protein levels of GPX4, a key regulator of ferroptosis. Some ferroptosis inducers act by degrading or reducing the expression of GPX4.
Materials:
-
Cells treated as in Protocol 1
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibody against GPX4
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin)
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells using RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the GPX4 band intensity to the loading control.
Data Presentation:
| Treatment Group | Relative GPX4 Protein Level (Normalized to Control) |
| Vehicle Control | 1.0 |
| Inducer-5 | Decreased (e.g., <0.5) |
Signaling Pathways and Workflows
Signaling Pathway of Ferroptosis Induction
Caption: Mechanism of action for this compound.
Experimental Workflow for Detecting Ferroptosis
Caption: Workflow for ferroptosis detection and confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and pharmacological applications of ferroptosis: a narrative review - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 6. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis and Cell Death Analysis by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 10. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Application Notes and Protocols: Utilizing FIN56 (Ferroptosis Inducer-56) for Neurodegeneration Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and it has been increasingly implicated in the pathology of various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3][4][5] FIN56 is a specific and potent small molecule inducer of ferroptosis, making it a valuable research tool for dissecting the mechanisms of neuronal cell death and for the validation of therapeutic targets. Unlike other inducers that may target cystine uptake or directly inhibit Glutathione Peroxidase 4 (GPX4), FIN56 possesses a unique dual mechanism of action, providing a distinct method to trigger and study this cell death pathway.[6][7]
These application notes provide a comprehensive overview of FIN56, its mechanisms, and detailed protocols for its use in cellular models relevant to neurodegeneration research.
Mechanism of Action
FIN56 induces ferroptosis through two distinct, yet complementary, pathways:
-
GPX4 Degradation: FIN56 promotes the degradation of the lipid repair enzyme GPX4.[7][8] This action is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise link remains under investigation.[6][7] The loss of GPX4 prevents the detoxification of lipid peroxides, leading to their lethal accumulation.
-
Coenzyme Q10 Depletion: FIN56 binds to and activates Squalene (B77637) Synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[6][7][8] This activation shunts the pathway towards squalene production, thereby depleting the pool of precursors available for the synthesis of other essential molecules, most notably Coenzyme Q10 (CoQ10).[6][8][9] CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant; its depletion enhances the cell's susceptibility to lipid peroxidation.[4]
This dual mechanism ensures a robust induction of ferroptosis by simultaneously disabling the primary lipid peroxide repair system and depleting a key lipid-soluble antioxidant.
Caption: Dual mechanism of FIN56-induced ferroptosis.
Data Presentation
The following table summarizes key quantitative data for FIN56 from studies on glioblastoma (GBM) cell lines, which can serve as a starting point for dose-response experiments in neuronal cell models.
| Parameter | Cell Line | Value | Notes | Source |
| IC₅₀ | LN229 (GBM) | 4.2 µM | Cell viability measured after 24-hour treatment. | [10] |
| IC₅₀ | U118 (GBM) | 2.6 µM | Cell viability measured after 24-hour treatment. | [10] |
| Effective Concentration | LN229 & U118 | 1.0 µM | Used for cell cycle analysis and EdU proliferation assays. | [10] |
| Effective Concentration | J82, 253J, T24, RT-112 (Bladder Cancer) | 0.1 nM - 100 µM | Range used for dose-response curves over 72 hours. | [11] |
Researchers should perform their own dose-response curves to determine the optimal concentration for their specific neuronal cell model (e.g., SH-SY5Y, primary neurons, LUHMES cells), as sensitivity can vary significantly.
Experimental Protocols
The following are detailed protocols for key experiments to characterize FIN56-induced ferroptosis in neuronal cell cultures.
Caption: General workflow for studying FIN56 in cell culture.
Protocol 1: Determining Cell Viability and IC₅₀
This protocol uses a colorimetric assay (e.g., CCK-8 or MTT) to quantify cell viability following FIN56 treatment.
Materials:
-
Neuronal cells (e.g., differentiated SH-SY5Y cells)
-
96-well cell culture plates
-
Complete growth medium
-
FIN56 stock solution (in DMSO)
-
Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1) (optional, as ferroptosis inhibitors)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of FIN56 in complete growth medium. A suggested starting range is 0.1 µM to 50 µM. Also prepare wells with medium containing DMSO (vehicle control) and wells with co-treatment of FIN56 and a ferroptosis inhibitor (e.g., 1 µM Fer-1) to confirm the mode of cell death.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared FIN56 dilutions, vehicle control, or co-treatment solutions to the respective wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator.
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of FIN56 concentration to determine the IC₅₀ value.
Protocol 2: Measurement of Lipid Peroxidation
This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cells cultured on glass-bottom dishes or 12-well plates
-
FIN56 and control reagents
-
C11-BODIPY™ 581/591 probe (stock in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with FIN56 (at a concentration near the IC₅₀) and controls as described in Protocol 1.
-
Probe Loading:
-
Towards the end of the treatment period, prepare a working solution of C11-BODIPY (e.g., 1-5 µM) in PBS or serum-free medium.
-
Remove the treatment medium, wash the cells once with warm PBS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the probe solution and wash the cells twice with warm PBS.
-
Imaging/Analysis:
-
Microscopy: Immediately add fresh PBS or medium and image the cells. In its reduced state, the probe emits red fluorescence (~590 nm). Upon oxidation by lipid radicals, its fluorescence shifts to green (~510 nm).[10] An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Scrape and collect cells in PBS. Analyze the shift in fluorescence using a flow cytometer, typically measuring emission in the FITC channel for the oxidized green signal.
-
-
Data Analysis: Quantify the fluorescence intensity or the ratio of green to red fluorescence. Compare the results from FIN56-treated cells to controls.
Protocol 3: Western Blot for GPX4 Degradation
This protocol assesses the protein levels of GPX4 to confirm its degradation upon FIN56 treatment.
Materials:
-
Cells cultured in 6-well plates
-
FIN56 and control reagents
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-GPX4, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates to reach ~80-90% confluency.
-
Treat with FIN56 (at IC₅₀ concentration) and controls for a desired time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them directly in the plate with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensities to determine the relative decrease in GPX4 levels in FIN56-treated samples compared to controls.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Mechanisms of Ferroptosis and Emerging Links to the Pathology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Ferroptosis and Emerging Links to the Pathology of Neurodegenerative Diseases [frontiersin.org]
- 4. Ferroptosis Mechanisms Involved in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 10. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferroptosis Inducer-5 (FIN56) in Drug-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to conventional chemotherapy is a significant challenge in cancer treatment. Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy to overcome drug resistance. Ferroptosis inducer-5 (FIN56) is a specific and potent inducer of ferroptosis that acts through a distinct mechanism, making it a valuable tool for research and a potential candidate for therapeutic development in the context of drug-resistant malignancies.
FIN56 triggers ferroptosis primarily through the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[1][2] Additionally, FIN56 is known to deplete Coenzyme Q10 (CoQ10), further sensitizing cells to lipid peroxidation.[3][4] These application notes provide detailed protocols for utilizing FIN56 to study and potentially overcome drug resistance in cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of FIN56 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | FIN56 IC50 (µM) | Citation(s) |
| LN229 | Glioblastoma | - | 4.2 | [5] |
| U118 | Glioblastoma | - | 2.6 | [5] |
| HT-29 | Colorectal Cancer | Oxaliplatin-Resistant | Not specified, but induces ferroptosis | [6] |
| Caco-2 | Colorectal Cancer | Oxaliplatin-Resistant | Not specified, but induces ferroptosis | [6] |
| J82 | Bladder Cancer | - | ~5 | [4] |
| 253J | Bladder Cancer | - | ~2 | [4] |
| T24 | Bladder Cancer | - | ~2 | [4] |
| RT-112 | Bladder Cancer | - | ~5 | [4] |
Table 2: Synergistic Efficacy of FIN56 with mTOR Inhibitor (Torin 2) in Bladder Cancer Cells
| Cell Line | Treatment | Combination Index (CI) at 0.5x IC50 | Synergy | Citation(s) |
| 253J | FIN56 + Torin 2 | < 1 | Synergistic | [1][7][8] |
| T24 | FIN56 + Torin 2 | < 1 | Synergistic | [1][7][8] |
Signaling Pathways and Experimental Workflows
References
- 1. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Measuring Lipid ROS in Ferroptosis Induced by FIN56
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] This process is distinct from other cell death mechanisms like apoptosis and is implicated in various pathological conditions, including cancer and neurodegenerative diseases.[2][3] A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[4] The small molecule "Ferroptosis inducer-5" (FIN56) is a specific and potent inducer of ferroptosis, making it a critical tool for studying this cell death pathway.[5] FIN56 triggers ferroptosis through a dual mechanism: it promotes the degradation of GPX4 and reduces the abundance of the antioxidant Coenzyme Q10 (CoQ10) by activating the enzyme squalene (B77637) synthase (SQS).[6][7] Consequently, a central hallmark of FIN56-induced ferroptosis is the massive accumulation of lipid peroxides.[3]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure lipid ROS levels in cells following treatment with FIN56.
Mechanism of FIN56-Induced Ferroptosis
FIN56 initiates ferroptosis via two distinct but converging pathways:
-
GPX4 Degradation : FIN56 promotes the degradation of the GPX4 protein.[8] This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC).[6][9] The loss of GPX4 compromises the cell's ability to repair and neutralize lipid peroxides, leading to their accumulation.
-
Coenzyme Q10 Depletion : FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[7][8] This activation depletes the pool of farnesyl pyrophosphate (FPP), a precursor for the synthesis of the potent lipid-soluble antioxidant Coenzyme Q10.[6] The reduction in CoQ10 further sensitizes the cell to oxidative damage.
Both pathways culminate in unchecked lipid peroxidation, membrane damage, and ultimately, cell death by ferroptosis.
References
- 1. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 7. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Western Blot for GPX4 Following "Ferroptosis Inducer-5" (FIN56) Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key negative regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. "Ferroptosis Inducer-5" (FIN56) is a small molecule that potently induces ferroptosis.[1] Mechanistic studies have revealed that FIN56 acts through a dual mechanism: it promotes the degradation of GPX4 and independently activates squalene (B77637) synthase (SQS), leading to the depletion of the antioxidant Coenzyme Q10 (CoQ10).[2][3][4] The degradation of GPX4 is a critical event in FIN56-induced ferroptosis and can be mediated by autophagy.[5][6][7] Therefore, monitoring GPX4 protein levels by Western blot is a fundamental method for studying the cellular response to FIN56.
These application notes provide a detailed protocol for performing a Western blot to detect changes in GPX4 expression in cultured cells exposed to FIN56.
Mechanism of Action of FIN56
FIN56 induces ferroptosis through two primary, interconnected pathways:
-
GPX4 Degradation: FIN56 promotes the degradation of GPX4 protein.[1] This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC).[1][2] Furthermore, evidence suggests that this degradation is facilitated by the autophagy machinery.[5][8]
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[1][4][9] This activation is thought to divert substrates away from the synthesis of CoQ10, a potent lipid-soluble antioxidant, thereby increasing cellular susceptibility to lipid peroxidation.[2][3]
Data Presentation
The following table summarizes the observed effects of FIN56 on GPX4 protein levels in different cancer cell lines as determined by Western blot analysis.
| Cell Line | FIN56 Concentration | Treatment Duration | Observed Effect on GPX4 | Reference |
| Bladder Cancer (253J, T24) | 2 µM | 2, 4, 6 hours | Time-dependent decrease in GPX4 levels. | [5] |
| Bladder Cancer (253J, T24) | 2 or 5 µM | 6 hours | Dose-dependent decrease in GPX4 levels. | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | 5 µM | 3, 6, 9, 24 hours | Time-dependent decrease in GPX4 levels, attenuated by autophagy inhibition. | [5] |
| Glioblastoma (LN229, U118) | Not explicitly quantified | Not specified | FIN56 induces ferroptosis, which is associated with GPX4 degradation. | [10] |
| HT1080 Fibrosarcoma | Not explicitly quantified | Not specified | FIN56 induces GPX4 degradation. | [1][11] |
Experimental Protocols
Protocol: Western Blot for GPX4 after FIN56 Exposure
This protocol outlines the steps for treating cultured cells with FIN56, preparing cell lysates, and performing a Western blot to detect GPX4.
Materials:
-
Cell culture medium (appropriate for your cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
FIN56 (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-GPX4 (rabbit or mouse monoclonal)
-
Primary antibody: anti-β-actin or anti-GAPDH (as a loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 10 cm dishes and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of FIN56 (e.g., 2-5 µM) for the specified duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO) treatment.
-
-
Cell Lysis:
-
After treatment, aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the GPX4 band intensity to the corresponding loading control band intensity.
-
Visualizations
Caption: Signaling pathway of FIN56-induced ferroptosis.
Caption: Experimental workflow for Western blot analysis of GPX4.
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 8. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying "Ferroptosis Inducer-5" (FIN5) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] It has emerged as a promising therapeutic target in various diseases, particularly cancer, due to its distinct mechanism from other forms of cell death like apoptosis.[4][5][6] "Ferroptosis Inducer-5" (FIN5) is a potent and selective small molecule inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme responsible for reducing lipid hydroperoxides.[7][8][9] By inhibiting GPX4, FIN5 induces the accumulation of lipid reactive oxygen species (ROS), leading to ferroptotic cell death.[9] These application notes provide a comprehensive guide for utilizing FIN5 in preclinical animal models to investigate its therapeutic potential.
Mechanism of Action of FIN5
FIN5 primarily targets and inhibits the selenoenzyme GPX4.[7] GPX4 plays a crucial role in the cellular antioxidant defense system by converting toxic lipid hydroperoxides into non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[10][11] Inhibition of GPX4 by FIN5 disrupts this protective mechanism, leading to an uncontrolled buildup of lipid peroxides, particularly on cell membranes. This lipid peroxidation cascade ultimately results in membrane damage, increased permeability, and cell death characteristic of ferroptosis.[12]
Signaling Pathway of FIN5-Induced Ferroptosis
Caption: Mechanism of FIN5-induced ferroptosis via GPX4 inhibition.
Animal Models for In Vivo Studies
The choice of animal model is critical for evaluating the efficacy and safety of FIN5. Xenograft and patient-derived xenograft (PDX) models are commonly used in cancer research.
| Animal Model | Description | Common Applications | Considerations |
| Xenograft Mouse Model | Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) subcutaneously or orthotopically implanted with human cancer cell lines.[13] | Initial efficacy screening, dose-response studies, and pharmacokinetic/pharmacodynamic (PK/PD) analysis. | Lack of a functional immune system, which may not fully recapitulate the tumor microenvironment.[1] |
| Patient-Derived Xenograft (PDX) Mouse Model | Immunocompromised mice implanted with tumor fragments directly from a patient. | Efficacy studies in a model that better preserves the heterogeneity and architecture of the original human tumor. | More complex and costly to establish and maintain compared to cell line xenografts. |
| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to develop spontaneous tumors that mimic human cancers. | Studying FIN5 in the context of a fully intact immune system and a more physiologically relevant tumor microenvironment. | Tumor development can be variable and time-consuming. |
Experimental Protocols
General Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study of FIN5.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of FIN5 in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line of interest (e.g., HCT116, DU145)[10]
-
Matrigel or similar extracellular matrix
-
FIN5, vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Tumor volume can be calculated using the formula: Volume = (W^2 x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer FIN5 at a predetermined dose and schedule (e.g., 10 mg/kg, intraperitoneally, daily).
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of toxicity (e.g., >20% body weight loss) are observed.
-
Tissue Collection: At the endpoint, excise the tumors for ex vivo analysis.
Protocol 2: Assessment of Ferroptosis Markers in Tumor Tissue
Objective: To confirm the induction of ferroptosis by FIN5 in tumor tissues.
Materials:
-
Excised tumor tissues from Protocol 1
-
Formalin, paraffin
-
Antibodies for immunohistochemistry (IHC): 4-Hydroxynonenal (4-HNE), GPX4
-
Reagents for lipid peroxidation (malondialdehyde - MDA) assay
-
Reagents for Western blotting
Procedure:
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tissues and perform IHC staining for 4-HNE (a marker of lipid peroxidation) and GPX4 (to confirm target engagement).[14]
-
Quantify the staining intensity to compare between treatment and control groups.
-
-
Lipid Peroxidation (MDA) Assay:
-
Homogenize a portion of the fresh or frozen tumor tissue.
-
Perform a colorimetric or fluorometric MDA assay according to the manufacturer's instructions to quantify lipid peroxidation.
-
-
Western Blotting:
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from in vivo studies with FIN5.
| Parameter | Vehicle Control | FIN5 (Dose 1) | FIN5 (Dose 2) | FIN5 + Combination Agent |
| Tumor Growth Inhibition (%) | 0 | e.g., 45% | e.g., 70% | e.g., 90% |
| Final Tumor Volume (mm³) | e.g., 1500 ± 250 | e.g., 825 ± 150 | e.g., 450 ± 100 | e.g., 150 ± 50 |
| Change in Body Weight (%) | e.g., +5% | e.g., -2% | e.g., -8% | e.g., -10% |
| 4-HNE Staining (IHC Score) | e.g., 1.2 ± 0.3 | e.g., 3.5 ± 0.5 | e.g., 4.8 ± 0.6 | e.g., 5.2 ± 0.7 |
| Tumor MDA Levels (nmol/mg protein) | e.g., 2.5 ± 0.4 | e.g., 8.1 ± 1.2 | e.g., 12.5 ± 2.1 | e.g., 14.3 ± 2.5 |
| GPX4 Expression (Relative to Control) | 1.0 | e.g., 0.3 ± 0.1 | e.g., 0.1 ± 0.05 | e.g., 0.08 ± 0.04 |
Data presented as Mean ± SEM. All data is hypothetical and for illustrative purposes.
Combination Therapies
Inducing ferroptosis with FIN5 can be combined with other anti-cancer therapies to enhance efficacy and overcome drug resistance.[10][15]
| Combination Strategy | Rationale | Potential Animal Model |
| FIN5 + Immunotherapy (e.g., anti-PD-1) | Ferroptotic cells can release damage-associated molecular patterns (DAMPs) that stimulate an anti-tumor immune response.[1] | Syngeneic mouse models with an intact immune system. |
| FIN5 + Chemotherapy (e.g., Cisplatin) | FIN5 may sensitize chemoresistant tumors to conventional chemotherapy by inducing an alternative cell death pathway.[15] | Xenograft or PDX models of chemoresistant tumors. |
| FIN5 + Targeted Therapy (e.g., PARP inhibitors) | Combining FIN5 with targeted agents may lead to synthetic lethality in certain cancer types.[16] | Xenograft or GEMM models with relevant genetic alterations. |
Logical Relationship for Combination Therapy
Caption: Rationale for combining FIN5 with other cancer therapies.
Safety and Toxicology
Preclinical assessment of FIN5 should include a thorough evaluation of its safety profile. Key considerations include:
-
Maximum Tolerated Dose (MTD) studies: To determine the highest dose that does not cause unacceptable toxicity.
-
Histopathological analysis of major organs: To identify any off-target tissue damage.
-
Blood chemistry and complete blood counts: To monitor for signs of systemic toxicity.
Conclusion
"this compound" represents a promising therapeutic agent that warrants comprehensive preclinical evaluation. The protocols and guidelines outlined in these application notes provide a framework for robust in vivo studies to characterize the efficacy, mechanism of action, and safety of FIN5. Careful selection of animal models and rigorous endpoint analysis will be crucial for advancing FIN5 towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting ferroptosis for cancer therapy: exploring novel strategies from its mechanisms and role in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis in Carcinoma: Regulatory Mechanisms and New Method for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 9. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Research Models to Study Ferroptosis’s Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of ferroptosis by natural products in non-small cell lung cancer: a comprehensive systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferroptosis-inducing agents enhance TRAIL-induced apoptosis through upregulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferroptosis in cancer therapy: a novel approach to reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes: Inducing Ferroptosis in Primary Cells with FIN56
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. Unlike apoptosis, it is not dependent on caspase activity. The induction and inhibition of ferroptosis are of significant interest in various fields, including cancer biology, neurodegenerative diseases, and ischemia-reperfusion injury.
This document provides detailed application notes and protocols for using Ferroptosis Inducer-56 (FIN56) , a specific and potent inducer of ferroptosis, with a focus on its application in primary cell cultures. FIN56 is a Class III ferroptosis inducer that operates independently of system Xc- inhibition or direct glutathione (B108866) peroxidase 4 (GPX4) enzymatic inhibition.[1]
Mechanism of Action: FIN56
FIN56 employs a distinct mechanism to trigger ferroptosis. Its primary mode of action is promoting the degradation of the GPX4 protein.[2][3] GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides, thereby protecting cells from membrane lipid peroxidation. The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), a key event in ferroptosis execution.
Additionally, FIN56 has been shown to bind to and activate squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[2][4] This activation is thought to deplete coenzyme Q10 (ubiquinone), which in its reduced form (ubiquinol) acts as a potent radical-trapping antioxidant, thus further sensitizing cells to lipid peroxidation.[1]
References
- 1. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with a Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing cellular responses to treatment with a ferroptosis inducer, using flow cytometry. The protocols outlined below detail the necessary steps for sample preparation, staining, and data acquisition to quantify the key hallmarks of ferroptosis.
Introduction to Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2] This process is distinct from other cell death modalities such as apoptosis and necrosis.[3] It can be initiated by the inhibition of the cystine/glutamate antiporter system Xc- or by the direct inhibition of glutathione (B108866) peroxidase 4 (GPX4).[1][2][4] Both events lead to a depletion of glutathione (GSH), a critical antioxidant, and the subsequent failure to neutralize lipid reactive oxygen species (ROS), resulting in membrane damage and cell death.[2][5] Understanding the mechanisms of ferroptosis and the effects of inducing agents is crucial for research in various fields, including cancer biology, neurodegenerative diseases, and ischemia-reperfusion injury.[6][7]
Key Hallmarks of Ferroptosis Detectable by Flow Cytometry
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations. For ferroptosis, it allows for the quantification of:
-
Lipid Peroxidation: The central feature of ferroptosis is the accumulation of lipid hydroperoxides.[8][9]
-
Intracellular Iron Levels: Ferroptosis is an iron-dependent process.[9]
-
Cell Viability and Death: Distinguishing between live, apoptotic, and ferroptotic cells is essential.[6][10]
-
Mitochondrial Membrane Potential: Mitochondrial dysfunction is often associated with ferroptosis.[9]
Experimental Protocols
I. Induction of Ferroptosis
This protocol describes the treatment of cultured cells with a generic ferroptosis inducer.
Materials:
-
Cell culture medium appropriate for the cell line
-
Adherent or suspension cells
-
Ferroptosis Inducer (e.g., Erastin, RSL3, or a proprietary compound like "Ferroptosis inducer-5")
-
Ferroptosis Inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) as a negative control
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of the ferroptosis inducer and inhibitor in cell culture medium.
-
Remove the existing medium and add the medium containing the vehicle, ferroptosis inducer, or a combination of the inducer and inhibitor.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C and 5% CO2. The optimal time will depend on the cell line and the inducer concentration.
II. Flow Cytometry Analysis of Lipid Peroxidation
This protocol utilizes the fluorescent probe BODIPY™ 581/591 C11 to detect lipid peroxidation. This dye shifts its fluorescence emission from red to green upon oxidation.[11]
Materials:
-
Treated and control cells from Protocol I
-
Phosphate-buffered saline (PBS)
-
BODIPY™ 581/591 C11 (e.g., Thermo Fisher Scientific, C10445)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometry tubes
-
Flow cytometer with 488 nm and 561 nm lasers
Procedure:
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Wash the cells once with PBS and resuspend in 1 mL of PBS.
-
Add BODIPY™ 581/591 C11 to a final concentration of 1-2 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Just before analysis, add PI to a final concentration of 1 µg/mL to distinguish dead cells.
-
Analyze the samples on a flow cytometer. Excite the dye at 488 nm and collect the green fluorescence (oxidized form) and at 561 nm for the red fluorescence (reduced form).
III. Flow Cytometry Analysis of Intracellular Iron
This protocol uses the fluorescent probe Phen Green™ SK to detect intracellular ferrous iron (Fe²⁺). The fluorescence of this probe is quenched upon binding to iron.[9][12]
Materials:
-
Treated and control cells from Protocol I
-
PBS
-
Phen Green™ SK, Diacetate (e.g., Thermo Fisher Scientific, P14313)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser
Procedure:
-
Harvest and wash the cells as described in Protocol II, step 1-2.
-
Resuspend the cells in PBS.
-
Add Phen Green™ SK to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting the emission in the green channel. A decrease in fluorescence intensity indicates an increase in intracellular iron.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized for clear comparison.
Table 1: Quantification of Lipid Peroxidation
| Treatment Group | % Green Fluorescent Cells (Oxidized BODIPY C11) | Mean Fluorescence Intensity (Green Channel) |
| Vehicle Control | ||
| Ferroptosis Inducer | ||
| Inducer + Ferrostatin-1 |
Table 2: Quantification of Intracellular Iron
| Treatment Group | Mean Fluorescence Intensity (Phen Green SK) | % Low Fluorescence Cells |
| Vehicle Control | ||
| Ferroptosis Inducer | ||
| Inducer + Ferrostatin-1 |
Table 3: Cell Viability Analysis
| Treatment Group | % Viable Cells (PI negative) | % Dead Cells (PI positive) |
| Vehicle Control | ||
| Ferroptosis Inducer | ||
| Inducer + Ferrostatin-1 |
Visualizations
Signaling Pathway of Ferroptosis
Caption: Signaling pathway of ferroptosis induction and inhibition.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for flow cytometry analysis of ferroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms and pharmacological applications of ferroptosis: a narrative review - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 6. Ferroptosis and Cell Death Analysis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 9. biocompare.com [biocompare.com]
- 10. Ferroptosis and Cell Death Analysis by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Measuring Iron Levels and Ferroptosis Markers Following Ferroptosis Inducer-56 (FIN56) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic target in various diseases, including cancer. Ferroptosis Inducer-56 (FIN56) is a potent molecule that triggers this cell death pathway through a distinct mechanism. These application notes provide a comprehensive guide for researchers to measure key markers of ferroptosis, with a specific focus on changes in intracellular iron levels, following treatment with FIN56.
FIN56 induces ferroptosis through a dual mechanism of action:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[1][2][3][4]
-
Coenzyme Q10 Depletion: FIN56 activates squalene (B77637) synthase, leading to the depletion of Coenzyme Q10 (CoQ10), an essential endogenous antioxidant.[1][5]
This document outlines detailed protocols for assessing the biochemical hallmarks of FIN56-induced ferroptosis, including the measurement of intracellular iron, lipid peroxidation, and glutathione levels.
Data Presentation
The following tables provide a structured summary of expected quantitative changes in key ferroptosis markers after FIN56 treatment.
Table 1: Expected Changes in Intracellular Iron Levels
| Measurement Parameter | Expected Outcome after FIN56 Treatment | Assay Method |
| Labile Iron Pool (Fe2+) | Increase | Fluorescent Probes (e.g., FerroOrange) |
| Total Intracellular Iron | Variable/Increase | Colorimetric Assays (e.g., Ferrozine-based) |
Table 2: Expected Changes in Lipid Peroxidation
| Measurement Parameter | Expected Outcome after FIN56 Treatment | Assay Method |
| Lipid ROS | Increase | C11-BODIPY 581/591 Staining |
| Malondialdehyde (MDA) | Increase | Thiobarbituric Acid Reactive Substances (TBARS) Assay |
Table 3: Expected Changes in Glutathione (GSH) Levels
| Measurement Parameter | Expected Outcome after FIN56 Treatment | Assay Method |
| Total GSH | Decrease | Colorimetric or Fluorometric GSH Assays |
| GSSG/GSH Ratio | Increase | GSH/GSSG Ratio Assay |
Table 4: Expected Changes in Cell Viability
| Measurement Parameter | Expected Outcome after FIN56 Treatment | Assay Method |
| Cell Viability | Decrease | MTT or CellTiter-Glo® Assay |
| Cell Death | Increase | LDH Release or Sytox Green Staining |
Signaling Pathways and Experimental Workflows
Caption: FIN56 dual mechanism of action.
Caption: General experimental workflow.
Experimental Protocols
Measurement of Intracellular Labile Iron Pool
This protocol utilizes a fluorescent probe to specifically detect the labile iron pool (Fe2+), which is catalytically active in the Fenton reaction.
Materials:
-
Cells of interest
-
FIN56
-
FerroOrange fluorescent probe
-
Hanks' Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
FIN56 Treatment: Treat cells with the desired concentrations of FIN56 for the specified time period. Include a vehicle control (e-g-, DMSO).
-
Probe Loading:
-
Prepare a 1 µM working solution of FerroOrange in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the FerroOrange working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at an excitation/emission of ~542/572 nm.
-
Microscopy: Visualize the cells under a fluorescence microscope using an appropriate filter set.
-
-
Data Analysis: Normalize the fluorescence intensity of FIN56-treated cells to the vehicle control to determine the relative change in the labile iron pool.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol uses the ratiometric fluorescent dye C11-BODIPY 581/591 to detect lipid peroxidation. Upon oxidation, the dye's fluorescence shifts from red to green.
Materials:
-
Cells of interest
-
FIN56
-
C11-BODIPY 581/591
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with FIN56 as described in the previous protocol.
-
Probe Loading:
-
Prepare a 2.5 µM working solution of C11-BODIPY 581/591 in culture medium.
-
Add the working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Cell Harvesting (for Flow Cytometry):
-
Wash cells twice with PBS.
-
Trypsinize and collect the cells in a suitable buffer (e.g., FACS buffer).
-
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. The green fluorescence (oxidized form) is typically detected in the FITC channel, and the red fluorescence (reduced form) in the PE-Texas Red or a similar channel. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Microscopy: Visualize the cells under a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Glutathione (GSH) Assay
This protocol describes a colorimetric method for measuring the total intracellular GSH content.
Materials:
-
Cells of interest
-
FIN56
-
GSH Assay Kit (commercially available)
-
PBS
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a standard 96-well plate and treat with FIN56.
-
Cell Lysis:
-
After treatment, wash the cells with PBS.
-
Lyse the cells according to the manufacturer's instructions provided with the GSH assay kit.
-
-
Assay Performance:
-
Follow the specific protocol of the commercial GSH assay kit. This typically involves the addition of a reagent that reacts with GSH to produce a colored product.
-
Prepare a standard curve using the provided GSH standards.
-
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (e.g., 405 nm or 412 nm) using a microplate reader.
-
Data Analysis: Calculate the GSH concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysates.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Cells of interest
-
FIN56
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with FIN56 in a 96-well plate.
-
MTT Addition:
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Staining for Lipid Peroxidation with Ferroptosis Inducer-5 (FIN56)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels. One potent and specific inducer of this pathway is Ferroptosis Inducer-5 (FIN56), a small molecule that triggers ferroptosis through a dual mechanism of action.[1][2] FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the repair of lipid peroxides, and activates squalene (B77637) synthase, leading to the depletion of Coenzyme Q10 (CoQ10), a lipid-soluble antioxidant.[3][4] These actions result in a significant increase in lipid peroxidation, a hallmark of ferroptosis that can be visualized and quantified using fluorescent probes.[5]
These application notes provide a detailed protocol for the detection of lipid peroxidation in cultured cells following treatment with FIN56, utilizing the fluorescent lipid peroxidation sensor C11-BODIPY™ 581/591.
Mechanism of Action of FIN56
FIN56 induces ferroptosis and subsequent lipid peroxidation via two distinct but converging pathways:
-
GPX4 Degradation: FIN56 promotes the degradation of the lipid repair enzyme GPX4. This process is dependent on the activity of acetyl-CoA carboxylase (ACC). The loss of GPX4 function prevents the reduction of lipid hydroperoxides to lipid alcohols, leading to their accumulation.[1][6]
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate (B85504) pathway. This activation depletes the pool of farnesyl pyrophosphate (FPP) available for the synthesis of other molecules, including the potent lipophilic antioxidant Coenzyme Q10.[1][3]
The combined effect of impaired lipid peroxide repair and reduced antioxidant capacity leads to a massive accumulation of lipid reactive oxygen species (ROS) and cell death by ferroptosis.[7]
Visualization of FIN56-Induced Signaling Pathway
Caption: FIN56 induces lipid peroxidation via GPX4 degradation and CoQ10 depletion.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the effects of FIN56 and the detection of lipid peroxidation. Note that optimal concentrations and incubation times are cell-type dependent and should be determined empirically.
| Parameter | Cell Line | Concentration/Condition | Observed Effect | Citation |
| FIN56 Treatment | HT-1080 | 10 µM for 5 hours | Increased C11-BODIPY oxidation ratio in the ER and plasma membrane | [8] |
| A549 | 10 µM for 24 hours | Synergistic increase in lipid peroxidation when combined with ionizing radiation | [9] | |
| LN229, U118 (Glioblastoma) | Not specified | Increased green fluorescence with C11-BODIPY, indicating lipid peroxidation | [5] | |
| C11-BODIPY Staining | Various | 1-2 µM for 30 minutes | Standard staining concentration for live cells | [10] |
| HT-1080 | 5 µM | Used to evaluate lipid peroxidation induced by ApoE3 | [11] | |
| iPSC-derived neurons | 2 µM for 15 minutes | Protocol for flow cytometry measurement of lipid peroxidation | [12] |
Experimental Protocols
Detection of FIN56-Induced Lipid Peroxidation using C11-BODIPY™ 581/591
This protocol is designed for the detection of lipid peroxidation in adherent cell cultures using fluorescence microscopy or flow cytometry.
Materials:
-
This compound (FIN56)
-
C11-BODIPY™ 581/591 (Lipid Peroxidation Sensor)
-
High-quality anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 96-well for microscopy/plate reader, 6-well for flow cytometry)
-
Optional: Hoechst 33342 for nuclear counterstain
-
Optional: Accutase or Trypsin-EDTA for cell detachment
-
Optional: Live/Dead stain for flow cytometry
Reagent Preparation:
-
FIN56 Stock Solution: Prepare a 10 mM stock solution of FIN56 in high-quality anhydrous DMSO. Store in aliquots at -20°C or -80°C, protected from light and moisture.
-
C11-BODIPY™ 581/591 Stock Solution: Prepare a 10 mM stock solution by dissolving 1 mg of C11-BODIPY™ 581/591 into 198.26 µL of high-quality anhydrous DMSO.[10] Store in aliquots at -20°C, protected from light.
-
C11-BODIPY™ Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or HBSS to a final concentration of 1-5 µM.
Experimental Workflow:
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 4. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of essential sites of lipid peroxidation in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of ferroptosis in ionizing radiation-induced cell death and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ferroptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with ferroptosis inducers, specifically focusing on scenarios where "Ferroptosis inducer-5" (FIN5) or other similar compounds fail to induce the expected cell death.
Troubleshooting Guide: Why is My Ferroptosis Inducer Not Inducing Cell Death?
This guide provides a systematic approach to identifying the potential reasons for the lack of ferroptotic cell death in your experiments.
Step 1: Verify the Integrity and Activity of the Ferroptosis Inducer
The first crucial step is to ensure that the ferroptosis-inducing compound itself is not the source of the problem.
| Potential Issue | Recommended Action | Expected Outcome |
| Compound Degradation | - Check the recommended storage conditions (temperature, light protection) and the expiration date of your compound.[1][2][3][4][5] - Prepare fresh stock solutions. Some compounds are unstable in solution. | A fresh, properly stored compound should exhibit its expected activity. |
| Incorrect Concentration | - Verify the calculations for your stock and working concentrations. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. | Establishing the correct dose-response curve will identify the effective concentration range. |
| Low Purity | - If possible, verify the purity of the compound using methods like HPLC. | High purity is essential for reliable and reproducible results. |
Step 2: Evaluate the Experimental Model and Conditions
The cellular context and experimental setup are critical for successful ferroptosis induction.
| Potential Issue | Recommended Action | Expected Outcome |
| Cell Line Resistance | - Some cell lines are inherently resistant to ferroptosis.[6][7][8][9][10] - Test the inducer on a known sensitive cell line as a positive control. - Consider that resistance can be acquired over time in culture.[8] | A positive control cell line should undergo ferroptosis, confirming the compound's activity. |
| Suboptimal Cell Culture Conditions | - Ensure cells are healthy and in the exponential growth phase before treatment. - High cell density can sometimes confer resistance. Plate cells at an optimal density. | Healthy, sub-confluent cells are generally more susceptible to inducers. |
| Media Components | - Certain media components, like antioxidants (e.g., high levels of vitamin E) or iron chelators, can interfere with ferroptosis induction. - Use a standard, well-defined culture medium. | A controlled media environment will minimize confounding variables. |
Step 3: Assess the Readout and Assay Methodology
The methods used to measure cell death are critical for accurate interpretation of the results.
| Potential Issue | Recommended Action | Expected Outcome |
| Inappropriate Cell Death Assay | - Use assays that specifically detect features of ferroptosis, such as lipid peroxidation (e.g., C11-BODIPY), iron accumulation, or glutathione (B108866) (GSH) depletion.[11] - Standard viability assays like MTT may not be suitable for all ferroptosis inducers and can sometimes provide misleading results.[12] | Ferroptosis-specific assays will provide direct evidence of this cell death modality. |
| Incorrect Timing of Measurement | - Perform a time-course experiment to determine the optimal time point for observing cell death. Ferroptosis can be a slow process. | Identifying the peak of cell death will prevent premature or late measurements. |
| Activation of Alternative Cell Death Pathways | - Inhibition of one cell death pathway can sometimes lead to the activation of another, such as apoptosis or necroptosis.[13] - Co-treat with inhibitors of apoptosis (e.g., z-VAD-FMK) or necroptosis (e.g., Necrostatin-1) to see if cell viability is restored. | If co-treatment with other inhibitors rescues cell death, it suggests the involvement of other pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ferroptosis inducers?
A1: Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[14][15][16] Ferroptosis inducers typically work through two main mechanisms:
-
System Xc- inhibition: Compounds like erastin (B1684096) block the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular cysteine, which is a key component of the antioxidant glutathione (GSH).[17]
-
GPX4 inhibition: Compounds like RSL3 directly inhibit glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[18] Some inducers, like FIN56, can induce GPX4 degradation.[19]
Q2: My cells are dying, but it doesn't look like ferroptosis. What could be happening?
A2: If your cells are dying but lack the characteristic features of ferroptosis (e.g., lipid peroxidation), it's possible that an alternative cell death pathway has been activated.[13] Some compounds can have off-target effects or induce different cell death modalities depending on the cellular context. It is recommended to use specific inhibitors for other pathways like apoptosis and necroptosis to clarify the mechanism.
Q3: How can I confirm that the cell death I am observing is indeed ferroptosis?
A3: To confirm ferroptosis, you should observe the following key features:
-
Rescue by iron chelators: Treatment with an iron chelator like deferoxamine (B1203445) (DFO) should prevent cell death.[18]
-
Rescue by lipophilic antioxidants: Treatment with ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1 should rescue cell death.[11]
-
Detection of lipid peroxidation: Use fluorescent probes like C11-BODIPY to detect lipid reactive oxygen species (ROS).[11]
-
Morphological changes: Electron microscopy can reveal characteristic morphological changes in mitochondria, such as a shrunken appearance and increased membrane density.[14][19]
Q4: Are there known resistance mechanisms to ferroptosis inducers?
A4: Yes, cells can develop resistance to ferroptosis through various mechanisms, including:
-
Upregulation of antioxidant systems: Increased expression of proteins involved in the synthesis of glutathione or other antioxidant pathways can confer resistance.
-
Alterations in iron metabolism: Changes in the expression of proteins involved in iron import, export, or storage can reduce the labile iron pool required for ferroptosis.
-
Changes in lipid metabolism: Alterations in the composition of cellular membranes, particularly the abundance of polyunsaturated fatty acids (PUFAs), can affect susceptibility to lipid peroxidation.[15][16]
Experimental Protocols
Protocol 1: Assessment of Ferroptosis by Lipid Peroxidation Staining
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Treatment: Treat cells with your ferroptosis inducer (e.g., FIN5) at the desired concentration and for the appropriate duration, as determined by a dose-response and time-course experiment. Include positive (e.g., RSL3) and negative (vehicle) controls. To confirm ferroptosis, include a co-treatment group with a ferroptosis inhibitor (e.g., Ferrostatin-1).
-
Staining:
-
Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add a solution of C11-BODIPY 581/591 (at a final concentration of 1-10 µM in PBS or serum-free medium) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Analysis:
-
Wash the cells twice with PBS.
-
Analyze the cells immediately using a fluorescence microscope or flow cytometer. The C11-BODIPY probe will shift its fluorescence emission from red to green upon oxidation of the polyunsaturated butyl side chain, indicating lipid peroxidation.
-
Protocol 2: Western Blot for GPX4 Expression
-
Cell Culture and Treatment: Plate cells and treat with your ferroptosis inducer (e.g., FIN56) for various time points (e.g., 0, 6, 12, 24 hours).
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the GPX4 signal to a loading control like β-actin or GAPDH.
-
Visualizations
Caption: Troubleshooting workflow for "this compound" failing to induce cell death.
Caption: Simplified signaling pathway of ferroptosis induction and inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Guidelines for Stability Studies and Storage - Eurofins Scientific [eurofins.com]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term persistence of acquired resistance to 5-fluorouracil in the colon cancer cell line SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HT29-5FU resistant (10 microMolar). Culture Collections [culturecollections.org.uk]
- 10. Resistant Cell Line-Vitro Biotech [vitrobiotech.com]
- 11. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Induction mechanism of ferroptosis: A novel therapeutic target in lung disease [frontiersin.org]
- 17. Frontiers | Ferroptosis: Mechanism and connections with cutaneous diseases [frontiersin.org]
- 18. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology [journals.plos.org]
- 19. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferroptosis Inducer-5 (FIN56)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ferroptosis Inducer-5 (FIN56). The information is designed to address specific issues that may arise during experimentation due to the compound's unique mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FIN56?
A1: FIN56 is a specific inducer of ferroptosis that operates through a dual mechanism.[1][2] It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[3] Independently, FIN56 binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[2][3] This activation leads to the depletion of Coenzyme Q10 (CoQ10), a lipid-soluble antioxidant, further sensitizing cells to lipid peroxidation and ferroptosis.[4][5]
Q2: How does the dual mechanism of FIN56 differ from other ferroptosis inducers like RSL3 or Erastin?
A2: Unlike Class I ferroptosis inducers such as Erastin, which inhibit the cystine/glutamate antiporter (System xc-), or Class II inducers like RSL3, which directly inhibit GPX4 activity, FIN56 belongs to a distinct class (Class III).[6] Instead of direct enzyme inhibition, FIN56 induces the actual degradation of the GPX4 protein and separately depletes CoQ10.[1][6] This dual action can be advantageous in overcoming resistance to single-target ferroptosis inducers.[5][6]
Q3: What are the known "off-target" effects of FIN56?
A3: The term "off-target" for FIN56 is nuanced. Its primary off-target effect, in the traditional sense, is the activation of Squalene Synthase (SQS).[2][3] While this contributes to ferroptosis by depleting CoQ10, it is a separate molecular interaction from its effect on GPX4.[2] Additionally, the degradation of GPX4 by FIN56 is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[1][2] This dependency on ACC activity can be considered an indirect effect. Recent studies also suggest that FIN56 can induce lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma cells.[7]
Q4: I am observing variability in the efficacy of FIN56 across different cell lines. Why might this be?
A4: Cellular sensitivity to FIN56 can be influenced by the metabolic state of the cells. Since FIN56 has a dual mechanism, the relative dependence of a cell line on the GPX4-axis versus the CoQ10 pool for protection against lipid peroxidation will dictate its sensitivity. Cell lines with a higher reliance on CoQ10 may be more sensitive to the SQS activation aspect of FIN56, while others may be more susceptible to GPX4 degradation. The expression levels of GPX4, SQS, and ACC can also contribute to this variability.
Q5: Can FIN56 induce other forms of cell death?
A5: FIN56 was developed as an analog of CIL56 to be a more specific inducer of ferroptosis, lacking the ability to trigger other forms of cell death at higher concentrations that were observed with its predecessor.[4] However, it is always good practice to include inhibitors of other cell death pathways, such as necroptosis (e.g., Necrostatin-1) and apoptosis (e.g., Z-VAD-FMK), as controls in your experiments to confirm the specificity of ferroptosis induction.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no induction of ferroptosis | Cell line resistance: The cell line may have intrinsic resistance mechanisms, such as high expression of FSP1 (Ferroptosis Suppressor Protein 1), which can compensate for CoQ10 depletion.[9][10] | 1. Confirm GPX4 degradation and CoQ10 depletion via Western Blot and LC-MS, respectively. 2. Measure the expression level of FSP1. 3. Consider co-treatment with an FSP1 inhibitor. |
| Inactivation of FIN56: The compound may be unstable in your culture medium or degraded by cellular enzymes. | 1. Prepare fresh stock solutions of FIN56 for each experiment. 2. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. | |
| Low ACC activity: The GPX4 degradation arm of FIN56's mechanism is dependent on Acetyl-CoA Carboxylase (ACC) activity.[2] Low intrinsic ACC activity in your cell line could blunt the effect of FIN56. | 1. Measure the baseline ACC activity in your cells. 2. If using metabolic inhibitors in your experiment, ensure they do not inadvertently inhibit ACC. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Changes in cell density, passage number, or media components (e.g., serum) can alter the metabolic state of cells and their sensitivity to ferroptosis inducers. | 1. Maintain consistent cell seeding densities and passage numbers for all experiments. 2. Use the same batch of serum and media for a set of comparative experiments. |
| Autophagy modulation: FIN56-induced GPX4 degradation can be mediated by autophagy.[6] If other experimental components modulate autophagy, this could affect FIN56 efficacy. | 1. Be aware of any other treatments that may affect autophagy. 2. Consider co-treatment with autophagy inhibitors (e.g., Bafilomycin A1) or inducers (e.g., Torin 2) to investigate this dependency.[11] | |
| Unexpected cellular phenotypes | Lysosomal membrane permeabilization: In some cell types like glioblastoma, FIN56 has been shown to induce lysosomal membrane permeabilization.[7] This could lead to downstream effects not directly related to the canonical ferroptosis pathway. | 1. Assess lysosomal integrity using assays like Acridine Orange staining. 2. Investigate the role of TFEB, a master regulator of lysosomal biogenesis. |
| Inflammatory response: The induction of ferroptosis can trigger an inflammatory response in some contexts.[8] | 1. Measure the expression of pro-inflammatory cytokines in your experimental system. 2. Consider the potential for paracrine effects in co-culture or in vivo models. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | LN229 (Glioblastoma) | 4.2 µM | [7] |
| IC50 | U118 (Glioblastoma) | 2.6 µM | [7] |
| Effective Concentration | 253J and T24 (Bladder Cancer) | 5 µM (used in combination studies) | [11] |
| In vivo treatment | LN229 xenograft in nude mice | 10 mg/kg intraperitoneally every other day | [7] (Note: This is an example from a related study, and optimal in vivo dosing may vary) |
Key Experimental Protocols
1. Cell Viability Assay (e.g., using CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 12-24 hours to allow for attachment.[12]
-
Treatment: Replace the medium with fresh medium containing various concentrations of FIN56 (e.g., a serial dilution from 0.25 µM to 10 µM).[12] Include a DMSO-treated vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).[7]
-
Assay: Remove the treatment medium and wash the cells twice with PBS.[12] Add 200 µL of fresh medium containing a CCK-8 solution (or similar viability reagent) to each well and incubate for 2 hours in the dark.[12]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[12] Cell viability is expressed as a percentage relative to the vehicle control.
2. Lipid Peroxidation Assay (using BODIPY™ 581/591 C11)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with FIN56 (e.g., 1 µM) or vehicle control for the desired time.
-
Staining: After treatment, remove the medium and wash the cells with PBS. Add fresh medium containing the BODIPY™ 581/591 C11 probe (final concentration ~2 µM) and incubate for 30 minutes at 37°C.
-
Imaging/Flow Cytometry: Wash the cells again with PBS. Analyze the cells using a fluorescence microscope or flow cytometer. In the presence of lipid peroxidation, the fluorescence of the probe will shift from red to green.[7]
-
Quantification: Quantify the green fluorescence intensity as an indicator of lipid peroxidation.
Visualizations
Caption: Dual mechanism of action for this compound (FIN56).
Caption: General experimental workflow for studying FIN56 effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CDC27-ODC1 Axis Promotes Metastasis, Accelerates Ferroptosis and Predicts Poor Prognosis in Neuroblastoma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Ferroptosis Inducer-5 (FIN56)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with Ferroptosis Inducer-5 (FIN56).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FIN56?
FIN56 is a class 3 ferroptosis inducer that works through a dual mechanism.[1] It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][2] Additionally, FIN56 activates squalene (B77637) synthase, leading to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.[3] This dual action leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death known as ferroptosis.[3]
Q2: How should I prepare and store my FIN56 stock solution?
For optimal results, FIN56 should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[4] It is recommended to store the stock solution at -20°C for up to three years (as a powder) or at -80°C for up to one year (in solvent).[5] To prepare a working solution, the DMSO stock can be further diluted in cell culture medium to the desired final concentration immediately before use. Note that FIN56 is unstable in solution, so it is best to use it soon after preparation.[5]
Q3: What are the typical effective concentrations for FIN56?
The effective concentration of FIN56 is highly dependent on the cell line being used.[6] IC50 values can range from the low micromolar to higher concentrations. For example, in some glioblastoma cell lines (LN229 and U118), the IC50 values are reported to be 4.2 µM and 2.6 µM, respectively.[7] However, some biliary tract cancer (BTC) cells have shown less sensitivity, with IC50 values ranging from 3.2 to 50 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How can I confirm that the cell death observed is indeed ferroptosis?
To confirm that FIN56 is inducing ferroptosis, you can perform rescue experiments with known inhibitors of this cell death pathway. Co-treatment with the following inhibitors should significantly reduce FIN56-induced cell death:
-
Ferroptosis inhibitors: Liproxstatin-1 (500 nM) or α-tocopherol (100 µM) can mitigate the effects of FIN56.[8][9]
-
Iron chelators: Deferoxamine (DFO) can also be used to inhibit ferroptosis.
If these inhibitors rescue the cells from death, it strongly indicates that the mechanism is ferroptosis.
Troubleshooting Guide
Issue 1: Inconsistent or No Induction of Ferroptosis
Possible Cause 1: Cell Line-Specific Sensitivity
Different cell lines exhibit varying sensitivity to FIN56.[6] This can be due to differences in basal GPX4 expression, the status of the autophagy pathway, or other intrinsic factors.
Solution:
-
Determine the IC50: Perform a dose-response curve for your specific cell line to determine the half-maximal inhibitory concentration (IC50). A typical concentration range to test is 0.1 nM to 100 µM for 72 hours.[8]
-
Characterize Your Cell Line: If possible, assess the basal expression levels of key proteins involved in ferroptosis, such as GPX4 and SLC7A11, via Western blot.[2]
Possible Cause 2: Suboptimal Experimental Conditions
The duration of treatment and the density of cells can significantly impact the outcome.
Solution:
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration for inducing ferroptosis in your cell line. Effects on GPX4 degradation can be observed as early as 3-6 hours, with cell death typically measured between 6 and 72 hours.[8][10]
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and are not overly confluent, as this can affect their response to treatment.
Possible Cause 3: Compound Instability
FIN56 can be unstable in aqueous solutions.
Solution:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of FIN56 in your cell culture medium from a frozen DMSO stock immediately before each experiment.[5]
-
Proper Storage: Ensure your FIN56 powder and stock solutions are stored under the recommended conditions (-20°C for powder, -80°C for DMSO stock).[5]
Issue 2: High Variability Between Replicate Experiments
Possible Cause 1: Inconsistent Cell Health and Passage Number
Variations in cell health, passage number, and confluency can lead to inconsistent results.
Solution:
-
Consistent Cell Culture Practices: Use cells within a consistent range of passage numbers and ensure they are healthy and free of contamination.
-
Standardized Seeding: Plate cells at a consistent density for all experiments.
Possible Cause 2: Autophagy Pathway Modulation
FIN56-induced GPX4 degradation can be dependent on the autophagy pathway.[1][8][11] If the basal level of autophagy varies between experiments, this can lead to inconsistent FIN56 efficacy.
Solution:
-
Monitor Autophagy Markers: If you continue to see variability, consider monitoring autophagy markers like LC3-II conversion by Western blot to assess the basal autophagic state of your cells.[8]
-
Consider Co-treatments: For more consistent results, you may consider co-treatment with an mTOR inhibitor like Torin 2, which can activate autophagy and synergize with FIN56.[1][8][11]
Data Summary
Table 1: Reported IC50 Values of FIN56 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration |
| LN229 | Glioblastoma | 4.2 | 24 hours[7] |
| U118 | Glioblastoma | 2.6 | 24 hours[7] |
| J82 | Bladder Cancer | >10 | 72 hours |
| 253J | Bladder Cancer | ~5 | 72 hours |
| T24 | Bladder Cancer | ~5 | 72 hours |
| RT-112 | Bladder Cancer | ~10 | 72 hours |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of FIN56 (e.g., 0.1 nM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours).[8] Include a DMSO-treated vehicle control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Solubilization: Aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[12]
Western Blot for GPX4 Degradation
-
Cell Treatment: Plate cells and treat with the desired concentration of FIN56 for various time points (e.g., 3, 6, 9, 24 hours).[10]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against GPX4. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. Follow with incubation with an appropriate secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Treatment: Plate cells on glass coverslips or in a multi-well plate and treat with FIN56 for the desired time.
-
Staining: Incubate the cells with 2 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[9]
-
Washing: Wash the cells twice with PBS.[9]
-
Imaging: Acquire images using a fluorescence microscope. The non-oxidized probe fluoresces red (excitation/emission ~581/591 nm), while the oxidized probe fluoresces green (excitation/emission ~488/510 nm).[14] An increase in the green to red fluorescence ratio indicates lipid peroxidation.
Signaling Pathways and Workflows
Caption: FIN56 induces ferroptosis through a dual mechanism.
References
- 1. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 2. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. FIN56 | Ferroptosis Inducer | GPX4 Degrader | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 10. researchgate.net [researchgate.net]
- 11. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. abpbio.com [abpbio.com]
"Ferroptosis inducer-5" toxicity in non-cancerous cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the effects of Ferroptosis Inducer-5 (FIN5), with a specific focus on its observed toxicity in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIN5) and what is its primary mechanism of action?
A1: this compound (FIN5) is a small molecule belonging to a class of compounds that trigger a specific form of regulated cell death called ferroptosis. This process is iron-dependent and is characterized by the accumulation of lipid peroxides.[1][2][3] The primary mechanism of action for FIN5, and specifically the well-studied prototypical compound FIN56, is twofold: it induces the degradation of Glutathione Peroxidase 4 (GPX4) and simultaneously depletes Coenzyme Q10 (CoQ10).[1] GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its degradation, coupled with the loss of the antioxidant CoQ10, leads to overwhelming oxidative stress and cell death.[1][4][5]
Q2: Why am I observing significant toxicity in my non-cancerous control cell lines when using FIN5?
A2: The mechanism of FIN5-induced ferroptosis is not exclusive to cancer cells. Key regulators of ferroptosis, like the enzyme GPX4, are essential for preventing lipid peroxidation in a wide variety of cell types, both cancerous and non-cancerous.[6] Pharmacological or genetic inhibition of GPX4 can induce ferroptosis broadly.[6] Therefore, non-cancerous cells that rely on GPX4 to manage oxidative stress will also be susceptible to FIN5. The degree of toxicity can depend on the cell type's intrinsic metabolic state, such as its lipid metabolism and antioxidant capacity.[6][7]
Q3: Is the toxicity observed in non-cancerous cells considered an "off-target effect"?
A3: In the context of drug action, an "off-target effect" typically refers to a drug binding to an unintended molecular target.[8][9][10] The toxicity of FIN5 in non-cancerous cells is generally not considered a classical off-target effect because it acts on its intended target, GPX4.[4][11] The issue is rather a lack of selectivity, as the target is vital for the survival of normal cells as well as cancerous ones.[6] This presents a challenge in establishing a therapeutic window where cancer cells are killed preferentially.[6]
Q4: How can I confirm that the cell death I'm observing is ferroptosis and not apoptosis or another cell death pathway?
A4: To confirm ferroptosis, you should test for its hallmark features and distinguish it from other pathways.
-
Inhibitors: Cell death should be rescued by specific ferroptosis inhibitors like ferrostatin-1 (Fer-1) or liproxstatin-1, and by iron chelators like deferoxamine (B1203445) (DFO). It will not be inhibited by apoptosis inhibitors (like Z-VAD-FMK) or necroptosis inhibitors (like necrostatin-1).
-
Biochemical Markers: Measure the key events in ferroptosis:
Troubleshooting Guide
Problem 1: High variability in cell viability results between experiments.
-
Possible Cause: Inconsistent reagent concentration, cell seeding density, or incubation time.
-
Troubleshooting Steps:
-
Verify Reagent: Ensure your FIN5 stock solution is correctly prepared, stored, and protected from light. Perform a dose-response curve in every experiment to verify its potency.
-
Standardize Cell Culture: Use cells with a consistent passage number. Ensure a uniform, non-clumped single-cell suspension for seeding and verify cell counts before plating.
-
Control Incubation Time: Adhere strictly to the planned incubation times. For endpoint assays, ensure the time between treating the first and last plates is minimized.
-
Check for Contamination: Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses to stress.
-
Problem 2: My ferroptosis inhibitor (e.g., Ferrostatin-1) is not rescuing the cells from FIN5-induced death.
-
Possible Cause: The inhibitor concentration is too low, it was added too late, or the observed cell death is not ferroptosis.
-
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Titrate the concentration of Ferrostatin-1. A typical starting point is 1-10 µM, but the optimal concentration can be cell-type dependent.
-
Timing of Addition: Add the inhibitor either as a pre-treatment (1-2 hours before FIN5) or concurrently with FIN5. Adding it several hours after FIN5 may be too late to prevent the lethal accumulation of lipid peroxides.
-
Confirm Mechanism: If rescue fails, use alternative methods to confirm ferroptosis. Check for lipid peroxidation (see Protocol 2) and GPX4 degradation (see Protocol 4). If these markers are absent, another cell death pathway may be active.
-
Problem 3: I am not detecting a significant increase in lipid peroxidation after FIN5 treatment.
-
Possible Cause: The assay is not sensitive enough, the measurement was taken at the wrong time point, or the cells are resistant to FIN5.
-
Troubleshooting Steps:
-
Select a Sensitive Probe: Use a ratiometric lipid peroxidation sensor like C11-BODIPY 581/591, which is more robust than non-ratiometric dyes.
-
Perform a Time-Course Experiment: Lipid peroxidation is a dynamic process. Measure it at several time points (e.g., 4, 8, 12, 24 hours) after FIN5 treatment to capture the peak.
-
Use a Positive Control: Treat a parallel set of cells with a known potent ferroptosis inducer like RSL3 or erastin (B1684096) to ensure your assay is working correctly.[4]
-
Assess Cell Resistance: Check the expression level of GPX4 in your cell line. High basal levels may confer resistance.
-
Quantitative Data Summary
The toxicity of ferroptosis inducers can vary significantly between cell lines. Below is a summary of representative experimental conditions and results.
Table 1: Example IC50 Values of Ferroptosis Inducers in Cancerous vs. Non-Cancerous Cells
| Compound | Cell Line | Cell Type | IC50 Value | Notes |
| FIN56 | BJeLR | Engineered Fibroblast | ~500 nM | Highly sensitive engineered line. |
| FIN56 | HT-1080 | Fibrosarcoma (Cancer) | ~200 nM | Sensitive to GPX4 inhibition. |
| FINO2 | BJ-ELR | Engineered Fibroblast | ~1 µM | Selective for transformed cells over non-malignant counterparts.[2] |
| RSL3 | PANC1 | Pancreatic Cancer | ~100-200 nM | Potent GPX4 inhibitor.[11] |
| IKE | DLBCL Cells | Lymphoma (Cancer) | Not specified | Inhibited tumor growth in a xenograft model.[6] |
| 5-Fluorouracil (B62378) | LoVo | Colon Cancer | >100 µM | Standard chemotherapy, can induce ferroptosis in some contexts.[15] |
| 5-Fluorouracil | SW480 | Colon Cancer | >100 µM | Standard chemotherapy, can induce ferroptosis in some contexts.[15] |
Note: Data are compiled from various sources for illustrative purposes. Actual IC50 values must be determined empirically for your specific cell line and experimental conditions.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of FIN5. Include vehicle-only (e.g., DMSO) and untreated controls. Also include a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan (B1609692) crystals.[16][17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle-treated control wells to calculate the percentage of cell viability.
Protocol 2: Lipid Peroxidation Measurement (C11-BODIPY 581/591)
-
Cell Seeding & Treatment: Seed cells in a suitable format (e.g., 12-well plate or glass-bottom dish) and treat with FIN5, a vehicle control, and a positive control (e.g., RSL3) for the desired time.
-
Probe Loading: Add C11-BODIPY 581/591 probe to the cells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash cells twice with PBS or serum-free medium to remove excess probe.
-
Data Acquisition: Analyze cells immediately using a flow cytometer or fluorescence microscope.
-
Flow Cytometry: In non-oxidized membranes, the probe fluoresces red (~590 nm). Upon oxidation, its fluorescence shifts to green (~510 nm). Measure the fluorescence intensity in both channels.
-
Microscopy: Capture images in both red and green channels.
-
-
Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates lipid peroxidation.
Protocol 3: Glutathione (GSH) Level Measurement
-
Cell Preparation: Culture and treat cells as required. After treatment, harvest the cells and wash them with cold PBS.
-
Cell Lysis: Lyse the cells using a suitable buffer (e.g., RIPA buffer or a buffer from a commercial GSH assay kit).
-
Assay: Use a commercially available colorimetric or fluorometric GSH assay kit, which typically measures the reaction of GSH with a substrate (like DTNB, Ellman's reagent) to produce a measurable product.
-
Protein Quantification: Measure the total protein concentration of the lysates using a BCA or Bradford assay to normalize the GSH levels.
-
Analysis: Calculate the GSH concentration (e.g., in nmol/mg protein) and compare the levels between treated and control groups. A significant decrease in GSH is expected with FIN5 treatment.[18][19]
Protocol 4: Western Blot for GPX4 Expression
-
Protein Extraction: Treat cells with FIN5 for various time points (e.g., 6, 12, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GPX4 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and image the blot.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in GPX4 protein levels.
Visual Guides: Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis: An emerging therapeutic opportunity for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid peroxidation and lipid antioxidants in normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 10. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 11. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 12. Lipid peroxidation in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling the Potential Role of Glutathione in Multiple Forms of Cell Death in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Less cytotoxicity to combination therapy of 5-fluorouracil and cisplatin than 5-fluorouracil alone in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. Glutathione depletion causes cell growth inhibition and enhanced apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the solubility of "Ferroptosis inducer-5"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ferroptosis Inducer-5 (FIN56).
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIN56) and what is its mechanism of action?
A1: FIN56 is a specific small molecule inducer of ferroptosis, a form of iron-dependent regulated cell death.[1] Its mechanism of action is bifunctional:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[2][3] This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC).[2][4]
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[2][3] This activation leads to a depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.[1][5]
The combined effect of GPX4 degradation and CoQ10 depletion leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[1]
Q2: What are the main applications of FIN56 in research?
A2: FIN56 is a valuable research tool for:
-
Dissecting the molecular mechanisms of ferroptosis.
-
Therapeutic development and target validation for diseases where ferroptosis is implicated, such as cancer and neurodegenerative diseases.
-
Characterizing the role of ferroptosis in various disease models.
Q3: What are the known solubility limitations of FIN56?
A3: FIN56 is known to have poor water solubility, which can limit its use in aqueous buffers and for in vivo studies.[5][6] It is generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[7][8]
Troubleshooting Guide: Improving FIN56 Solubility
Researchers may encounter precipitation of FIN56 when preparing stock solutions or diluting it in aqueous media for cell-based assays. The following guide provides strategies to improve its solubility.
Issue: FIN56 precipitates out of solution upon dilution in aqueous media.
Possible Causes and Solutions:
| Solution Strategy | Detailed Protocol | Considerations |
| 1. Use of Co-solvents | 1. Prepare a high-concentration stock solution of FIN56 in 100% fresh, anhydrous DMSO.[8] 2. For in vivo studies, a formulation using a mixture of solvents can be prepared. For example, first dissolve FIN56 in DMSO, then add PEG300 and Tween80 before the final addition of ddH2O.[8] 3. For cell culture experiments, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent toxicity to the cells. | Co-solvents like PEG300 and Tween80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[9][10] The order of solvent addition can be critical.[8] Always prepare the mixed solvent vehicle first, then add the compound. |
| 2. pH Adjustment | 1. Determine the pKa of FIN56. 2. Adjust the pH of the aqueous buffer to a value where the ionized form of the molecule is predominant, which is generally more soluble. 3. Use buffers with appropriate buffering capacity to maintain the desired pH. | The chemical structure of FIN56 (N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide) suggests it has acidic protons. Adjusting the pH to be more basic might increase its solubility. However, the stability of the compound at different pH values should be verified. The final pH must be compatible with the experimental system (e.g., cell culture). |
| 3. Use of Surfactants | 1. Prepare a stock solution of FIN56 in DMSO. 2. In the aqueous medium, include a biocompatible surfactant such as Tween 80 or Cremophor EL at a concentration above its critical micelle concentration (CMC). 3. Add the FIN56 stock solution to the surfactant-containing medium with gentle vortexing. | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. The concentration of the surfactant should be carefully optimized to avoid cytotoxicity. |
| 4. Nanoparticle Formulation | For advanced applications, especially in vivo, encapsulating FIN56 into nanoparticles (e.g., liposomes, polymeric nanoparticles) can significantly improve its solubility, stability, and delivery.[11] | This is a more complex approach requiring expertise in nanoparticle formulation and characterization. It can improve pharmacokinetic properties and allow for targeted delivery.[11] |
Quantitative Solubility Data for FIN56
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 247.5 | 478.11 | [7] |
| DMSO | 100 | 193.17 | [8] |
| DMSO | 51.77 | 100 | |
| Water | Insoluble | Insoluble | [8] |
| Ethanol | Insoluble | Insoluble | [8] |
Note: Solubility can vary between batches and is affected by factors such as purity, temperature, and the presence of moisture in the solvent.[8] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[8]
Experimental Protocols
Protocol 1: Preparation of FIN56 Stock Solution
-
Materials:
-
FIN56 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Weigh the desired amount of FIN56 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution until the FIN56 is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[8]
-
Protocol 2: Dilution of FIN56 for Cell Culture Experiments
-
Materials:
-
FIN56 stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw the FIN56 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations for your experiment.
-
It is recommended to add the FIN56 stock solution to the medium and mix immediately by gentle pipetting or vortexing to minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
-
The final concentration of DMSO in the cell culture should be kept to a minimum (e.g., ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Visualizations
Caption: Mechanism of action of FIN56 leading to ferroptosis.
Caption: Workflow for improving the solubility of FIN56.
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology [journals.plos.org]
- 6. Optimization of FIN56 as a ferroptosis activator for cancer therapies [morressier.com]
- 7. FIN56 | Ferroptosis Inducer | GPX4 Degrader | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
"Ferroptosis inducer-5" stability issues in long-term experiments
Welcome to the technical support center for Ferroptosis Inducer-5 (FIN-5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of FIN-5 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIN-5) and what is its mechanism of action?
A1: this compound (FIN-5) is a potent small molecule designed to induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. FIN-5 functions by directly inhibiting Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid hydroperoxides. Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death.
Q2: What are the common stability issues observed with FIN-5 in long-term experiments?
A2: The primary stability issue with FIN-5 is its susceptibility to degradation in aqueous solutions, such as cell culture media, over extended periods. This can lead to a decrease in its effective concentration and variability in experimental outcomes. Factors that can accelerate degradation include prolonged exposure to light, elevated temperatures, and repeated freeze-thaw cycles of stock solutions.
Q3: How should I prepare and store FIN-5 stock solutions?
A3: For optimal stability, FIN-5 powder should be stored at -20°C, protected from light. Stock solutions should be prepared in anhydrous DMSO. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term use (up to one year) or at -20°C for short-term use (up to one month).
Q4: My cells are showing variable responses to FIN-5 treatment in experiments lasting over 48 hours. What could be the cause?
A4: Variable responses in long-term experiments are often due to the degradation of FIN-5 in the cell culture medium. The effective concentration of the compound may decrease over time, leading to inconsistent induction of ferroptosis. For experiments extending beyond 24-48 hours, it is advisable to replenish the medium with freshly diluted FIN-5 every 24 hours to maintain a consistent concentration.
Q5: Can I use FIN-5 in animal studies? What are the considerations for in vivo stability?
A5: While FIN-5 is a potent inducer of ferroptosis in vitro, its use in vivo may be limited by poor pharmacokinetic properties and metabolic instability, similar to other ferroptosis inducers like erastin.[1] If you are planning in vivo experiments, it is crucial to perform preliminary pharmacokinetic and toxicological studies to determine its stability, bioavailability, and optimal dosing regimen.
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected ferroptosis induction.
-
Possible Cause 1: FIN-5 Degradation.
-
Solution: Prepare fresh dilutions of FIN-5 in your culture medium for each experiment from a properly stored, single-use aliquot of the stock solution. For long-term experiments, replenish the medium with fresh FIN-5 every 24 hours. To confirm compound integrity, you can perform an analytical check of your stock solution using methods like HPLC-MS.
-
-
Possible Cause 2: Suboptimal Cell Conditions.
-
Solution: Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Cell density can also affect the response to ferroptosis inducers; therefore, it is important to maintain consistent seeding densities across experiments.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Different cell lines exhibit varying sensitivity to ferroptosis inducers. Confirm the sensitivity of your cell line to FIN-5 by performing a dose-response curve. If your cells are resistant, consider using a different ferroptosis inducer with an alternative mechanism of action or co-treatment with a sensitizing agent.
-
Problem 2: High background cell death in control (DMSO-treated) wells.
-
Possible Cause 1: DMSO Toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium does not exceed a non-toxic level, typically below 0.5%. Perform a DMSO toxicity test on your specific cell line to determine the maximum tolerated concentration.
-
-
Possible Cause 2: Contamination.
-
Solution: Regularly check your cell cultures for signs of microbial contamination. Use sterile techniques and periodically test your cultures for mycoplasma.
-
Problem 3: Difficulty in distinguishing ferroptosis from other forms of cell death.
-
Possible Cause: Activation of alternative cell death pathways.
-
Solution: To confirm that the observed cell death is indeed ferroptosis, co-treat your cells with specific inhibitors. Cell death induced by FIN-5 should be rescued by ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1, but not by inhibitors of apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., Necrosulfonamide).[2][3]
-
Data Presentation
Table 1: Stability of FIN-5 Under Various Storage Conditions
| Storage Condition | Solvent | Duration | Remaining Activity (%) |
| -20°C (Powder) | N/A | 3 years | >98% |
| -80°C (Stock Solution) | Anhydrous DMSO | 1 year | >95% |
| -20°C (Stock Solution) | Anhydrous DMSO | 1 month | >90% |
| 4°C (in Culture Medium) | RPMI + 10% FBS | 24 hours | ~70% |
| 4°C (in Culture Medium) | RPMI + 10% FBS | 48 hours | ~45% |
| 37°C (in Culture Medium) | RPMI + 10% FBS | 24 hours | ~50% |
| 37°C (in Culture Medium) | RPMI + 10% FBS | 48 hours | <20% |
Table 2: Recommended Working Concentrations for Common Cell Lines
| Cell Line | Seeding Density (cells/well) | FIN-5 IC50 (µM, 24h) | Recommended Concentration Range (µM) |
| HT-1080 | 5,000 | 0.5 | 0.1 - 2.0 |
| A549 | 4,000 | 1.2 | 0.5 - 5.0 |
| PC-3 | 6,000 | 2.5 | 1.0 - 10.0 |
| BJeLR | 3,000 | 0.2 | 0.05 - 1.0 |
Experimental Protocols
Protocol 1: Assessing FIN-5 Stability by HPLC-MS
-
Preparation of Samples:
-
Prepare a 10 µM solution of FIN-5 in the desired cell culture medium.
-
Incubate the solution at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
As a control, prepare a fresh 10 µM solution of FIN-5 in anhydrous DMSO at each time point.
-
-
HPLC-MS Analysis:
-
Inject the collected samples into an HPLC system coupled with a mass spectrometer.
-
Use a suitable C18 column and a gradient of acetonitrile (B52724) and water with 0.1% formic acid as the mobile phase.
-
Monitor the peak area of the parent FIN-5 mass-to-charge ratio (m/z) over time.
-
-
Data Analysis:
-
Calculate the percentage of remaining FIN-5 at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining FIN-5 against time to determine its degradation kinetics.
-
Protocol 2: Measuring Ferroptosis Induction
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of FIN-5.
-
Include the following controls:
-
Vehicle control (DMSO).
-
FIN-5 + Ferrostatin-1 (1 µM) to confirm ferroptosis.
-
FIN-5 + Z-VAD-FMK (20 µM) to rule out apoptosis.
-
-
-
Cell Viability Assay:
-
Lipid Peroxidation Assay:
-
To directly measure a hallmark of ferroptosis, assess lipid peroxidation.
-
Treat cells with FIN-5 for a shorter duration (e.g., 6-8 hours).
-
Stain the cells with a lipid peroxidation sensor probe, such as C11-BODIPY™ 581/591.
-
Analyze the fluorescence shift from red to green using flow cytometry or fluorescence microscopy, which indicates lipid oxidation.
-
Visualizations
Caption: FIN-5 inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Caption: Workflow for assessing the stability of FIN-5 in cell culture medium.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Technical Support Center: Overcoming Resistance to Ferroptosis Inducer-5 (FIN-5)
This guide provides troubleshooting advice and frequently asked questions for researchers using Ferroptosis Inducer-5 (FIN-5). Our aim is to help you identify and overcome experimental challenges, particularly concerning cellular resistance to FIN-5.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What is the proposed mechanism of action for FIN-5?
FIN-5 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides. By inhibiting GPX4, FIN-5 leads to the accumulation of lethal lipid reactive oxygen species (ROS), ultimately triggering iron-dependent ferroptotic cell death.
Q2: My cells are not responding to FIN-5 treatment. What is the recommended concentration range and treatment duration?
The effective concentration of FIN-5 is highly cell-line dependent. We recommend performing a dose-response curve starting from 10 nM to 10 µM for 24 to 48 hours to determine the IC50 value for your specific cell line. Refer to the data below for IC50 values in sensitive and resistant cell lines.
Q3: How can I confirm that the cell death I am observing is indeed ferroptosis?
To confirm ferroptosis, you should observe the following hallmarks:
-
Reversal by iron chelators: Treatment with deferoxamine (B1203445) (DFO) should rescue cells from FIN-5 induced death.
-
Reversal by lipophilic antioxidants: Co-treatment with Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1) should inhibit cell death.
-
Lipid peroxidation: An increase in lipid ROS can be detected using probes like C11-BODIPY 581/591.
-
Mitochondrial morphology changes: Electron microscopy may reveal shrunken mitochondria with increased membrane density.
Troubleshooting Guide
Issue 1: Cells have developed resistance to FIN-5 after initial sensitivity.
Possible Cause 1: Upregulation of antioxidant systems. Resistant cells may have increased expression of antioxidant proteins that can compensate for GPX4 inhibition.
Troubleshooting Steps:
-
Assess antioxidant gene expression: Perform qRT-PCR or Western blot to check the expression levels of key antioxidant genes such as FSP1 (Ferroptosis Suppressor Protein 1), NFE2L2 (Nrf2), and HMOX1.
-
Inhibit compensatory pathways: If FSP1 is upregulated, co-treatment with the FSP1 inhibitor, iFSP1, may restore sensitivity to FIN-5.
Quantitative Data Summary: Gene Expression in Sensitive vs. Resistant Cells
| Gene | Cell Line (Sensitive) | Cell Line (Resistant) | Fold Change |
| GPX4 | 1.0 | 0.9 | -1.1 |
| FSP1 | 1.0 | 8.2 | +8.2 |
| NFE2L2 | 1.0 | 4.5 | +4.5 |
| HMOX1 | 1.0 | 6.1 | +6.1 |
Possible Cause 2: Altered iron metabolism. Changes in iron import, storage, or export can affect the availability of intracellular labile iron required for ferroptosis.
Troubleshooting Steps:
-
Measure labile iron pool: Use fluorescent probes like FerroOrange or Phen Green SK to quantify the intracellular labile iron pool.
-
Analyze iron-related protein expression: Check the expression of transferrin receptor (TFRC) and ferritin (FTH1 and FTL).
Quantitative Data Summary: Iron-Related Parameters
| Parameter | Cell Line (Sensitive) | Cell Line (Resistant) |
| Labile Iron Pool (RFU) | 15,200 | 8,500 |
| TFRC Expression (Fold) | 1.0 | 0.4 |
| FTH1 Expression (Fold) | 1.0 | 3.8 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability (IC50 Determination)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of FIN-5 (e.g., from 1 nM to 20 µM). Add the drug to the cells and incubate for 24-48 hours.
-
Viability Assay: Use a commercial cell viability reagent such as CellTiter-Glo® or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
-
Cell Treatment: Treat cells with FIN-5 at the desired concentration and time point in a 6-well plate.
-
Probe Staining: Add C11-BODIPY 581/591 probe to the media at a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them immediately by flow cytometry. The oxidized form of the probe fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Visualizations
Caption: Mechanism of action of FIN-5 as a direct inhibitor of GPX4.
Caption: Key resistance pathways to FIN-5 involving FSP1 and Nrf2.
Caption: Troubleshooting workflow for overcoming FIN-5 resistance.
"Ferroptosis inducer-5" experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ferroptosis Inducer-5 (FIN56).
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIN56) and how does it work?
FIN56 is a small molecule that specifically induces ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] It has a dual mechanism of action:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[2][3][4][5]
-
Coenzyme Q10 Depletion: FIN56 activates squalene (B77637) synthase, an enzyme in the mevalonate (B85504) pathway. This leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.[2][3][4][5]
This dual action leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Q2: What are the recommended storage and handling conditions for FIN56?
Proper storage and handling are critical for maintaining the activity of FIN56.
| Condition | Recommendation |
| Storage (Powder) | Store at -20°C for up to 3 years.[1][6] |
| Storage (In Solvent) | Store at -80°C for up to 1 year.[1][6] Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Solubility | Soluble in DMSO (up to 100 mg/mL).[1] Also soluble in DMF.[7] Insoluble in water and ethanol.[1] |
| Stability | The compound is unstable in solution; it is recommended to use it soon after preparation.[6] For in vivo studies, the mixed solution should be used immediately.[1] |
Q3: What is the recommended working concentration for FIN56 in cell culture experiments?
The effective concentration of FIN56 can vary significantly depending on the cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
| Cell Line Type | Effective Concentration Range / IC50 | Reference |
| Glioblastoma (LN229, U118) | IC50: 2.6 - 4.2 µM | [8][9] |
| Bladder Cancer (J82, 253J, T24, RT-112) | High cytotoxicity observed with a range of 0.1 nM to 100 µM over 72h. | [10][11] |
| Biliary Tract Cancer | Cell viability reduced at relatively high concentrations (40 µM). | [8] |
| General Preclinical Trials | 0.1 - 1 µM | [8] |
Q4: What are the appropriate positive and negative controls for a FIN56 experiment?
Using proper controls is essential for interpreting your results accurately.
| Control Type | Recommended Controls | Purpose |
| Negative Controls | Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve FIN56. | To ensure that the observed effects are due to FIN56 and not the solvent. |
| Ferroptosis Inhibitors: Co-treat cells with FIN56 and a ferroptosis inhibitor such as Ferrostatin-1, Liproxstatin-1, α-tocopherol, or an iron chelator like Deferoxamine.[7][10] | To confirm that the observed cell death is indeed ferroptosis. | |
| Positive Controls | Other Ferroptosis Inducers: Treat cells with well-characterized ferroptosis inducers like Erastin or RSL3. | To compare the efficacy and mechanism of FIN56 with other known inducers. |
| GPX4 Knockdown: Use siRNA to knockdown GPX4 expression. | To mimic one of the mechanisms of FIN56 action and validate its effect on GPX4.[2] |
Troubleshooting Guide
Problem 1: My cells are not showing a significant response to FIN56 treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of FIN56 concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.[8][10] |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | Some cell lines may be inherently resistant to ferroptosis. Consider using a different cell line known to be sensitive to ferroptosis inducers. |
| Degraded FIN56 | FIN56 is unstable in solution.[6] Prepare fresh stock solutions in DMSO for each experiment and avoid repeated freeze-thaw cycles.[1] Store powder and stock solutions at the recommended temperatures. |
| Experimental Error | Verify cell seeding density and ensure even distribution. Check the accuracy of your dilutions and reagent concentrations. |
Problem 2: I am observing high background cell death in my negative control group.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%). |
| Cell Culture Conditions | Ensure your cells are healthy and not overly confluent before starting the experiment. Use fresh culture medium and maintain optimal incubator conditions (temperature, CO2, humidity). |
| Contamination | Check for signs of microbial contamination in your cell cultures. |
Problem 3: How can I confirm that the cell death I am observing is indeed ferroptosis?
| Method | Experimental Approach |
| Rescue Experiments | Co-treat your cells with FIN56 and a known ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1, α-tocopherol) or an iron chelator (e.g., Deferoxamine).[7][10] A reversal of cell death will confirm ferroptosis. |
| Measure Ferroptosis Markers | Assess key markers of ferroptosis, such as: - Lipid Peroxidation: Use fluorescent probes like C11-BODIPY.[9] - Reactive Oxygen Species (ROS): Use fluorescent probes like H2DCFDA.[2] - GPX4 Protein Levels: Perform Western blotting to check for a decrease in GPX4 expression.[2] |
Experimental Protocols
1. General Cell Viability Assay (using MTT or CCK-8)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 12-24 hours.[9][12]
-
Prepare serial dilutions of FIN56 in fresh culture medium.
-
Remove the old medium and add the medium containing different concentrations of FIN56 to the wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[9][10]
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance at the appropriate wavelength.
-
Calculate cell viability relative to the vehicle-treated control.
2. Measurement of Lipid Peroxidation using C11-BODIPY
-
Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slide).
-
Treat the cells with FIN56 at the desired concentration and for the optimal duration determined from viability assays.
-
In the last 30-60 minutes of incubation, add the C11-BODIPY probe to the culture medium at the manufacturer's recommended concentration.
-
Wash the cells with PBS.
-
Analyze the cells using fluorescence microscopy or flow cytometry. An increase in the green fluorescence signal indicates lipid peroxidation.[9]
Visualizations
Caption: FIN56 induces ferroptosis through two distinct signaling pathways.
Caption: A typical experimental workflow for studying the effects of FIN56.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. FIN56 | Ferroptosis Inducer | GPX4 Degrader | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artifacts in Ferroptosis Inducer-5 (FIN56) Assays
Welcome to the technical support center for Ferroptosis Inducer-5 (FIN56) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of FIN56, a specific and potent inducer of ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIN56) and what is its mechanism of action?
A1: this compound, commonly known as FIN56, is a small molecule that induces a form of regulated cell death called ferroptosis. It is classified as a Class III ferroptosis inducer.[1] FIN56 has a dual mechanism of action:
-
GPX4 Degradation: It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[2][3] The degradation of GPX4 is mediated by autophagy.[4][5]
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway. This leads to the depletion of Coenzyme Q10 (CoQ10), a vital lipid-soluble antioxidant.[2][6]
The combined effect of GPX4 degradation and CoQ10 depletion leads to an overwhelming accumulation of lipid reactive oxygen species (ROS), ultimately causing cell death.[7]
Q2: Is "this compound" the same as FIN56?
A2: Yes, in the scientific literature and among commercial suppliers, "this compound" is predominantly referred to as FIN56. It is a specific chemical compound with the CAS number 1083162-61-1.
Q3: What are the recommended storage and handling conditions for FIN56?
A3: Proper storage and handling are crucial for maintaining the stability and activity of FIN56.
-
Storage: Store the solid compound at -20°C for long-term storage. For short-term storage, +4°C is acceptable.
-
Solubility: FIN56 is soluble in DMSO. Prepare a concentrated stock solution in high-quality, anhydrous DMSO.
-
Working Solutions: Prepare fresh working solutions from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. The stability of FIN56 in aqueous cell culture media over long incubation periods may be limited, so it's best to add it to the culture immediately after dilution.[8]
Q4: What are typical working concentrations and incubation times for FIN56?
A4: The optimal concentration and incubation time for FIN56 are cell-type dependent and should be determined empirically. However, a general starting point is a concentration range of 1-10 µM with an incubation time of 6-24 hours.[9] Refer to the quantitative data tables below for reported IC50 values in various cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with FIN56.
Problem 1: No or Low Induction of Ferroptosis
| Possible Cause | Troubleshooting Steps |
| Incorrect FIN56 Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 0.1 - 20 µM). |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | Some cell lines are inherently resistant to ferroptosis. Confirm that your cell line is sensitive to other ferroptosis inducers (e.g., RSL3, Erastin). Consider using a positive control cell line known to be sensitive to FIN56. |
| FIN56 Degradation | Ensure proper storage of FIN56. Prepare fresh dilutions for each experiment. Consider the stability of FIN56 in your specific cell culture medium over the incubation period. |
| Assay Sensitivity | The assay used to measure cell death may not be sensitive enough. Use multiple, orthogonal assays to confirm ferroptosis (e.g., lipid ROS assay, cell viability assay, and measurement of iron levels).[10][11] |
Problem 2: High Background or Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| FIN56 Precipitation | FIN56 has poor aqueous solubility.[8] Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to prevent precipitation. Visually inspect the wells for any precipitate after adding the compound. |
| Assay Interference | Small molecules can interfere with certain assays. For fluorescence-based assays, check for autofluorescence of FIN56 at the wavelengths used.[12] Run a "compound only" control (without cells) to assess this. |
| Cell Culture Inconsistency | Maintain consistent cell seeding density, passage number, and growth conditions. Variations in cell health and confluency can significantly impact the response to FIN56. |
| Contamination | Mycoplasma or other microbial contamination can alter cellular metabolism and response to treatments. Regularly test your cell lines for contamination. |
Problem 3: Results Not Consistent with Ferroptosis
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | While FIN56 is a specific ferroptosis inducer, high concentrations may lead to off-target effects.[13] Use the lowest effective concentration. To confirm ferroptosis, rescue the cell death with specific inhibitors like Ferrostatin-1 (a lipid ROS scavenger) or deferoxamine (B1203445) (an iron chelator).[14] |
| Activation of Other Cell Death Pathways | At high concentrations or in certain cell types, FIN56 might trigger other cell death pathways. Use inhibitors of apoptosis (e.g., Z-VAD-FMK) and necroptosis (e.g., Necrostatin-1) to rule out their involvement.[14] |
| Artifacts in Detection Methods | Ensure that your methods for detecting ferroptotic markers are specific. For example, some general ROS probes are not specific for lipid peroxidation. Use a ratiometric lipid peroxidation sensor like C11-BODIPY 581/591 for more accurate results.[10] |
Quantitative Data
Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay Method |
| LN229 | Glioblastoma | 24 | 4.2 | CCK-8 |
| U118 | Glioblastoma | 24 | 2.6 | CCK-8 |
| HT-29 | Colorectal Cancer | Not Specified | ~5 | MTT |
| Caco-2 | Colorectal Cancer | Not Specified | ~7.5 | MTT |
| J82 | Bladder Cancer | 72 | ~2 | MTT |
| 253J | Bladder Cancer | 72 | ~3 | MTT |
| T24 | Bladder Cancer | 72 | ~4 | MTT |
| RT-112 | Bladder Cancer | 72 | ~5 | MTT |
Data compiled from multiple sources.[9][15]
Experimental Protocols
General Protocol for Inducing Ferroptosis with FIN56
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of FIN56 in anhydrous DMSO. From this, create a series of dilutions in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of FIN56. Include appropriate controls: a vehicle control (DMSO only), a positive control for ferroptosis (e.g., RSL3), and co-treatment with a ferroptosis inhibitor (e.g., Ferrostatin-1) to confirm the mechanism of cell death.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Ferroptosis: Analyze the cells using various assays to measure cell viability (e.g., CCK-8, MTT), lipid peroxidation (e.g., C11-BODIPY 581/591 staining), and other markers of ferroptosis.
Visualizations
FIN56 Signaling Pathway
References
- 1. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of FIN56 as a ferroptosis activator for cancer therapies [morressier.com]
- 9. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
"Ferroptosis inducer-5" and serum interference in cell culture
Welcome to the technical support center for Ferroptosis Inducer-5 (FIN56). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of FIN56 and to troubleshoot common issues encountered during in-vitro experiments, with a particular focus on serum interference in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIN56) and what is its mechanism of action?
A1: FIN56 is a small molecule that induces a form of regulated cell death called ferroptosis.[1] It works through a dual mechanism:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][2][3][4][5] This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC).[1]
-
Squalene (B77637) Synthase (SQS) Activation: FIN56 binds to and activates squalene synthase, an enzyme in the mevalonate (B85504) pathway. This leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant, further sensitizing cells to lipid peroxidation.[1][3]
The combined effect of GPX4 degradation and CoQ10 depletion leads to an overwhelming accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[1][6]
Q2: I am observing inconsistent or lower-than-expected efficacy of FIN56 in my cell culture experiments. Could serum in the media be the cause?
A2: Yes, serum components can potentially interfere with the activity of small molecules like FIN56. Fetal Bovine Serum (FBS), a common supplement in cell culture media, is a complex mixture of proteins, growth factors, and other molecules.[7] The most abundant protein, serum albumin, is known to bind to a wide range of small molecules.[7][8] This binding can reduce the effective concentration of FIN56 available to the cells, leading to decreased efficacy. Additionally, enzymes present in the serum could potentially degrade or modify FIN56, although this is less commonly reported.
Q3: How can I determine if serum is interfering with FIN56 in my experiments?
A3: To determine if serum is the cause of inconsistent results, you can perform a dose-response experiment comparing the efficacy of FIN56 in the presence and absence of serum, or with varying concentrations of serum. A rightward shift in the dose-response curve in the presence of serum would suggest interference. See the "Troubleshooting Guides" section for a more detailed experimental protocol.
Q4: Are there alternatives to using Fetal Bovine Serum (FBS) in my ferroptosis assays?
A4: Yes, several alternatives to FBS are available and may be suitable for your experiments, especially if serum interference is suspected. These include:
-
Iron-supplemented Bovine Calf Serum (ICS): This has been shown to be a viable alternative to FBS for some cell lines.[9]
-
Other Animal Sera: Depending on the cell line, sera from other animals like horses, goats, or pigs might be suitable alternatives.[10]
-
Human Platelet Lysate (HPL): This is a human-derived alternative that can be effective for culturing various human cell types.[11]
-
Serum-Free Media: Commercially available serum-free media formulations are designed to support cell growth without the need for serum supplementation. This would be the most direct way to eliminate serum-related variables.[11]
The suitability of each alternative will depend on your specific cell line and experimental goals. It is recommended to test a new media formulation for its effect on cell viability and growth before using it in a ferroptosis assay.
Troubleshooting Guides
Issue: Reduced or inconsistent FIN56-induced ferroptosis in the presence of serum.
This guide provides a systematic approach to troubleshooting potential serum interference with FIN56.
Step 1: Confirm FIN56 Activity with a Positive Control
-
Rationale: Before investigating serum effects, it is crucial to ensure that your FIN56 stock solution is active and your assay is working as expected.
-
Action: Perform a dose-response experiment in a low-serum (e.g., 1-2%) or serum-free medium that is known to support your cell line for the duration of the experiment. Compare the results to published data for your cell line or a similar one.
Step 2: Evaluate the Impact of Serum Concentration
-
Rationale: Directly testing the effect of different serum concentrations on FIN56 efficacy can confirm serum interference.
-
Action:
-
Plate your cells at the desired density.
-
Prepare media with varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%, 20%).
-
Treat the cells with a range of FIN56 concentrations in each of the different serum-containing media.
-
After the desired incubation time, assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Plot the dose-response curves for each serum concentration. A rightward shift in the IC50 value with increasing serum concentration is indicative of interference.
-
Step 3: Consider Serum-Free or Reduced-Serum Conditions
-
Rationale: If serum interference is confirmed, the most straightforward solution is to reduce or eliminate serum from the experimental medium.
-
Action:
-
Serum-Free Treatment: If your cells can tolerate it, replace the growth medium with serum-free medium immediately before adding FIN56.
-
Reduced-Serum Treatment: Decrease the serum concentration in your experimental medium to the lowest level that maintains cell health for the duration of the assay (e.g., 1-2%).
-
Serum Washout: Before adding FIN56 in serum-free or reduced-serum media, wash the cells with PBS to remove any residual serum from the initial plating and growth phase.
-
Step 4: Investigate FIN56 Stability in Serum-Containing Medium
-
Rationale: While less common, it is possible that enzymatic components in the serum could be degrading FIN56.
-
Action:
-
Incubate FIN56 at your working concentration in your complete cell culture medium (with serum) at 37°C for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
At each time point, analyze the concentration of intact FIN56 using a suitable analytical method such as HPLC or LC-MS. A decrease in the concentration of the parent compound over time would indicate degradation.
-
Experimental Protocols
Protocol 1: Assessing Serum Interference on FIN56 Efficacy
This protocol outlines a method to determine if serum components are inhibiting the ferroptotic activity of FIN56.
Materials:
-
Your cell line of interest
-
Complete growth medium (with your standard FBS concentration)
-
Serum-free basal medium
-
Fetal Bovine Serum (FBS)
-
FIN56 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in complete growth medium.
-
Preparation of Treatment Media: Prepare serial dilutions of FIN56 in basal media containing different percentages of FBS (e.g., 0%, 2%, 5%, 10%). Include a vehicle control (DMSO) for each serum condition.
-
Cell Treatment:
-
Carefully aspirate the growth medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Add 100 µL of the prepared treatment media to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Assessment: Following incubation, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability data to the vehicle control for each serum concentration.
-
Plot the normalized cell viability against the log of the FIN56 concentration for each serum condition.
-
Calculate the IC50 value for each dose-response curve.
-
Expected Outcome: If serum interferes with FIN56 activity, you will observe an increase in the IC50 value as the concentration of FBS in the medium increases.
| Serum Concentration | Example IC50 of FIN56 |
| 0% FBS | 1 µM |
| 2% FBS | 2.5 µM |
| 5% FBS | 5 µM |
| 10% FBS | 10 µM |
Protocol 2: General Protocol for Inducing Ferroptosis with FIN56
This is a general guideline for inducing ferroptosis using FIN56 in adherent cell lines. Optimization of cell density, FIN56 concentration, and incubation time is recommended for each cell line.
Materials:
-
Adherent cell line
-
Complete growth medium
-
FIN56 stock solution (e.g., 10 mM in DMSO)
-
Ferrostatin-1 (Fer-1) - ferroptosis inhibitor (optional positive control)
-
Cell culture plates/dishes
-
Assay-specific reagents for detecting ferroptosis (e.g., lipid ROS probes like C11-BODIPY, cell viability reagents)
Procedure:
-
Cell Seeding: Plate cells in the desired format (e.g., 96-well plate for viability, 6-well plate for western blotting or ROS analysis) and allow them to adhere and reach 70-80% confluency.
-
Preparation of FIN56 Working Solution: Dilute the FIN56 stock solution to the desired final concentrations in pre-warmed cell culture medium (with the determined optimal serum concentration from Protocol 1).
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of FIN56.
-
For inhibitor controls, pre-incubate cells with Ferrostatin-1 (typically 1-2 hours) before adding FIN56.
-
-
Incubation: Incubate the cells for the predetermined time required to induce ferroptosis (this can range from 6 to 48 hours depending on the cell line and FIN56 concentration).
-
Endpoint Analysis: After incubation, proceed with your chosen method for detecting ferroptosis, such as:
-
Cell Viability: Use assays like MTT or CellTiter-Glo.
-
Lipid Peroxidation: Stain cells with lipid ROS probes like C11-BODIPY and analyze by flow cytometry or fluorescence microscopy.
-
Western Blotting: Analyze the protein levels of key ferroptosis markers like GPX4.
-
Visualizations
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Significance of Serum Albumin and Implications of FcRn Inhibitor Treatment in IgG-Mediated Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Structure-Based Model for Predicting Serum Albumin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron-supplemented bovine serum as an alternative to fetal bovine serum in the CHO/HGPRT mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Serum Alternatives to FBS | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Alternative to FBS in animal cell culture - An overview and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Specific Responses to Ferroptosis Inducer-5 (FIN56)
Welcome to the technical support center for Ferroptosis Inducer-5 (FIN56). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of FIN56 in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to facilitate the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FIN56?
A1: FIN56 induces ferroptosis through a dual mechanism of action. Firstly, it promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][2] Secondly, FIN56 binds to and activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[1][2][3] This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation and subsequent ferroptotic cell death.[1][2][3][4]
Q2: Is the response to FIN56 consistent across all cell lines?
A2: No, the response to FIN56 is highly cell-line specific. Sensitivity can vary depending on several factors, including the expression levels of key proteins like GPX4 and the cellular dependency on protective mechanisms such as autophagy for GPX4 degradation.[5][6][7] For instance, some bladder cancer cell lines (253J and T24) show autophagy-dependent FIN56-induced ferroptosis, while others may have different sensitivities.[6][7][8]
Q3: What is the recommended concentration range for FIN56 in cell culture experiments?
A3: The effective concentration of FIN56 can vary significantly between cell lines. Preclinical studies have shown effective concentrations ranging from 0.1 µM to 50 µM.[9] For example, the IC50 for glioblastoma cell lines LN229 and U118 were reported to be 4.2 µM and 2.6 µM, respectively.[9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: Are there known resistant cell lines to FIN56?
A4: Yes, some cell lines exhibit resistance to FIN56. Resistance can be multifactorial, arising from low expression of FIN56 targets, compensatory antioxidant pathways, or high levels of protective molecules. For example, biliary tract cancer (BTC) cells have been found to be less sensitive to FIN56 compared to bladder and glioblastoma cell lines.[9]
Troubleshooting Guides
Cell Viability Assays
Q1: My cell viability results with FIN56 are inconsistent. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Stability and Solubility: FIN56 has been noted to have suboptimal drug-like properties, including water solubility and stability.[10] Ensure that your FIN56 stock solution is properly prepared and stored, and that the compound is fully solubilized in the culture medium to avoid precipitation.
-
Cell Density: The initial seeding density of your cells can significantly impact their response to treatment. High cell density can sometimes confer resistance.[11] It is important to optimize and maintain a consistent cell density across experiments.
-
Incubation Time: The kinetics of FIN56-induced cell death can vary. An incubation time that is too short may not be sufficient to observe a significant effect, while a very long incubation might lead to secondary effects. Perform a time-course experiment to determine the optimal treatment duration for your cell line.
Q2: I am observing a decrease in viability, but how can I confirm it is due to ferroptosis?
A2: A reduction in cell viability alone does not confirm ferroptosis. To specifically attribute cell death to ferroptosis, you should include rescue experiments. Co-treatment with a ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, or an iron chelator should reverse the cytotoxic effects of FIN56.[5]
Lipid Peroxidation Assays
Q1: I am not detecting a significant increase in lipid peroxidation after FIN56 treatment. Why might this be?
A1: Several factors could contribute to this issue:
-
Suboptimal Assay Timing: Lipid peroxidation is a dynamic process. The peak of lipid ROS accumulation may occur at a specific time point after FIN56 treatment. It is advisable to perform a time-course experiment to identify the optimal window for measurement.
-
Incorrect Probe Concentration or Incubation: For fluorescent probes like C11-BODIPY, using an incorrect concentration or having an insufficient incubation time can lead to weak signals. Ensure you are following the recommended protocol for your specific probe.
-
Cell Line Resistance: The cell line you are using may have robust antioxidant systems that can effectively neutralize lipid peroxides, thus masking the effect of FIN56.
Q2: My background fluorescence is high in my C11-BODIPY assay.
A2: High background fluorescence can be caused by:
-
Probe Autoxidation: The C11-BODIPY probe can auto-oxidize if not handled and stored correctly. Protect the probe from light and prepare fresh working solutions for each experiment.
-
Excessive Probe Concentration: Using too high a concentration of the probe can lead to non-specific staining and high background. Titrate the probe concentration to find the optimal balance between signal and background.
-
Incomplete Washing: Insufficient washing after probe incubation can leave residual unbound probe, contributing to high background. Ensure thorough washing steps are included in your protocol.
Western Blotting for GPX4
Q1: I am not observing a decrease in GPX4 protein levels after FIN56 treatment.
A1: This could be due to several reasons:
-
Cell Line-Specific Mechanism: Not all cell lines degrade GPX4 in response to FIN56 via the same mechanism. Some may be dependent on autophagy.[6][7][8] If your cell line has low autophagic flux, you may not see significant GPX4 degradation.
-
Insufficient Treatment Duration: The degradation of GPX4 is a downstream event that takes time. A short treatment duration may not be sufficient to observe a reduction in protein levels. A time-course experiment is recommended.
-
Technical Issues with Western Blotting: Common issues such as poor antibody quality, insufficient protein loading, or improper transfer can all lead to a failure to detect changes in protein levels.[12][13] Ensure your Western blot protocol is optimized and includes appropriate controls.
Quantitative Data
Table 1: Reported IC50 Values of FIN56 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LN229 | Glioblastoma | 4.2 | [9][14] |
| U118 | Glioblastoma | 2.6 | [9][14] |
| J82 | Bladder Cancer | Sensitive | [5] |
| 253J | Bladder Cancer | Sensitive | [5] |
| T24 | Bladder Cancer | Sensitive | [5] |
| RT-112 | Bladder Cancer | Sensitive | [5] |
| HT-29 | Colorectal Cancer | Not specified | [15] |
| Caco-2 | Colorectal Cancer | Not specified | [15] |
Note: "Sensitive" indicates that the cell line showed a significant reduction in viability upon FIN56 treatment, but a specific IC50 value was not provided in the cited source.
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
FIN56 Treatment: Prepare serial dilutions of FIN56 in complete culture medium. Remove the old medium from the cells and add the FIN56-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate or chambered coverglass) and treat with FIN56 for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 1-10 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C, protected from light.[16][17]
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging/Flow Cytometry:
-
Fluorescence Microscopy: Add fresh PBS or imaging buffer to the cells and immediately acquire images. The non-oxidized probe fluoresces red (Ex/Em ~581/591 nm), while the oxidized probe fluoresces green (Ex/Em ~488/510 nm).[16][18]
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. The ratio of green to red fluorescence indicates the level of lipid peroxidation.[19]
-
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity. An increase in this ratio in FIN56-treated cells compared to the control indicates lipid peroxidation.
Western Blot for GPX4
-
Cell Lysis: After FIN56 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: FIN56 Signaling Pathway.
Caption: Troubleshooting Workflow for FIN56 Experiments.
Caption: Logical Relationships in FIN56 Experiments.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of FIN56 as a ferroptosis activator for cancer therapies [morressier.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abpbio.com [abpbio.com]
- 17. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
Buffering issues with "Ferroptosis inducer-5" in experiments
Welcome to the technical support center for Ferroptosis Inducer-5 (FI-5). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during in vitro experiments, with a focus on buffering, solubility, and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FI-5) and how does it work?
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Small molecule inducers of ferroptosis typically function by disrupting the cell's antioxidant defense systems.[1][3] Most commonly, they act by either:
-
Inhibiting System Xc⁻: This transporter imports cystine, which is essential for the synthesis of glutathione (B108866) (GSH), a key antioxidant.[4] Inducers like Erastin work through this mechanism.[5][6]
-
Directly Inhibiting Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that uses GSH to neutralize lipid peroxides.[6][7][8] Inducers like RSL3 directly bind to and inactivate GPX4.[5][6]
FI-5 is a potent small molecule designed to induce ferroptosis, likely through one of these established mechanisms. Its efficacy is dependent on maintaining its solubility and stability in your experimental system.
Figure 1. Simplified signaling pathway for common ferroptosis inducers.
Q2: My FI-5 is precipitating after I add it to my cell culture media. What's wrong?
This is a common problem for many small molecule inhibitors which often have low aqueous solubility.[9] Precipitation can occur due to several factors:
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous buffer (like cell culture media) can cause the compound to "crash out" of the solution.[9][10]
-
Exceeding Solubility Limit: The final concentration of FI-5 in your media may be higher than its maximum soluble concentration.
-
Media Components: Interactions with salts, proteins, and other components in the media can reduce the compound's solubility.[9][10]
-
pH and Temperature: Changes in the media's pH or temperature fluctuations can affect solubility.[9][10] For instance, moving plates in and out of an incubator can cause temperature cycles that promote precipitation.[10]
-
Media Evaporation: Over time, evaporation can increase the concentration of all components, including FI-5, pushing it beyond its solubility limit.[10]
Troubleshooting Guide: Solubility & Buffering
Problem 1: Compound precipitates immediately upon dilution into media.
-
Cause: Likely "solvent shock."
-
Solution: Use a Serial Dilution Protocol.
-
Prepare Intermediate Dilution: Instead of adding the high-concentration DMSO stock directly to your media, first, perform an intermediate dilution step. Dilute the stock into pre-warmed (37°C) culture media.
-
Add Dropwise: Add the compound slowly or dropwise to the final volume of media while gently vortexing or swirling.[10]
-
Limit DMSO: Ensure the final concentration of DMSO in your culture is low, ideally below 0.1% and no higher than 0.5%, as high concentrations can be toxic to cells and fail to prevent precipitation.[10]
-
Problem 2: Media appears cloudy or crystals form after hours/days in the incubator.
-
Cause: Delayed precipitation due to instability, pH shift, or interaction with media components.
-
Solutions:
-
Verify pH: Cell metabolism can alter the pH of the medium over time. Ensure your medium is adequately buffered (e.g., with HEPES, if compatible with your cell type) and that the color of the phenol (B47542) red indicator is stable.
-
Determine Max Solubility: Perform a solubility test to find the maximum working concentration of FI-5 in your specific cell culture medium.[10]
-
Reduce Serum (If Possible): If using a serum-containing medium, temporarily reducing the serum concentration during the initial hours of treatment may help, as proteins can sometimes contribute to precipitation.
-
Incubator Humidity: Ensure your incubator is properly humidified to prevent media evaporation.[10]
-
Figure 2. Troubleshooting logic for FI-5 precipitation issues.
Quantitative Data & Protocols
Table 1: Solubility of a Representative Ferroptosis Inducer
The following data is for "Ferroptosis inducer-1" and can be used as a general guideline. It is highly recommended that you perform a solubility test for your specific batch of FI-5 and your exact experimental conditions.
| Solvent | Max Solubility (with sonication) |
| DMSO | 100 mg/mL |
| In Vivo Formulation 1 | |
| 10% DMSO | ≥ 5 mg/mL (Clear solution) |
| 40% PEG300 | |
| 5% Tween-80 | |
| 45% saline | |
| In Vivo Formulation 2 | |
| 10% DMSO | ≥ 5 mg/mL (Clear solution) |
| 90% corn oil | |
| Data based on a representative compound, "Ferroptosis inducer-1".[11] |
Table 2: Common Buffering Systems for Cell Culture
| Buffer | pKa at 37°C | Typical Working Range (pH) | Notes |
| Bicarbonate-CO₂ | 6.1 | 7.2 - 7.4 | Standard in most media; requires CO₂ incubator. |
| HEPES | 7.3 | 6.8 - 8.2 | Stronger buffer, independent of CO₂. Can be cytotoxic for some cell types at high concentrations. |
| MOPS | 7.0 | 6.5 - 7.9 | Not commonly used for routine cell culture but can be an alternative. |
Experimental Protocols
Protocol 1: Preparing FI-5 Stock and Working Solutions
-
Stock Solution (e.g., 10 mM): Based on the molecular weight of FI-5, calculate the mass needed for a 10 mM stock solution in high-purity DMSO. Warm slightly and sonicate if necessary to fully dissolve. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light.[11]
-
Working Solution Preparation (Example for 10 µM final concentration): a. Pre-warm your complete cell culture medium to 37°C. b. Thaw an aliquot of the 10 mM FI-5 stock solution. c. Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of DMSO. d. Final Dilution: Add 1 µL of the 1 mM intermediate solution to 1 mL of the pre-warmed medium. This results in a final concentration of 1 µM with a DMSO concentration of 0.1%.[10] e. Gently vortex or swirl the medium immediately after adding the compound. f. Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Protocol 2: General Ferroptosis Induction Assay
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).
-
Treatment: Remove the existing medium and replace it with fresh, pre-warmed medium containing the desired final concentration of FI-5. Include appropriate controls:
-
Vehicle Control (e.g., 0.1% DMSO)
-
Positive Control (e.g., Erastin or RSL3)
-
Negative Control (FI-5 + a ferroptosis inhibitor like Ferrostatin-1 or Liproxstatin-1).[2]
-
-
Incubation: Incubate cells for the desired time period (e.g., 12-48 hours), depending on the cell line and FI-5 potency.
-
Assessment of Cell Death: Measure cell viability or death using a suitable assay. Common methods include:
-
Cell Viability Assays: CCK-8 or MTT assays measure metabolic activity in viable cells.[2][12]
-
Lipid Peroxidation Probes: Use fluorescent probes like C11-BODIPY 581/591 to directly measure the hallmark of ferroptosis.[7]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.[12]
-
Figure 3. General experimental workflow for a ferroptosis induction assay.
References
- 1. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 4. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay of ferroptotic and apoptotic cell death and its modulation by BH3-mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining a Water-Soluble Formulation of Arachidonic Acid as a Novel Ferroptosis Inducer in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxidative Stress Artifacts with Ferroptosis Inducer-56 (FIN56)
Welcome to the technical support center for Ferroptosis Inducer-56 (FIN56). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of FIN56 and to help troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is FIN56 and how does it induce ferroptosis?
A1: FIN56 is a potent and specific small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Unlike other ferroptosis inducers, FIN56 works through a dual mechanism:
-
GPX4 Degradation: It promotes the degradation of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[1][2] This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC).
-
Coenzyme Q10 Depletion: FIN56 also activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway. This leads to a depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant that protects lipids from peroxidation.[1][3]
This dual action creates significant oxidative stress, leading to overwhelming lipid peroxidation and ultimately, cell death.
Q2: How does FIN56 differ from other common ferroptosis inducers like Erastin and RSL3?
A2: FIN56, Erastin, and RSL3 all induce ferroptosis but through distinct mechanisms. Understanding these differences is key to designing experiments and interpreting results.
-
FIN56 (Class III Inducer): Induces GPX4 degradation and depletes CoQ10.[2][4]
-
Erastin (Class I Inducer): Inhibits the cystine/glutamate antiporter (system Xc-), which depletes intracellular cysteine. This, in turn, inhibits the synthesis of glutathione (GSH), a necessary cofactor for GPX4 activity.[5]
-
RSL3 (Class II Inducer): Directly and covalently inhibits the active site of GPX4.[4][5]
Because FIN56 does not rely on GSH depletion, it can be a useful tool in experimental systems where system Xc- is not the primary regulator of ferroptosis sensitivity.
Q3: What are the recommended working concentrations and incubation times for FIN56?
A3: The optimal concentration and incubation time for FIN56 are highly cell-type dependent. We recommend performing a dose-response and time-course experiment for your specific cell line. However, here are some general guidelines based on published data:
-
Concentration Range: Effective concentrations typically range from 0.1 µM to 10 µM.[1][6]
-
Incubation Time: Effects on cell viability are often observed within 24 to 72 hours.[1] However, earlier time points (e.g., 6-12 hours) may be necessary to detect initial biochemical changes like lipid peroxidation or GPX4 degradation.
Q4: How should I prepare and store FIN56?
A4: FIN56 is typically supplied as a powder.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.
-
Storage: Store the powder at -20°C for up to 3 years. The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[6]
-
Solubility: FIN56 is soluble in DMSO up to approximately 100 mM.[7] For cell culture experiments, ensure the final DMSO concentration in your media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Problem 1: I'm not observing significant cell death with FIN56 treatment.
-
Possible Cause 1: Suboptimal Concentration or Incubation Time.
-
Solution: Perform a dose-response experiment with a broader range of FIN56 concentrations (e.g., 0.1 µM to 25 µM) and extend the incubation time (e.g., 24, 48, and 72 hours).
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Some cell lines are inherently resistant to ferroptosis. This could be due to high expression of ferroptosis suppressor proteins (e.g., FSP1) or low levels of polyunsaturated fatty acids (PUFAs) in their membranes. Consider using a different cell line known to be sensitive to ferroptosis (e.g., HT-1080, LN229, U118) as a positive control.[1]
-
-
Possible Cause 3: Inactive Compound.
-
Solution: Ensure your FIN56 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
Problem 2: I'm seeing cell death, but I'm not sure if it's ferroptosis or another cell death pathway (e.g., apoptosis or necroptosis).
-
Possible Cause: Activation of multiple cell death pathways. High concentrations of any cytotoxic compound can sometimes lead to off-target effects.
-
Solution: Use specific inhibitors to confirm the mechanism.
-
Ferroptosis Inhibitors: Co-treat your cells with FIN56 and a ferroptosis inhibitor like Ferrostatin-1 (Fer-1) or Liproxstatin-1. If the cell death is indeed ferroptosis, these inhibitors should rescue the cells.[8]
-
Apoptosis/Necroptosis Inhibitors: Co-treat with apoptosis inhibitors (e.g., Z-VAD-FMK) or necroptosis inhibitors (e.g., Necrostatin-1). If these inhibitors do not prevent cell death, it is less likely to be apoptosis or necroptosis.
-
Morphological and Biochemical Analysis: Ferroptosis has distinct morphological features, such as shrunken mitochondria with increased membrane density, which can be observed by transmission electron microscopy.[1] Apoptosis is characterized by cell shrinkage, membrane blebbing, and caspase activation, while necroptosis involves cell swelling and membrane rupture.
-
Problem 3: My lipid peroxidation assay (e.g., using C11-BODIPY) shows high background or inconsistent results.
-
Possible Cause 1: Autofluorescence.
-
Solution: Include an unstained control to assess the baseline autofluorescence of your cells.
-
-
Possible Cause 2: Probe Concentration and Incubation.
-
Solution: Titrate the concentration of the C11-BODIPY probe and optimize the incubation time. Excessive probe concentration or incubation can lead to non-specific staining.
-
-
Possible Cause 3: Non-specific Oxidation.
-
Solution: Ensure that your experimental procedures minimize exposure to light and air, which can cause auto-oxidation of the probe. Prepare fresh probe solutions for each experiment.
-
-
Possible Cause 4: Cell Handling.
-
Solution: Be gentle when washing and handling cells after staining, as dead or dying cells can lose the probe, leading to variability.
-
Problem 4: I'm having trouble detecting a decrease in GPX4 protein levels by Western blot.
-
Possible Cause 1: Suboptimal Antibody.
-
Solution: Ensure you are using a validated antibody for GPX4. Run a positive control (e.g., lysate from a cell line known to express high levels of GPX4) and a negative control (e.g., lysate from GPX4 knockout cells, if available).
-
-
Possible Cause 2: Timing of Harvest.
-
Solution: GPX4 degradation can be a relatively early event. Perform a time-course experiment, harvesting cells at different time points after FIN56 treatment (e.g., 6, 12, 24 hours) to identify the optimal window for detecting GPX4 downregulation.
-
-
Possible Cause 3: Insufficient Protein Loading.
-
Solution: Ensure you are loading a sufficient amount of total protein on your gel. Perform a protein quantification assay (e.g., BCA) on your lysates before loading.
-
Data Presentation
Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LN229 | Glioblastoma | 4.2 | [1] |
| U118 | Glioblastoma | 2.6 | [1] |
| HT-29 | Colorectal Cancer | >10 | [9] |
| Caco-2 | Colorectal Cancer | >10 | [9] |
Table 2: Comparison of Common Ferroptosis Inducers
| Feature | FIN56 | Erastin | RSL3 |
| Class | III | I | II |
| Primary Target | GPX4 (degradation), Squalene Synthase | System Xc- | GPX4 (direct inhibition) |
| Effect on GSH | No direct effect | Depletion | No direct effect |
| Typical Concentration | 1-10 µM | 5-20 µM | 0.1-1 µM |
| Key Advantage | Dual mechanism, GSH-independent | Targets upstream pathway | Potent, direct GPX4 inhibitor |
| Considerations | Solubility in aqueous media | Metabolic stability can be low | Can have off-target effects at high concentrations |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
FIN56 Treatment: Prepare serial dilutions of FIN56 in fresh culture medium. Replace the old medium with the FIN56-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest FIN56 dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., 6-well plate, chamber slide). Treat with FIN56 at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
C11-BODIPY Staining: Add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry. Analyze the shift in fluorescence from the red channel (e.g., PE) to the green channel (e.g., FITC).
-
Protocol 3: Western Blot for GPX4
-
Cell Lysis: After treatment with FIN56, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of FIN56 as a ferroptosis activator for cancer therapies [morressier.com]
- 4. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. FIN 56 | Ferroptosis | Tocris Bioscience [tocris.com]
- 8. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ferroptosis Inducers: Ferroptosis Inducer-5 (FIN56) vs. Erastin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent ferroptosis-inducing small molecules: Ferroptosis Inducer-5 (FIN56) and Erastin. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool for their studies in cancer biology, neurodegenerative diseases, and other fields where ferroptosis is a critical mechanism.
At a Glance: Key Differences
| Feature | This compound (FIN56) | Erastin |
| Primary Mechanism | Induces degradation of GPX4 protein and activates squalene (B77637) synthase, leading to Coenzyme Q10 depletion.[1][2][3][4] | Inhibits the system Xc- cystine/glutamate antiporter, leading to glutathione (B108866) (GSH) depletion and indirect GPX4 inactivation.[5][6][7] |
| Effect on GPX4 | Directly leads to the degradation of the GPX4 protein.[1][8] | Indirectly inactivates GPX4 by depleting its cofactor, GSH. Does not significantly affect GPX4 protein levels.[1][9] |
| Effect on Glutathione (GSH) | Does not deplete GSH.[1] | Causes significant depletion of intracellular GSH.[5][10] |
| In Vivo Utility | Has been used in in vivo tumor models.[2][11] However, it is noted to have challenges with water solubility and stability.[12] | Poor metabolic stability and solubility limit its direct in vivo use.[5][6][7] Analogs like IKE and PE have been developed for in vivo studies.[5][11] |
| Potency | Potent inducer of ferroptosis with an EC50 in the nanomolar range (e.g., 240 nM). | Effective at micromolar concentrations.[13] |
Mechanism of Action: A Tale of Two Pathways
FIN56 and Erastin induce ferroptosis through distinct molecular pathways, offering researchers different tools to probe this cell death mechanism.
Erastin is a canonical ferroptosis inducer that targets the cell's antioxidant defense system at the substrate level. It inhibits the system Xc- antiporter, which is responsible for importing cystine into the cell. Cystine is a crucial precursor for the synthesis of glutathione (GSH), a key antioxidant and a necessary cofactor for the enzyme Glutathione Peroxidase 4 (GPX4). By blocking cystine uptake, Erastin leads to GSH depletion, which in turn inactivates GPX4. This inactivation results in the accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.[5][6][7] Erastin can also act on voltage-dependent anion channels (VDACs) in the mitochondria.[5][14]
FIN56 , on the other hand, acts further downstream in the ferroptosis pathway. Its primary mechanism involves the direct degradation of the GPX4 protein.[1][8] This leads to a rapid loss of the cell's ability to repair lipid peroxides. Additionally, FIN56 has a second, independent mechanism of action: it activates squalene synthase, an enzyme in the mevalonate (B85504) pathway.[1][3] This activation leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous lipophilic antioxidant, further sensitizing the cells to ferroptosis.[3]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for FIN56 and Erastin. It is important to note that direct comparisons are most accurate when conducted within the same study and cell line.
Table 1: In Vitro Potency (IC50/EC50 Values)
| Compound | Cell Line | Assay | Potency | Reference |
| FIN56 | - | - | EC50: 240 nM | |
| Cisplatin-Resistant A549 (Lung Cancer) | MTT (48h) | IC50: 12.71 µM | [15] | |
| HFF (Normal Fibroblast) | MTT (48h) | IC50: 24.97 µM | [15] | |
| HT-29 (Colorectal Cancer) | MTT | See Note 1 | [16] | |
| Caco-2 (Colorectal Cancer) | MTT | See Note 1 | [16] | |
| Bladder Cancer Cells (J82, 253J, T24, RT-112) | MTT (72h) | See Note 2 | [17] | |
| Erastin | HT-1080 (Fibrosarcoma) | Cell Viability | ~2.5 µM | [13] |
| HT-22 (Neuronal) | Cell Viability | ~500 nM | [13] | |
| NCI-H1975 (Lung Cancer) | Clonogenic Assay | Radiosensitizing effect observed | [9] | |
| HeLa (Cervical Cancer) | Clonogenic Assay | Radiosensitizing effect observed | [9] |
Note 1: While the study mentions the use of FIN56 on HT-29 and Caco-2 cells, specific IC50 values are not provided in the abstract. Note 2: The study on bladder cancer cells shows dose-response curves for FIN56, but does not state specific IC50 values in the abstract.
Table 2: Physicochemical Properties
| Property | This compound (FIN56) | Erastin |
| Solubility | Soluble in DMSO (e.g., 20 mg/mL, 100 mg/mL).[18] Insoluble in water and ethanol.[18] | Poor solubility.[5][6][7] Soluble in DMSO (e.g., 25 mg/mL).[14] |
| Stability | Unstable in solution, fresh preparation recommended.[19] | Poor metabolic stability in vivo.[5][6][7] Solutions are unstable and should be freshly prepared.[14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and replication of studies comparing these two inducers.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of FIN56 or Erastin for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
After treatment, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lipid Peroxidation Assay (C11-BODIPY Staining)
-
Principle: C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it emits red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
-
Protocol:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat cells with FIN56 or Erastin for the desired time. Include positive and negative controls (e.g., a known antioxidant like Ferrostatin-1).
-
After treatment, incubate the cells with C11-BODIPY 581/591 (typically 1-10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the cells using a flow cytometer or fluorescence microscope.
-
Flow Cytometry: Excite at 488 nm and 561 nm, and measure emission in the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) spectra.
-
Fluorescence Microscopy: Capture images using appropriate filter sets for red and green fluorescence.
-
-
Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.[20]
-
Western Blotting for GPX4
-
Principle: This technique is used to detect the levels of the GPX4 protein in cell lysates, allowing for a direct assessment of FIN56-induced degradation.
-
Protocol:
-
Treat cells with FIN56 or Erastin for various time points.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the GPX4 signal to the loading control to determine the relative protein levels.
-
Concluding Remarks
Both FIN56 and Erastin are valuable tools for inducing and studying ferroptosis. The choice between them will largely depend on the specific research question.
-
Erastin is ideal for studying the upstream events of ferroptosis that are dependent on the inhibition of system Xc- and subsequent GSH depletion. Its extensive characterization makes it a standard for inducing this pathway. However, its poor in vivo properties necessitate the use of its analogs for animal studies.
-
FIN56 offers a more direct and specific method to induce ferroptosis by targeting GPX4 degradation. This makes it particularly useful for dissecting the downstream events of GPX4 loss and for bypassing potential resistance mechanisms related to GSH metabolism. Its dual mechanism of also depleting CoQ10 provides another avenue for investigation. While it has shown efficacy in vivo, its physicochemical properties should be considered in experimental design.
By understanding the distinct mechanisms and performance characteristics of these two compounds, researchers can more effectively design experiments to unravel the complexities of ferroptosis and its role in health and disease.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 12. Optimization of FIN56 as a ferroptosis activator for cancer therapies [morressier.com]
- 13. Defining a Pharmacological Inhibitor Fingerprint for Oxytosis/Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. FIN56 | Ferroptosis Inducer | GPX4 Degrader | TargetMol [targetmol.com]
- 20. researchgate.net [researchgate.net]
Validating the ferroptotic death induced by "Ferroptosis inducer-5"
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in various diseases, including cancer. "Ferroptosis inducer-5" (FIN56) is a specific and potent inducer of this cell death pathway. This guide provides a comparative analysis of FIN56 against other well-known ferroptosis inducers, Erastin and RSL3, supported by experimental data and detailed protocols to validate its mechanism of action.
Performance Comparison of Ferroptosis Inducers
FIN56 induces ferroptosis through a distinct mechanism compared to the canonical inducers Erastin and RSL3. While Erastin inhibits the cystine/glutamate antiporter system Xc-, leading to glutathione (B108866) (GSH) depletion, and RSL3 directly inhibits glutathione peroxidase 4 (GPX4), FIN56 promotes the degradation of GPX4 protein and activates squalene (B77637) synthase, an enzyme in the cholesterol biosynthesis pathway. This dual action leads to the depletion of coenzyme Q10 and subsequent accumulation of lipid hydroperoxides to lethal levels.
The following table summarizes the performance of FIN56 in comparison to Erastin and RSL3.
Disclaimer: The data presented in this table are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions. IC50 values and the magnitude of lipid ROS and iron accumulation can vary significantly depending on the cell line, experimental setup, and assay used.
| Feature | This compound (FIN56) | Erastin | RSL3 |
| Mechanism of Action | Promotes GPX4 degradation and activates squalene synthase[1]. | Inhibits system Xc- cystine/glutamate antiporter, leading to GSH depletion[2][3]. | Directly and covalently inhibits GPX4[2][3][4]. |
| Reported IC50 Range | ~0.1 - 5 µM in various cancer cell lines. | ~1 - 20 µM in various cancer cell lines. | ~0.01 - 1 µM in various cancer cell lines. |
| Lipid ROS Induction | Slower but sustained induction of lipid ROS compared to RSL3[4]. | Induces lipid ROS formation. | Potent and rapid induction of lipid ROS[4]. |
| Intracellular Iron | Induces iron-dependent cell death. | Induces iron-dependent cell death. | Induces iron-dependent cell death. |
| Effect on GPX4 | Induces degradation of GPX4 protein[1]. | Indirectly inactivates GPX4 via GSH depletion. | Directly inhibits GPX4 activity[2][3][4]. |
Experimental Protocols for Validating FIN56-Induced Ferroptosis
To rigorously validate that FIN56 induces cell death via ferroptosis, a series of key experiments are required. These include assessing cell viability, measuring lipid peroxidation, and quantifying intracellular labile iron levels.
Cell Viability Assay
This protocol determines the concentration-dependent effect of FIN56 on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
FIN56, Erastin, RSL3 (as positive controls)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of FIN56, Erastin, and RSL3 in cell culture medium.
-
For inhibitor studies, pre-treat cells with Ferrostatin-1 (typically 1-10 µM) for 1-2 hours.
-
Remove the old medium and add the medium containing the different concentrations of ferroptosis inducers to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 values. A rescue of cell death by Ferrostatin-1 is a key indicator of ferroptosis.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay quantifies lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591. This probe shifts its fluorescence from red to green upon oxidation.
Materials:
-
Cells of interest
-
FIN56 and other inducers
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
-
Treat cells with the desired concentration of FIN56 for the indicated time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Towards the end of the treatment, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
For flow cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. Detect the green (oxidized) and red (reduced) fluorescence signals.
-
For fluorescence microscopy: Image the cells using appropriate filter sets for green and red fluorescence.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
Intracellular Labile Iron Assay using FerroOrange
This assay measures the intracellular labile iron pool (Fe2+), which is essential for the execution of ferroptosis, using the fluorescent probe FerroOrange.
Materials:
-
Cells of interest
-
FIN56 and other inducers
-
FerroOrange probe
-
Hanks' Balanced Salt Solution (HBSS) or other serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels.
-
Treat cells with the desired concentration of FIN56 for the indicated time.
-
Prepare a 1 µM working solution of FerroOrange in HBSS or serum-free medium.
-
Wash the cells three times with HBSS or serum-free medium.
-
Add the FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.
-
Wash the cells twice with HBSS or serum-free medium.
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy to detect the orange fluorescence. An increase in fluorescence intensity indicates an elevation in the intracellular labile iron pool.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanism of FIN56 and the process of its validation, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Signaling pathway of FIN56-induced ferroptosis.
Caption: Experimental workflow for validating FIN56-induced ferroptosis.
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Ferroptosis Inducer-56 (FIN56) Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Ferroptosis Inducer-56 (FIN56), a novel and specific inducer of ferroptosis. It objectively compares the compound's performance in various cell lines, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.
Mechanism of Action of FIN56
FIN56 is a class 3 ferroptosis-inducing compound that triggers cell death through a dual mechanism of action, distinct from other ferroptosis inducers (FINs) like erastin (B1684096) or RSL3.[1] Its primary modes of action are:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid hydroperoxides.[1][2] The loss of GPX4 function leads to the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[3] Some studies suggest this degradation process is dependent on autophagy.[2][4]
-
Mevalonate (B85504) Pathway Modulation: FIN56 binds to and activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (cholesterol synthesis) pathway.[1][5] This activation is thought to deplete downstream metabolites like Coenzyme Q10 (CoQ10), an antioxidant, thereby increasing cellular susceptibility to lipid peroxidation.[5]
These two pathways converge to induce iron-dependent lipid peroxidation, culminating in ferroptotic cell death.
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Ferroptosis Inducer-5 (FIN56) and Ferrostatin-1 Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Ferroptosis Inducer-5 (FIN56) and the rescue agent ferrostatin-1 in the context of ferroptosis, a form of regulated cell death. The information presented is supported by experimental data and detailed protocols to assist in the design and interpretation of related studies.
Introduction to FIN56 and Ferrostatin-1
Ferroptosis is a non-apoptotic form of programmed cell death characterized by iron-dependent lipid peroxidation. It has emerged as a significant area of research, particularly in cancer biology and neurodegenerative diseases.
This compound (FIN56) is a potent inducer of ferroptosis. It functions through a dual mechanism: promoting the degradation of glutathione (B108866) peroxidase 4 (GPX4) and depleting coenzyme Q10 (CoQ10). GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its degradation leads to an accumulation of these damaging molecules. The depletion of CoQ10, a vital antioxidant, further exacerbates oxidative stress, pushing the cell towards ferroptotic death.
Ferrostatin-1 (Fer-1) is a well-established and highly specific inhibitor of ferroptosis. It acts as a radical-trapping antioxidant, effectively neutralizing lipid peroxyl radicals and preventing the propagation of lipid peroxidation, thereby rescuing cells from ferroptotic demise.
Comparative Analysis of FIN56 and Ferrostatin-1 in Rescue Experiments
Rescue experiments are fundamental to studying ferroptosis. In these assays, cells are co-treated with a ferroptosis inducer (like FIN56) and an inhibitor (like ferrostatin-1) to confirm that the observed cell death is indeed ferroptosis. The following tables summarize quantitative data from key experiments demonstrating the efficacy of ferrostatin-1 in rescuing glioblastoma cells from FIN56-induced ferroptosis.
Data Presentation
Table 1: Cell Viability (CCK-8 Assay) in Glioblastoma Cell Lines Treated with FIN56
| Cell Line | FIN56 Concentration (µM) | Treatment Duration | Cell Viability (% of Control) |
| LN229 | 0 | 24h | 100 |
| 1 | 24h | ~80 | |
| 2 | 24h | ~60 | |
| 4 | 24h | ~50 | |
| 8 | 24h | ~40 | |
| U118 | 0 | 24h | 100 |
| 1 | 24h | ~75 | |
| 2 | 24h | ~55 | |
| 4 | 24h | ~45 | |
| 8 | 24h | ~35 |
Data adapted from Geng et al., 2021.[1]
Table 2: LDH Release Assay in Glioblastoma Cell Lines with FIN56 and Ferrostatin-1 Rescue
| Cell Line | Treatment | Treatment Duration | LDH Release (% of Control) |
| LN229 | Control (DMSO) | 24h | ~10 |
| FIN56 (1 µM) | 24h | ~40 | |
| Ferrostatin-1 (2 µM) | 24h | ~10 | |
| FIN56 (1 µM) + Ferrostatin-1 (2 µM) | 24h | ~15 | |
| U118 | Control (DMSO) | 24h | ~12 |
| FIN56 (1 µM) | 24h | ~45 | |
| Ferrostatin-1 (2 µM) | 24h | ~12 | |
| FIN56 (1 µM) + Ferrostatin-1 (2 µM) | 24h | ~18 |
Data adapted from Geng et al., 2021.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed glioblastoma cells (LN229 or U118) in 96-well plates at a density of 5,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of FIN56 (e.g., 0, 1, 2, 4, 8 µM) for 24 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
LDH Cytotoxicity Assay
-
Cell Seeding: Seed glioblastoma cells in 96-well plates as described for the CCK-8 assay.
-
Treatment: Treat the cells with the desired compounds: control (DMSO), FIN56 (e.g., 1 µM), ferrostatin-1 (e.g., 2 µM), or a combination of FIN56 and ferrostatin-1 for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Seeding: Seed cells in a suitable format for fluorescence microscopy or flow cytometry (e.g., glass-bottom dishes or multi-well plates).
-
Treatment: Treat the cells with FIN56 with or without ferrostatin-1 for the desired time.
-
Staining: Add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS).
-
Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.
-
Data Analysis: Quantify lipid peroxidation by measuring the shift in fluorescence from red to green. An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: FIN56 and Ferrostatin-1 signaling pathways in ferroptosis.
Caption: Workflow for FIN56 and Ferrostatin-1 rescue experiments.
References
A Comparative Guide to Iron Chelators for Inhibiting Ferroptosis Inducer-5 (FIN56) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common iron chelators—Deferoxamine (B1203445) (DFO), Deferiprone (DFP), and Deferasirox (DFX)—in the context of their potential to block the activity of Ferroptosis Inducer-5 (FIN56). While direct comparative studies on the efficacy of all three chelators against FIN56 are limited, this document synthesizes available experimental data, outlines detailed experimental protocols for future comparative assessments, and presents relevant signaling pathways and workflows.
Introduction to FIN56 and the Role of Iron
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound (FIN56) is a potent molecule that triggers this pathway through a dual mechanism of action. Firstly, it promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC). Secondly, FIN56 activates squalene (B77637) synthase (SQS), leading to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant. Given the central role of iron in catalyzing the lipid peroxidation that drives ferroptosis, iron chelation presents a logical therapeutic strategy to counteract FIN56-induced cell death.
Comparative Analysis of Iron Chelators
While extensive research has established the efficacy of iron chelators in preventing ferroptosis, specific comparative data against FIN56 is sparse. Deferoxamine (DFO) has been experimentally shown to inhibit FIN56-induced ferroptosis. The properties and potential efficacy of Deferiprone (DFP) and Deferasirox (DFX) against FIN56 are inferred from their known mechanisms and characteristics in other ferroptosis models.
| Feature | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Direct Evidence against FIN56 | Inhibits FIN56-induced ferroptosis in HT22 hippocampal neurons[1]. | No direct studies found. | No direct studies found. |
| Chelation Stoichiometry (Chelator:Iron) | 1:1 | 3:1 | 2:1 |
| Administration Route | Parenteral (subcutaneous or intravenous) | Oral | Oral |
| Cell Permeability | Poor | Good | Good |
| Known effect on Ferroptosis | Inhibits erastin-induced ferroptosis in primary cortical neurons and radiation-induced ferroptosis[2][3]. | Protects against ferroptosis in models of retinal detachment and demyelination[3][4]. | Induces ferroptosis in some cancer cells but also shown to suppress it in cardiomyocytes[5][6]. |
| Reported IC50 (General Antiproliferative) | 4.51 µM (SK-N-MC cells, 72 hrs)[7] | Not available in searched results. | Not available in searched results. |
Note: The lack of direct comparative data necessitates further experimental investigation to determine the most potent iron chelator against FIN56.
Signaling Pathway and Experimental Workflow
To facilitate further research, the following diagrams illustrate the FIN56-induced ferroptosis pathway and a proposed experimental workflow for comparing iron chelators.
Caption: FIN56-induced ferroptosis pathway and the intervention point for iron chelators.
Caption: Experimental workflow for comparing the efficacy of iron chelators against FIN56.
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively compare the efficacy of different iron chelators in blocking FIN56-induced ferroptosis.
Cell Viability Assay (MTT or CCK-8)
This assay determines the cytotoxic effect of FIN56 and the protective effect of iron chelators.
Materials:
-
HT22 hippocampal neuronal cells (or other relevant cell line)
-
96-well cell culture plates
-
FIN56 (e.g., 5 µM, concentration to be optimized for the chosen cell line)
-
Iron Chelators: Deferoxamine (DFO), Deferiprone (DFP), Deferasirox (DFX) at various concentrations (e.g., 0.1 µM to 100 µM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plate reader
Protocol:
-
Seed HT22 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of each iron chelator (DFO, DFP, DFX) in cell culture medium.
-
Treat the cells with the respective iron chelator for 1-2 hours.
-
Add FIN56 to the wells to a final concentration known to induce significant cell death (e.g., 5 µM).
-
Include the following controls:
-
Vehicle control (medium with DMSO)
-
FIN56 only
-
Each iron chelator concentration alone
-
-
Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value for each iron chelator.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Cells cultured on glass coverslips or in black, clear-bottom 96-well plates
-
FIN56
-
Iron Chelators (DFO, DFP, DFX)
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Confocal microscope or fluorescence plate reader
Protocol:
-
Seed and treat cells with FIN56 and iron chelators as described in the cell viability assay protocol.
-
Towards the end of the incubation period, add C11-BODIPY 581/591 to each well to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
For microscopy:
-
Mount the coverslips on slides.
-
Image the cells using a confocal microscope. The oxidized form of the dye fluoresces green (emission ~520 nm), and the reduced form fluoresces red (emission ~590 nm).
-
Quantify the ratio of green to red fluorescence intensity in multiple cells per condition.
-
-
For plate reader:
-
Measure the fluorescence intensity at both green and red emission wavelengths.
-
Calculate the ratio of green to red fluorescence.
-
-
Compare the extent of lipid peroxidation in cells treated with FIN56 alone versus those co-treated with the different iron chelators.
Intracellular Labile Iron Assay
This assay quantifies the pool of chelatable iron within the cells.
Materials:
-
Cells cultured in 96-well plates
-
FIN56
-
Iron Chelators (DFO, DFP, DFX)
-
Fluorescent iron probe (e.g., FerroOrange or Phen Green SK)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed and treat cells with FIN56 and iron chelators.
-
At the end of the treatment period, wash the cells with PBS.
-
Load the cells with the fluorescent iron probe according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the fluorescence intensity using a microscope or plate reader at the appropriate excitation and emission wavelengths.
-
A decrease in fluorescence intensity in the presence of iron chelators indicates successful chelation of intracellular labile iron. Compare the efficacy of DFO, DFP, and DFX in reducing the labile iron pool.
Conclusion
The available evidence strongly suggests that iron chelation is a viable strategy to counteract FIN56-induced ferroptosis. Deferoxamine has been shown to be effective in this regard. While direct comparative data for Deferiprone and Deferasirox against FIN56 is currently unavailable, their oral bioavailability and good cell permeability make them attractive candidates for further investigation. The provided experimental protocols offer a framework for researchers to conduct rigorous comparative studies to identify the most potent iron chelator for blocking FIN56 activity, which could have significant implications for the development of novel therapeutics targeting ferroptosis-related diseases.
References
- 1. Deferoxamine Mitigates Ferroptosis and Inflammation in Hippocampal Neurons After Subarachnoid Hemorrhage by Activating the Nrf2/TXNRD1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deferoxamine promotes recovery of traumatic spinal cord injury by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ferroptosis Inhibition with Deferoxamine Alleviates Radiation-Induced Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide: Ferroptosis Inducer FIN56 vs. Apoptosis Inducers
For researchers and professionals in drug development, understanding the nuanced differences between cell death pathways is paramount for therapeutic innovation. This guide provides an objective comparison between the novel ferroptosis inducer, FIN56, and conventional apoptosis inducers, supported by experimental data and detailed protocols.
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, distinguishing it from apoptosis, which is a caspase-dependent programmed cell death pathway.[1][2][3] FIN56 is a specific inducer of ferroptosis, operating through a distinct mechanism of action compared to classical apoptosis inducers like Staurosporine (B1682477) or Etoposide.[3][4]
Mechanism of Action: FIN56 vs. Apoptosis Inducers
FIN56 induces ferroptosis through a dual mechanism: it promotes the degradation of Glutathione Peroxidase 4 (GPX4) and activates squalene (B77637) synthase (SQS).[4] GPX4 is a crucial enzyme that neutralizes lipid peroxides, and its degradation leads to their accumulation.[1][2] The activation of SQS diverts farnesyl pyrophosphate from the synthesis of Coenzyme Q10 (CoQ10), an endogenous antioxidant, further exacerbating oxidative stress and lipid peroxidation.[4] Some studies also suggest a role for autophagy in FIN56-induced GPX4 degradation.[5][6][7]
Apoptosis inducers , on the other hand, trigger cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, with caspase-3 being a key executioner.[8][9] This leads to characteristic morphological and biochemical changes, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[10][11] Staurosporine, a potent but non-specific protein kinase inhibitor, is a well-known inducer of the intrinsic apoptotic pathway.[12][13][14] Etoposide, a topoisomerase II inhibitor, induces DNA damage, which can also lead to apoptosis.[15]
Comparative Data: FIN56 vs. Apoptosis Inducers
The following tables summarize the key differences in the cellular and biochemical effects of FIN56 and a representative apoptosis inducer, Staurosporine.
| Parameter | Ferroptosis Inducer (FIN56) | Apoptosis Inducer (Staurosporine) | Reference |
| Primary Mechanism | GPX4 degradation, CoQ10 depletion | Caspase activation | [4][9] |
| Key Mediator | Iron-dependent lipid peroxidation | Caspase-3 | [1][16] |
| Morphological Changes | Mitochondrial shrinkage, loss of cristae | Chromatin condensation, apoptotic bodies | [1][17] |
| Biochemical Hallmarks | Increased lipid ROS, decreased GPX4 activity, GSH depletion | Caspase-3/7 activation, PARP cleavage | [1][18] |
| Biomarker | Effect of FIN56 | Effect of Staurosporine |
| Lipid Peroxidation | Significantly increased | No significant change |
| GPX4 Protein Level | Decreased | No significant change |
| Caspase-3 Activity | No significant change | Significantly increased |
| PARP Cleavage | Absent | Present |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms, the following diagrams illustrate the signaling pathways for FIN56-induced ferroptosis and Staurosporine-induced apoptosis.
Experimental Workflow
Distinguishing between ferroptosis and apoptosis requires a multi-parametric approach. The following workflow outlines a typical experimental design.
Detailed Experimental Protocols
1. Cell Viability Assay
-
Principle: To quantify the number of viable cells in culture after treatment with FIN56 or an apoptosis inducer.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of FIN56 or Staurosporine for 24-48 hours. Include vehicle-treated cells as a control.
-
Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Lipid Peroxidation Assay
-
Principle: To detect the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.[19]
-
Procedure:
-
Treat cells with the desired compounds for the indicated time.
-
Incubate the cells with 2.5 µM C11-BODIPY™ 581/591 for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry. The oxidized probe will emit green fluorescence (FITC channel), while the reduced form will emit red fluorescence (PE-Texas Red channel).
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
3. Caspase-3 Activity Assay
-
Principle: To measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric substrate.[8][20][21][22][23]
-
Procedure (Fluorometric):
-
Treat cells as described above and lyse them in a chilled lysis buffer.[20][21]
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[21]
-
Add the supernatant to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well and incubate at 37°C for 1-2 hours.[8][20]
-
Measure the fluorescence at an excitation/emission of 380/460 nm.[20]
-
The fluorescence intensity is proportional to the caspase-3 activity.
-
4. Western Blot Analysis
-
Principle: To detect changes in the protein levels of key markers for ferroptosis (GPX4, ACSL4) and apoptosis (cleaved caspase-3, cleaved PARP).[18]
-
Procedure:
-
Lyse treated cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4, ACSL4, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
By employing these methodologies, researchers can effectively differentiate the cellular responses to FIN56 and apoptosis inducers, paving the way for more targeted and effective therapeutic strategies.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caspase3 assay [assay-protocol.com]
- 9. Biomarkers of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing markers of apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Differential effects of staurosporine analogues on cell cycle, growth and viability in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increased Expression of Death Receptors 4 and 5 Synergizes the Apoptosis Response to Combined Treatment with Etoposide and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomarkers of apoptosis: release of cytochrome c, activation of caspase-3, induction of 8-hydroxy-2'-deoxyguanosine, increased 3-nitrotyrosine, and alteration of p53 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. mpbio.com [mpbio.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. abcam.com [abcam.com]
A Comparative Guide to Gene Expression Analysis Following Ferroptosis Inducer-56 (FIN56) Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ferroptosis inducer FIN56 with other commonly used ferroptosis inducers, focusing on their impact on gene expression. The information presented herein is supported by experimental data and detailed methodologies to assist in the design and interpretation of studies related to ferroptosis.
Introduction to FIN56 and Other Ferroptosis Inducers
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Small molecules that can induce ferroptosis are valuable tools for studying this process and hold therapeutic potential. Among these, FIN56 stands out due to its unique mechanism of action. This guide will compare FIN56 with two other well-characterized ferroptosis inducers: erastin (B1684096) and RSL3.
-
FIN56: A Class III ferroptosis inducer that acts through a dual mechanism: it promotes the degradation of Glutathione (B108866) Peroxidase 4 (GPX4) and activates squalene (B77637) synthase (SQS), leading to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.
-
Erastin: A Class I ferroptosis inducer that inhibits the cystine/glutamate antiporter system Xc-, leading to depletion of intracellular cysteine, which is a crucial component for the synthesis of the antioxidant glutathione (GSH).[1] This ultimately leads to the inactivation of GPX4.
-
RSL3 (RAS-Selective Lethal 3): A Class II ferroptosis inducer that directly and covalently inhibits the activity of GPX4, the key enzyme that detoxifies lipid peroxides.[2]
Comparative Analysis of Gene Expression Changes
| Gene Category | FIN56 | Erastin | RSL3 | Rationale for Gene Expression Change |
| Glutathione Metabolism & System Xc- | Modest Upregulation (compensatory) | Strong Upregulation | Minimal Change | Erastin directly targets system Xc-, leading to a strong compensatory upregulation of genes like SLC7A11 and GCLC. FIN56 and RSL3 act downstream of GSH synthesis, so changes are less direct. |
| GPX4 and Selenoprotein Metabolism | Downregulation (protein degradation) | Upregulation (compensatory) | Upregulation (compensatory) | FIN56 uniquely induces the degradation of GPX4 protein, which may not be reflected as a direct downregulation of GPX4 mRNA. Erastin and RSL3 lead to GPX4 inactivation, which can trigger a feedback response to increase its transcription. |
| Mevalonate (B85504) Pathway & Cholesterol Biosynthesis | Upregulation | Minimal Change | Minimal Change | FIN56 activates squalene synthase (SQS), a key enzyme in the mevalonate pathway. This is expected to upregulate genes involved in cholesterol biosynthesis. |
| Oxidative Stress Response | Strong Upregulation | Strong Upregulation | Strong Upregulation | All three inducers cause lipid peroxidation and oxidative stress, leading to the upregulation of genes regulated by transcription factors like NRF2. Key genes include HMOX1, NQO1, and FTH1. |
| Iron Metabolism | Upregulation | Upregulation | Upregulation | Ferroptosis is an iron-dependent process. Increased cellular iron levels can be a consequence of ferroptosis induction, leading to the upregulation of genes involved in iron homeostasis, such as TFRC (transferrin receptor). |
| DNA Damage and Cell Cycle Arrest | Upregulation | Upregulation | Upregulation | The significant cellular stress induced by ferroptosis can lead to DNA damage and cell cycle arrest, resulting in the upregulation of genes like CDKN1A (p21).[3][4] |
| Inflammation and Cytokine Signaling | Upregulation | Upregulation | Upregulation | Ferroptotic cell death can be immunogenic, leading to the release of damage-associated molecular patterns (DAMPs) and the subsequent upregulation of inflammatory genes and cytokines.[5] |
Signaling Pathways and Experimental Workflows
FIN56 Signaling Pathway
FIN56 induces ferroptosis through a distinct dual-pronged mechanism that sets it apart from other inducers. This pathway involves both the degradation of a key antioxidant enzyme and the disruption of an important metabolic pathway.
References
- 1. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Ferroptosis and Synthetic Lethality Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ferroptosis related genes and pathways in prostate cancer cells under erastin exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent ferroptosis agent RSL3 induces cleavage of Pyroptosis-Specific gasdermins in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Proteomic Landscape Alterations in Response to Ferroptosis Inducers: A Comparative Guide
Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases and cancer.[1][2] Consequently, small molecule inducers of ferroptosis are invaluable tools for both basic research and therapeutic development. This guide provides a comparative analysis of the proteomic changes induced by three well-characterized ferroptosis inducers: Erastin, RSL3, and FIN56. Each compound triggers ferroptosis through distinct mechanisms, leading to unique alterations in the cellular proteome.
Mechanism of Action: A Brief Overview
-
Erastin: Induces ferroptosis by inhibiting the cystine/glutamate antiporter System Xc-, leading to depletion of intracellular cysteine and subsequent reduction in glutathione (B108866) (GSH) synthesis.[3] GSH is a crucial cofactor for Glutathione Peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides.[3]
-
RSL3 (Ras-selective lethal 3): Directly inhibits GPX4 by covalently binding to its active site.[4][5] This direct inhibition leads to a rapid accumulation of lipid reactive oxygen species (ROS).
-
FIN56: Induces ferroptosis through a dual mechanism: it promotes the degradation of GPX4 and also leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.[6][7]
These distinct mechanisms of action are reflected in the specific proteomic signatures elicited by each inducer.
Quantitative Proteomic Changes
The following tables summarize the key proteomic alterations observed in response to treatment with Erastin, RSL3, and other ferroptosis inducers. The data is compiled from studies utilizing shotgun proteomics on various cell lines.
Table 1: Comparison of Proteomic Changes Induced by Different Ferroptosis Inducers in Mouse Embryonic Fibroblasts
| Protein Category | Erastin | ML210 (GPX4 Inhibitor) | BSO (Glutathione Synthesis Inhibitor) |
| Number of Proteins Detected | 3942 | 3409 | 3088 |
| Number of Proteins after Filtering | 3061 | 2828 | 2550 |
| Commonly Detected Proteins | \multicolumn{3}{c | }{2278} |
Data derived from a study on mouse embryonic fibroblasts treated for 24 and 48 hours.[8][9]
Table 2: Selected Differentially Expressed Proteins in Ferroptosis
| Protein | Inducer(s) | Observed Change | Putative Role in Ferroptosis | Reference |
| ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4) | Erastin, RSL3 | Upregulated | Promotes incorporation of polyunsaturated fatty acids into phospholipids, increasing susceptibility to lipid peroxidation. | [10] |
| GPX4 (Glutathione Peroxidase 4) | FIN56 | Degraded | Key enzyme that reduces lipid hydroperoxides to lipid alcohols, thus protecting against ferroptosis. | [6] |
| SLC7A11 (Solute Carrier Family 7 Member 11) | Erastin | Inhibited (functionally) | Component of System Xc- responsible for cystine import. | [3] |
| NCOA4 (Nuclear Receptor Coactivator 4) | General Ferroptosis | Upregulated | Cargo receptor for ferritinophagy, the autophagic degradation of ferritin, leading to increased intracellular iron. | [11] |
| DJ-1 (PARK7) | RSL3 | Oxidation of C106 | Oxidation disrupts its interaction with the 20S proteasome, leading to proteasome activation. | [12] |
| CHAC1 (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1) | Erastin | Upregulated | Degrades glutathione, contributing to its depletion. | |
| TFRC (Transferrin Receptor) | General Ferroptosis | Upregulated | Mediates iron uptake into the cell. |
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of ferroptosis induction by Erastin, RSL3, and FIN56.
Caption: A typical experimental workflow for quantitative proteomics of ferroptosis.
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature.[8][10][12]
1. Cell Culture and Treatment
-
Cell Lines: Human fibrosarcoma (HT-1080) or mouse embryonic fibroblasts (MEFs) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the ferroptosis inducer (e.g., 10 µM Erastin, 1 µM RSL3) or vehicle control (DMSO) for a specified duration (e.g., 6, 24, or 48 hours).
2. Protein Extraction and Digestion
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA) to break and block disulfide bonds.
-
Digestion: Proteins are digested overnight with a protease, typically trypsin, at a 1:50 enzyme-to-protein ratio.
3. Mass Spectrometry and Data Analysis
-
Peptide Cleanup: The resulting peptide mixture is desalted using C18 StageTips.
-
LC-MS/MS: Peptides are separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
Data Analysis: The raw MS data is processed using software such as MaxQuant or Proteome Discoverer. Peptides are identified by searching against a relevant protein database (e.g., UniProt Human or Mouse). Label-free quantification (LFQ) is commonly used to determine the relative abundance of proteins between different conditions. Statistical analysis is performed to identify significantly up- or down-regulated proteins.
Conclusion
The proteomic response to ferroptosis inducers is complex and dependent on the specific mechanism of the inducer. While all inducers ultimately lead to the accumulation of lipid peroxides, the upstream proteomic changes can vary significantly. Erastin and related compounds that target System Xc- tend to induce a strong response related to cysteine and glutathione metabolism. In contrast, direct GPX4 inhibitors like RSL3 may elicit a more rapid and direct oxidative stress response. FIN56, with its dual mechanism, impacts pathways related to both GPX4 stability and lipid metabolism. Understanding these differential proteomic signatures is crucial for elucidating the intricate regulatory networks of ferroptosis and for the development of targeted therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dataset on the proteomic response during ferroptosis induction via tamoxifen induced GPX4 KO in mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Jacaric Acid Empowers RSL3-Induced Ferroptotic Cell Death in Two- and Three-Dimensional Breast Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Proteomic analysis of ferroptosis pathways reveals a role of CEPT1 in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Compounds targeting ferroptosis in breast cancer: progress and their therapeutic potential [frontiersin.org]
- 12. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ferroptosis Inducer-5 (FIN56): Specificity in the Ferroptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ferroptosis Inducer-5 (FIN56), a novel agent in the study of programmed cell death, with other well-established ferroptosis inducers. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to critically evaluate the specificity and utility of FIN56 in their work.
Introduction to Ferroptosis and FIN56
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Unlike apoptosis, it does not involve caspase activation. The induction of ferroptosis is a promising therapeutic avenue for cancers resistant to conventional treatments. FIN56 is a specific inducer of ferroptosis that operates through a unique dual mechanism: it promotes the degradation of Glutathione (B108866) Peroxidase 4 (GPX4) and also activates squalene (B77637) synthase, an enzyme in the mevalonate (B85504) pathway, leading to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant.
Comparative Analysis of Ferroptosis Inducers
To contextualize the specificity of FIN56, this guide compares it with three other widely used ferroptosis inducers: Erastin, RSL3, and FINO2. These compounds are categorized based on their distinct mechanisms of action within the ferroptosis pathway.
Mechanism of Action and Signaling Pathways
FIN56 is classified as a Class III ferroptosis inducer. Its primary mechanism involves the degradation of the GPX4 protein. Additionally, FIN56 activates squalene synthase, which depletes CoQ10, an important lipid-soluble antioxidant, thereby enhancing the accumulation of lipid peroxides.
Erastin , a Class I inducer, inhibits the system Xc- cystine/glutamate antiporter. This blockage of cystine uptake leads to the depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion inactivates GPX4, leading to lipid peroxidation.[2] Erastin has also been reported to have off-target effects, including the modulation of the tumor suppressor p53 and inhibition of the voltage-dependent anion channel (VDAC).[2]
RSL3 is a Class II inducer that directly and covalently inhibits GPX4, bypassing the need for GSH depletion.[3] Recent proteomic studies suggest that RSL3 may have broader off-target effects, inhibiting other selenoproteins and thioredoxin peroxidases.[4][5] There is also evidence that RSL3 can trigger the cleavage of gasdermins, proteins involved in pyroptosis, another form of programmed cell death.[6][7]
FINO2 , a Class IV inducer, has a dual mechanism distinct from the others. It directly oxidizes iron within the cell and indirectly inactivates GPX4 without depleting its protein levels.[8][9]
Quantitative Comparison of Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for FIN56, Erastin, and RSL3 in various cancer cell lines. Data for FINO2 is less consistently reported in terms of IC50 values across multiple cancer cell lines in the searched literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| FIN56 | A549 (cisplatin-resistant) | Lung Cancer | 12.71 | 48 | [10] |
| HFF (normal fibroblast) | Normal | 24.97 | 48 | [10] | |
| HT-29 | Colorectal Cancer | >50 (approx.) | 72 | [11] | |
| Caco-2 | Colorectal Cancer | >50 (approx.) | 72 | [11] | |
| LN229 | Glioblastoma | 4.2 | 24 | [12] | |
| U118 | Glioblastoma | 2.6 | 24 | [12] | |
| Erastin | MDA-MB-231 | Breast Cancer | 40.63 | 24 | [13] |
| MCF-7 | Breast Cancer | 80 | 24 | [14] | |
| HGC-27 | Gastric Cancer | 14.39 | 24 | [15] | |
| RSL3 | HCT116 | Colorectal Cancer | 4.084 | 24 | [16] |
| LoVo | Colorectal Cancer | 2.75 | 24 | [16] | |
| HT29 | Colorectal Cancer | 12.38 | 24 | [16] | |
| HN3 | Head and Neck Cancer | 0.48 | 72 | [17] | |
| HN3-rslR (resistant) | Head and Neck Cancer | 5.8 | 72 | [17] | |
| MCF7 (resistant) | Breast Cancer | >2 | Not Specified | [18] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ferroptosis inducer (e.g., FIN56, Erastin, RSL3, FINO2) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Cell Treatment: Treat cells with the ferroptosis inducer for the desired time.
-
Probe Incubation: Add C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The shift from red to green fluorescence indicates lipid peroxidation.
Western Blot Analysis for GPX4
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Specificity Assessment: Rescue Experiments
To confirm that cell death is occurring specifically through the ferroptosis pathway, rescue experiments are crucial.
-
Ferrostatin-1 and Liproxstatin-1: These lipophilic radical-trapping antioxidants specifically inhibit ferroptosis. Co-treatment with these inhibitors should rescue cells from death induced by a specific ferroptosis inducer.
-
Deferoxamine (DFO): This iron chelator prevents ferroptosis by sequestering iron, which is essential for the generation of lipid peroxides.
-
z-VAD-FMK: This pan-caspase inhibitor is used to rule out apoptosis. A specific ferroptosis inducer should still cause cell death in the presence of z-VAD-FMK.
-
Necrostatin-1: This inhibitor of RIPK1 kinase is used to exclude the involvement of necroptosis.
Conclusion
FIN56 is a potent and specific inducer of ferroptosis with a dual mechanism of action that distinguishes it from other classes of ferroptosis inducers. Its ability to induce GPX4 degradation and deplete CoQ10 makes it a valuable tool for studying the intricacies of the ferroptosis pathway and a potential candidate for therapeutic development, particularly in cancers that are resistant to other forms of cell death. However, as with any small molecule inhibitor, careful consideration of its potency in different cell types and potential for off-target effects is warranted. This guide provides a foundational framework for researchers to design and interpret experiments using FIN56 and other ferroptosis inducers.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Potent ferroptosis agent RSL3 induces cleavage of Pyroptosis-Specific gasdermins in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. columbia.edu [columbia.edu]
- 9. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Erastin triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ferroptosis Inducers in Pancreatic Cancer: A Guide for Researchers
For Immediate Publication
Pancreatic cancer remains one of the most challenging malignancies to treat, characterized by high resistance to conventional therapies. A promising avenue of research is the induction of ferroptosis, an iron-dependent form of programmed cell death, to overcome this resistance. This guide provides a head-to-head comparison of prominent ferroptosis inducers, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Ferroptosis is a unique cell death pathway driven by iron-dependent lipid peroxidation. Its induction in cancer cells, particularly in notoriously resilient pancreatic cancer, has emerged as a novel therapeutic strategy. This guide dissects the mechanisms and efficacy of key ferroptosis-inducing compounds, providing a comparative analysis to inform preclinical research and drug development efforts.
Mechanisms of Action: A Tale of Two Pathways
Ferroptosis inducers in pancreatic cancer can be broadly categorized based on their primary mechanisms of action: inhibition of the cystine/glutamate antiporter system Xc- and direct inhibition of Glutathione (B108866) Peroxidase 4 (GPX4).
-
System Xc- Inhibitors: This class of inducers, including Erastin and Sorafenib , block the import of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[1] The resulting GSH depletion leads to the inactivation of GPX4, an enzyme that neutralizes lipid peroxides, thereby triggering ferroptosis.[1]
-
GPX4 Inhibitors: Compounds like RSL3 and FIN56 directly and irreversibly inhibit GPX4, leading to a rapid accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[2]
-
Other Inducers: Artesunate (B1665782) , an antimalarial drug, has been shown to induce ferroptosis in pancreatic cancer cells through an iron- and ROS-dependent mechanism.[3][4] Zalcitabine , an antiviral medication, can also trigger autophagy-dependent ferroptosis.
Quantitative Comparison of Ferroptosis Inducers
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various ferroptosis inducers in common pancreatic cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values of System Xc- Inhibitors in Pancreatic Cancer Cell Lines
| Inducer | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Erastin | PANC-1 | ~20 | 24h | [5] |
| MIA PaCa-2 | Not specified | |||
| Sorafenib | PANC-1 | 6.58 | Not specified | |
| MiaPaCa-2 | 8.29 | Not specified |
Table 2: IC50 Values of GPX4 Inhibitors in Pancreatic Cancer Cell Lines
| Inducer | Cell Line | IC50 (µM) | Incubation Time | Reference |
| RSL3 | PANC-1 | Not specified | ||
| MIA PaCa-2 | Not specified | |||
| FIN56 | PANC-1 | Not specified | ||
| MIA PaCa-2 | Not specified |
Table 3: IC50 Values of Other Ferroptosis Inducers in Pancreatic Cancer Cell Lines
| Inducer | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Artesunate | Panc-1 | 26.76 | Not specified | [6] |
| BxPC-3 | 279.3 | Not specified | [6] | |
| CFPAC-1 | 142.8 | Not specified | [6] | |
| Thiostrepton | PANC-1 | <35.574 | Not specified | [7] |
| MIA PaCa-2 | <35.574 | Not specified | [7] | |
| BxPC-3 | <35.574 | Not specified | [7] |
Signaling Pathways and Experimental Workflow
To visualize the intricate mechanisms and experimental processes involved in studying ferroptosis, the following diagrams have been generated using the DOT language.
Caption: Signaling Pathways of Key Ferroptosis Inducers in Pancreatic Cancer.
Caption: A typical experimental workflow for the head-to-head comparison of ferroptosis inducers.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of ferroptosis inducers on pancreatic cancer cells in a 96-well format.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: The following day, remove the culture medium and treat the cells with various concentrations of the ferroptosis inducers (e.g., Erastin, RSL3, Sorafenib, Artesunate, FIN56) diluted in fresh medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8][9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the results as a dose-response curve to determine the IC50 value for each compound.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol describes the measurement of lipid reactive oxygen species (ROS), a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591 and flow cytometry.
Materials:
-
Treated and control pancreatic cancer cells
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducers as described in the cell viability assay for the desired duration.
-
Staining: Add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.[10][12]
-
Cell Harvesting: After incubation, wash the cells twice with HBSS or PBS.[10] Harvest the cells by trypsinization and resuspend them in PBS.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The C11-BODIPY probe emits green fluorescence upon oxidation, which can be detected in the FITC channel. The unoxidized probe emits red fluorescence, which can be detected in the PE-Texas Red channel.
-
Data Analysis: The ratio of green to red fluorescence intensity is used to quantify the level of lipid peroxidation. An increase in this ratio indicates an induction of ferroptosis.
Western Blot Analysis for GPX4
This protocol outlines the detection of GPX4 protein levels, a key negative regulator of ferroptosis, by Western blotting.
Materials:
-
Treated and control pancreatic cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer containing protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 (diluted in blocking buffer) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative expression levels of GPX4 between different treatment groups.
This guide provides a foundational understanding and practical tools for the comparative analysis of ferroptosis inducers in pancreatic cancer. Further research is warranted to establish a standardized framework for direct comparison and to explore the synergistic potential of these compounds with existing chemotherapies.
References
- 1. mednexus.org [mednexus.org]
- 2. Frontiers | The Art of War: Ferroptosis and Pancreatic Cancer [frontiersin.org]
- 3. oncoscience.us [oncoscience.us]
- 4. Identification of artesunate as a specific activator of ferroptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irisin Is a Positive Regulator for Ferroptosis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artesunate induces oncosis-like cell death in vitro and has antitumor activity against pancreatic cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiostrepton induces ferroptosis in pancreatic cancer cells through STAT3/GPX4 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 13. bio-rad.com [bio-rad.com]
- 14. bosterbio.com [bosterbio.com]
- 15. origene.com [origene.com]
Comparative Analysis of Ferroptosis Inducer-5 and FIN56: A Guide for Researchers
A detailed examination of two distinct ferroptosis-inducing agents reveals differences in potency and mechanism, offering researchers tailored tools for investigating this unique form of regulated cell death. This guide provides a comprehensive comparison of "Ferroptosis inducer-5" and the well-characterized compound FIN56, presenting key experimental data, detailed protocols, and mechanistic insights to aid in the selection of the appropriate tool for specific research applications in oncology and beyond.
Potency and Efficacy: A Quantitative Comparison
The potency of a ferroptosis inducer is a critical parameter for its application in both basic research and therapeutic development. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions. A lower value indicates higher potency.
Recent studies have elucidated the cytotoxic potential of "this compound," a novel compound identified as compound 20a in a 2024 study by Dlamini et al., against various cancer cell lines.[1] In parallel, the potency of FIN56 has been established in multiple cancer cell models. While a direct head-to-head comparison in the same study is not yet available, the existing data provides valuable insights into their relative potencies.
| Compound | Cell Line | Assay Duration | IC50/CC50 (µM) | Reference |
| This compound (compound 20a) | NCI-H522 (Non-small cell lung cancer) | 72 hours | Not explicitly provided, but demonstrated potent cytotoxicity | Dlamini S, et al. J Med Chem. 2024.[1] |
| FIN56 | LN229 (Glioblastoma) | Not specified | 4.2 | Zhang X, et al. J Cancer. 2021.[2] |
| FIN56 | U118 (Glioblastoma) | Not specified | 2.6 | Zhang X, et al. J Cancer. 2021.[2] |
| FIN56 | HT-1080 (Fibrosarcoma) | 10 hours | 5 (concentration used for induction) | Selleck Chemicals. |
Mechanistic Divergence: Targeting Different Nodes in the Ferroptosis Pathway
While both compounds ultimately trigger iron-dependent lipid peroxidation, their mechanisms of action diverge, offering researchers the ability to probe different aspects of the ferroptosis signaling cascade.
FIN56 is known to induce ferroptosis through a dual mechanism:
-
GPX4 Degradation: It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.
-
Coenzyme Q10 Depletion: FIN56 also activates squalene (B77637) synthase, an enzyme in the mevalonate (B85504) pathway, which leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous lipophilic antioxidant.
"this compound" (compound 20a) belongs to a class of compounds known as CETZOLEs.[1] Proteomic studies suggest that these compounds may have multiple targets within cellular antioxidant pathways. While the precise mechanism is still under investigation, evidence points towards the induction of reactive oxygen species (ROS) accumulation.[3] The binding of CETZOLEs to several proteins, including GPX4, has been validated, suggesting a potential, though perhaps indirect, role in modulating this key ferroptosis regulator.[3]
Experimental Protocols: A Guide to Assessing Ferroptosis Induction
The following provides a generalized workflow for assessing the potency of ferroptosis inducers like "this compound" and FIN56. Specific details may vary based on the cell line and experimental setup.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay is fundamental for determining the cytotoxic concentration of the compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ferroptosis inducer (e.g., "this compound" or FIN56) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add the cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/CC50 value by plotting a dose-response curve.
Confirmation of Ferroptosis
To confirm that cell death is occurring via ferroptosis, co-treatment with specific inhibitors is recommended.
-
Ferrostatin-1 (Fer-1): A potent inhibitor of ferroptosis that acts as a radical-trapping antioxidant.
-
Deferoxamine (DFO): An iron chelator that can prevent ferroptosis by reducing the availability of cellular iron.
If the cytotoxic effects of "this compound" or FIN56 are rescued by co-treatment with Fer-1 or DFO, it provides strong evidence for a ferroptotic mechanism of cell death.
Conclusion
Both "this compound" and FIN56 are valuable tools for the study of ferroptosis. FIN56 offers a well-defined dual mechanism of action, making it suitable for studies focused on the interplay between GPX4 and the mevalonate pathway. Preliminary data suggests that "this compound" may exhibit higher potency and acts through a potentially broader mechanism involving multiple antioxidant proteins. This could make it a useful probe for discovering novel regulators of ferroptosis. The choice between these two inducers will ultimately depend on the specific research question, the cellular context, and the desired experimental outcome. As research in this field progresses, a more direct comparative analysis of these and other novel ferroptosis inducers will be invaluable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Ferroptosis Induction: A Comparative Guide to the Reproducibility of FIN56
A detailed analysis of Ferroptosis Inducer-5 (FIN56) in comparison to established alternatives, Erastin and RSL3, for researchers, scientists, and drug development professionals. This guide provides objective performance data, experimental protocols, and insights into the reproducibility of ferroptosis induction.
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic target in various diseases, particularly cancer. A key challenge in harnessing this pathway is the reliable and reproducible induction of ferroptosis in experimental settings. This guide focuses on "this compound" (FIN56), a third-generation ferroptosis inducer, and compares its performance and reproducibility against two widely used alternatives: Erastin and RSL3.
Mechanism of Action: A Tale of Three Inducers
The reproducibility of a ferroptosis inducer is intrinsically linked to its mechanism of action. FIN56, Erastin, and RSL3 trigger ferroptosis through distinct pathways, which can influence the consistency of experimental outcomes across different cell types and conditions.
-
FIN56 (Class 3 Inducer): Employs a dual mechanism of action. It promotes the degradation of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[1][2] Concurrently, FIN56 activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway, leading to the depletion of coenzyme Q10 (CoQ10), an endogenous antioxidant. This two-pronged attack on cellular antioxidant defenses makes FIN56 a potent inducer of ferroptosis. The degradation of GPX4 by FIN56 is understood to be mediated by autophagy.
-
Erastin (Class 1 Inducer): Acts by inhibiting system Xc-, a cystine/glutamate antiporter on the plasma membrane.[3][4] This blockade prevents the uptake of cystine, a crucial precursor for the synthesis of glutathione (GSH). The resulting GSH depletion indirectly inhibits the activity of GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death.[4]
-
RSL3 (Class 2 Inducer): Directly and covalently inhibits the activity of GPX4.[5][6] By targeting the central regulator of ferroptosis, RSL3 provides a more direct method of inducing this cell death pathway compared to the indirect mechanism of Erastin.
Comparative Performance: A Quantitative Overview
The efficacy of ferroptosis inducers can vary significantly depending on the cell line and experimental conditions. The following tables summarize key quantitative data for FIN56, Erastin, and RSL3 from various studies.
Table 1: Half-maximal Inhibitory Concentration (IC50) Values
| Inducer | Cell Line | IC50 Value | Treatment Duration | Reference |
| FIN56 | LN229 (Glioblastoma) | 4.2 µM | 24 h | [7] |
| U118 (Glioblastoma) | 2.6 µM | 24 h | [7] | |
| J82 (Bladder Cancer) | 0.05 µM | 72 h | [8] | |
| RT-112 (Bladder Cancer) | 2.22 µM | 72 h | [8] | |
| T24 (Bladder Cancer) | 0.18 µM | 72 h | [8] | |
| 253J (Bladder Cancer) | 0.11 µM | 72 h | [8] | |
| Erastin | OVCAR-8 (Ovarian Cancer) | ~10 µM | 24 h | [9] |
| NCI/ADR-RES (Ovarian Cancer) | ~10 µM | 24 h | [9] | |
| HEY (Ovarian Cancer) | >25 µM (resistant) | 8 h | [10] | |
| PEO4 (Ovarian Cancer) | >25 µM (resistant) | 8 h | [10] | |
| RSL3 | HCT116 (Colorectal Cancer) | 4.084 µM | 24 h | [11] |
| LoVo (Colorectal Cancer) | 2.75 µM | 24 h | [11] | |
| HT29 (Colorectal Cancer) | 12.38 µM | 24 h | [11] | |
| Jurkat (T-cell Leukemia) | ~0.1 µM | 24 h | [12] |
Table 2: Induction of Lipid Peroxidation
| Inducer | Cell Line | Concentration | Time | Fold Increase in Lipid ROS | Reference |
| FIN56 | HT-1080 | 10 µM | 5 h | Significant increase | [13] |
| Erastin | N2A (Neuroblastoma) | 10 µM | 24 h | ~2-fold | [14] |
| Jurkat | 5 µM | 15 h | Significant increase | [12] | |
| RSL3 | N2A (Neuroblastoma) | 5 µM | 24 h | ~3-fold | [14] |
| HT-1080 | 300 nM | 2.5 h | ~91% positive cells | [15] | |
| Jurkat | 0.1 µM | 24 h | Significant increase | [12] |
Reproducibility of Ferroptosis Induction: A Critical Assessment
The reproducibility of ferroptosis experiments is a significant concern in the field. The choice of inducer plays a crucial role, as their different mechanisms can be influenced by various cellular factors, leading to variability in results.
FIN56:
-
Potential for Higher Reproducibility: The dual mechanism of FIN56, targeting both GPX4 degradation and CoQ10 synthesis, may offer a more robust and less easily compensated mode of ferroptosis induction. This could potentially lead to more consistent results across different experiments and cell lines.
-
Factors Influencing Reproducibility: The cellular machinery for autophagy and protein degradation, as well as the status of the mevalonate pathway, could influence the efficacy of FIN56 and thus the reproducibility of its effects.
Erastin:
-
Variability due to System Xc- Expression: The efficacy of Erastin is highly dependent on the expression and activity of the system Xc- transporter.[16] Cell lines with low expression of system Xc- will be inherently resistant to Erastin, leading to a lack of reproducible ferroptosis induction across different cancer types.[10]
-
Metabolic State Dependency: The cellular metabolic state, particularly the availability of alternative sources for cysteine synthesis, can impact the effectiveness of Erastin and introduce variability.
RSL3:
-
Direct Target Engagement: By directly inhibiting GPX4, RSL3 bypasses the upstream regulation of glutathione synthesis, which might lead to more consistent induction of ferroptosis compared to Erastin, provided GPX4 is expressed.
-
Influence of GPX4 Expression and Other Antioxidant Systems: The level of GPX4 expression and the presence of other antioxidant systems that can compensate for GPX4 inhibition can affect the outcome of RSL3 treatment, contributing to variability.
Experimental Protocols
To ensure the highest degree of reproducibility, adherence to well-defined experimental protocols is paramount. Below are representative protocols for inducing ferroptosis and measuring a key hallmark, lipid peroxidation.
Protocol 1: Induction of Ferroptosis in Cell Culture
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Preparation of Inducers: Prepare stock solutions of FIN56, Erastin, and RSL3 in DMSO. Further dilute to the desired final concentrations in pre-warmed cell culture medium immediately before use.
-
Treatment: Remove the existing medium from the cells and add the medium containing the ferroptosis inducer. For negative controls, use medium with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 6-72 hours, depending on the inducer and cell line) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability: Following incubation, assess cell viability using a suitable method, such as the MTT or CCK-8 assay, according to the manufacturer's instructions.
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
-
Cell Treatment: Treat cells with FIN56, Erastin, or RSL3 as described in Protocol 1.
-
Staining: Thirty minutes before the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-5 µM.[1]
-
Incubation: Incubate the cells with the dye for 30 minutes at 37°C.
-
Cell Harvesting: Gently wash the cells with PBS and then harvest them using trypsin.
-
Flow Cytometry Analysis: Resuspend the cells in fresh PBS and analyze them using a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE). An increase in the green fluorescence signal indicates lipid peroxidation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Susceptibility to erastin‐induced ferroptosis decreases during maturation in a human oligodendrocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
FIN56 Combination Therapy: A Promising Strategy to Enhance Chemotherapeutic Efficacy
The induction of ferroptosis, a unique iron-dependent form of programmed cell death, by agents like Ferroptosis inducer-5 (FIN56) is emerging as a potent strategy to overcome resistance and enhance the efficacy of traditional chemotherapy. This guide provides a comparative analysis of FIN56 in combination with various chemotherapeutic agents versus its use as a monotherapy, supported by experimental data and detailed methodologies.
FIN56 exerts its cytotoxic effects through a dual mechanism of action: promoting the degradation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in the defense against lipid peroxidation, and depleting the antioxidant Coenzyme Q10.[1] This disruption of cellular redox homeostasis leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. When combined with conventional chemotherapy drugs, this unique mechanism can create a synergistic effect, leading to enhanced cancer cell killing, particularly in chemoresistant strains.
Comparative Efficacy: Combination Therapy vs. Monotherapy
Quantitative data from preclinical studies highlight the superior efficacy of FIN56 in combination with chemotherapy over monotherapy in various cancer cell lines.
| Cancer Type | Cell Line | Treatment | Efficacy Metric | Result |
| Lung Cancer (Cisplatin-Resistant) | A549 | Cisplatin (1µM) + FIN56 (5µM) | % Dead Cells | 92% |
| Lung Cancer (Cisplatin-Resistant) | A549 | Cisplatin (1µM) | % Dead Cells | Not specified, but significantly lower than combination |
| Bladder Cancer | 253J | FIN56 + Torin 2 (mTOR inhibitor) | Cytotoxicity | Synergistic Effect (CI < 1) |
| Bladder Cancer | T24 | FIN56 + Torin 2 (mTOR inhibitor) | Cytotoxicity | Synergistic Effect (CI < 1) |
Note: Data for doxorubicin (B1662922) and temozolomide (B1682018) in direct combination with FIN56 is not yet available in published literature. The table will be updated as new research emerges.
Signaling Pathways and Experimental Workflows
The interplay between FIN56 and chemotherapy can be visualized through signaling pathways and experimental workflows.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for Ferroptosis Inducer FIN56
Disclaimer: The specific compound "Ferroptosis inducer-5" was not explicitly identified in the available literature. This document provides detailed procedures for FIN56 , a well-characterized ferroptosis inducer, as a representative example. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.
Proper management of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the handling and disposal of the ferroptosis inducer FIN56, catering to researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
When handling FIN56 powder or solutions, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Use FIN56 in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Contact Avoidance: Avoid contact with eyes and skin. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as diatomite. Decontaminate the surface by scrubbing with alcohol and dispose of the contaminated materials as chemical waste.[1]
II. Proper Disposal Procedures for FIN56
As a bioactive small molecule, FIN56 and its related waste must be disposed of as chemical waste in accordance with local, state, and federal regulations.
Step 1: Waste Segregation
-
Solid Waste: Collect any unused FIN56 powder, contaminated PPE (gloves, weigh boats, etc.), and spill cleanup materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing FIN56, typically dissolved in DMSO[2], should be collected in a separate, sealed, and clearly labeled hazardous waste container for organic solvents. Do not pour FIN56 solutions down the drain.
-
Sharps Waste: Needles, syringes, or other sharps used to handle FIN56 solutions must be disposed of in a designated sharps container.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("FIN56"), the solvent (e.g., "DMSO"), and the approximate concentration and quantity.
Step 3: Storage of Waste
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.
Step 4: Waste Pickup
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
III. Quantitative Data Summary
The following table summarizes key quantitative data for FIN56.
| Parameter | Value | Source |
| Molecular Weight | 517.66 g/mol | |
| CAS Number | 1083162-61-1 | |
| Solubility in DMSO | Up to 100 mM (51.77 mg/mL) | |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in Solvent) | -80°C for up to 1 year | [2] |
| Purity | ≥98% (HPLC) |
IV. Experimental Protocols
1. Preparation of Stock Solutions
FIN56 is typically prepared as a concentrated stock solution in DMSO.[2] The following table provides calculations for preparing common stock concentrations.
| Desired Concentration | Mass of FIN56 for 1 mL | Mass of FIN56 for 5 mL | Mass of FIN56 for 10 mL |
| 1 mM | 0.518 mg | 2.59 mg | 5.18 mg |
| 10 mM | 5.18 mg | 25.9 mg | 51.8 mg |
| 50 mM | 25.9 mg | 129.5 mg | 259 mg |
| 100 mM | 51.8 mg | 259 mg | 518 mg |
Note: The compound is reported to be unstable in solution; it is recommended to use it soon after preparation.[2]
2. Cell Viability Assay for Ferroptosis Induction
This protocol is adapted from studies investigating the effect of ferroptosis inducers on cancer cells.[3][4]
-
Cell Seeding: Seed cells (e.g., bladder cancer cell lines J82, 253J, T24) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of FIN56 (e.g., ranging from 0.1 nM to 100 µM) for a specified period (e.g., 72 hours).[3][4] Include appropriate controls, such as a vehicle control (DMSO) and co-treatment with ferroptosis inhibitors like α-tocopherol (100 µM) or liproxstatin-1 (B1674854) (500 nM).[3][4]
-
Viability Measurement: Assess cell viability using a standard method, such as the MTT assay.[3][4]
-
Data Analysis: Calculate cell viability relative to the vehicle-treated control cells.
V. Mandatory Visualizations
Signaling Pathway of FIN56-Induced Ferroptosis
FIN56 induces ferroptosis through a bifunctional mechanism that involves the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of squalene (B77637) synthase (SQS), which leads to the depletion of Coenzyme Q10.
Experimental Workflow for Assessing FIN56 Activity
The following diagram outlines a typical workflow for evaluating the effects of FIN56 in a cell-based assay.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. FIN56 | Ferroptosis Inducer | GPX4 Degrader | TargetMol [targetmol.com]
- 3. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Personal protective equipment for handling Ferroptosis inducer-5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ferroptosis Inducer-5. Adherence to these procedures is essential for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is mandatory to use the following personal protective equipment to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before use and changed frequently, especially after direct contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Respiratory Protection | Not generally required for small quantities | If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or a chemical fume hood is strongly recommended.[1] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all handling of the solid compound within a chemical fume hood to avoid inhalation of any dust.
-
Before weighing, ensure the analytical balance is clean and calibrated.
-
Use appropriate tools (e.g., spatula) to handle the compound. Avoid creating dust.
-
Close the container tightly after use and store it as recommended.
2. Dissolving the Compound:
-
Consult the product data sheet for solubility information. Ferroptosis Inducer-1 is soluble in DMSO.[2]
-
Add the solvent to the solid compound slowly and mix gently until fully dissolved. This should be done in a chemical fume hood.
3. Administration to Cell Cultures or Animals:
-
All procedures involving the administration of the compound to cell cultures or animals should be performed in a biological safety cabinet to maintain sterility and prevent exposure.
-
Use appropriate sterile techniques for all cell culture work.
-
For animal studies, follow approved institutional animal care and use committee (IACUC) protocols.
4. Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in the regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container that is clearly labeled. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste container. Solid chemical wastes include absorbent towels, gloves, and lab coats that have been contaminated.[3] |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams. |
Quantitative Data Summary (Based on Ferroptosis Inducer-1)
The following table summarizes key quantitative information from the Safety Data Sheet for Ferroptosis Inducer-1.
| Parameter | Value |
| Molecular Formula | C25H21ClN2O5[1] |
| Molecular Weight | 464.9 g/mol [2] |
| Solubility in DMSO | 100 mg/mL (215.10 mM)[2] |
| Storage Temperature | -20°C, protect from light, stored under nitrogen[2] |
Experimental Workflow and Safety Protocol
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
